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3-(2-Chloro-4-fluorophenoxy)propanoic acid Documentation Hub

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  • Product: 3-(2-Chloro-4-fluorophenoxy)propanoic acid
  • CAS: 926214-74-6

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(2-Chloro-4-fluorophenoxy)propanoic acid

Title: Comprehensive Characterization and Mechanistic Profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: Molecular Weight, Formula, and Application Dynamics Executive Summary As drug discovery and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Characterization and Mechanistic Profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: Molecular Weight, Formula, and Application Dynamics

Executive Summary

As drug discovery and agrochemical development pivot toward highly optimized, metabolically stable scaffolds, halogenated phenoxypropanoic acids have emerged as critical structural intermediates. This whitepaper provides an in-depth technical analysis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid . Moving beyond basic physicochemical properties, this guide details the causality behind its structural design, establishes self-validating analytical workflows for its characterization, and maps its synthetic and mechanistic pathways.

Structural and Physicochemical Profiling

The foundational identity of a molecule dictates its pharmacokinetic and environmental behavior. The precise molecular formula and weight of 3-(2-Chloro-4-fluorophenoxy)propanoic acid are summarized below.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Name 3-(2-Chloro-4-fluorophenoxy)propanoic acidIUPAC standard nomenclature.
Molecular Formula

Defines the exact atomic composition.
Molecular Weight 218.61 g/mol Standard molar mass for stoichiometric calculations.
Monoisotopic Mass 218.0146 DaTarget exact mass for high-resolution mass spectrometry.
Hydrogen Bond Donors 1Contributed by the terminal carboxylic acid.
Hydrogen Bond Acceptors 4Contributed by the ether oxygen and carboxylate group.

Mechanistic Rationale of the Halogenation Pattern: The specific 2-chloro-4-fluoro substitution pattern is not arbitrary; it is a highly engineered bioisosteric design. As demonstrated in comparative halogen studies, the ortho-chlorine atom provides significant polarizability (


) and steric bulk, forcing the ether oxygen out of coplanarity with the aromatic ring[1]. This conformational twist increases the overall lipophilicity of the molecule, driving passive membrane permeation. Concurrently, the para-fluorine atom (

) acts as a metabolic shield. Cytochrome P450 enzymes typically oxidize aromatic rings at the para position; substituting hydrogen with fluorine blocks this oxidative liability due to the extreme strength of the C-F bond, without significantly increasing steric bulk[2].

Analytical Characterization Workflows

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems , meaning the methodology inherently confirms the success and accuracy of the experiment.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact monoisotopic mass (218.0146 Da) and empirical formula.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the lipophilic halogenated ring while remaining highly compatible with the electrospray ionization (ESI) source[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The acidic modifier maintains the carboxylic acid in its neutral, protonated state during chromatography, preventing peak tailing and ensuring reproducible retention times.

  • Ionization (Self-Validating Step): Operate the ESI source in negative ion mode (ESI-). To ensure sub-5 ppm mass accuracy, infuse a lock-mass solution of Leucine Enkephalin (

    
     m/z 554.2620) continuously via a secondary reference spray.
    
    • Causality: ESI- is chosen because the carboxylic acid moiety readily deprotonates. The lock-mass continuously calibrates the time-of-flight (TOF) analyzer, validating that the observed

      
       peak at m/z 217.0073 is an exact match for 
      
      
      
      .
Protocol 2: Nuclear Magnetic Resonance (NMR) Structural Elucidation

Objective: Validate the 2,4-halogen substitution pattern on the aromatic ring.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is selected over polar solvents like DMSO-
      
      
      
      to prevent solvent-induced hydrogen bonding shifts of the carboxylic acid proton, allowing for clear observation of the broad singlet downfield (~11.0 ppm).
  • 1H NMR Acquisition (Self-Validating Step): Acquire 16 transients with an extended relaxation delay (D1) of 5 seconds.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation of the aromatic protons. This establishes a self-validating quantitative integration, confirming the exact 1:1:1 ratio of the three distinct aromatic protons on the benzene ring.

Synthetic Pathway & Workflow

The synthesis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid relies on a carefully controlled nucleophilic substitution.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask, suspend 2-chloro-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (

    
    , 1.5 eq) in anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes.
    
    • Causality:

      
       is a mild base that quantitatively generates the phenoxide nucleophile without causing unwanted side reactions (such as the premature hydrolysis of the alkylating agent).
      
  • Alkylation: Add 3-bromopropanoic acid (1.1 eq) dropwise. Elevate the temperature to 80°C and stir for 6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the

      
       displacement of the bromide ion.
      
  • Quenching & Phase-Switch Extraction (Self-Validating Step): Cool the mixture and quench with ice water. Wash with diethyl ether to remove unreacted phenol. Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Acidification protonates the product's carboxylate group, drastically reducing its aqueous solubility and forcing it to precipitate. This phase-switching acts as a built-in purification step, ensuring only the acidic product is isolated.

SyntheticWorkflow A 2-Chloro-4-fluorophenol (Starting Material) C Deprotonation (K2CO3 in DMF, 80°C) A->C B 3-Bromopropanoic Acid (Alkylating Agent) D Nucleophilic Substitution (SN2 Reaction) B->D C->D Phenoxide Ion E Acidification & Precipitation (HCl to pH 2) D->E Carboxylate Salt F 3-(2-Chloro-4-fluorophenoxy) propanoic acid E->F Phase-Switch Purification

Step-by-step synthetic workflow for 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

Mechanistic Applications: Agrochemicals and Drug Design

In agrochemical and pharmaceutical design, the positioning of the ether linkage is paramount. While 2-phenoxypropanoic acids are renowned for their chiral inhibition of acetyl-CoA carboxylase (ACCase) in herbicidal applications[4], the 3-phenoxypropanoic acid scaffold—lacking a stereocenter at the alpha position—serves distinct, highly specialized roles.

Because it cannot form the specific chiral interactions required for ACCase inhibition, this molecule is frequently leveraged as a stable, lipophilic linker in PROTACs, as a synthetic intermediate for bioactive amides, or as a crop safener[5]. The 2-chloro-4-fluoro substitution pattern is specifically engineered to optimize the pharmacokinetic or environmental degradation profile of the resulting active ingredient, ensuring it reaches its intracellular target without premature metabolic breakdown.

MechanisticPathway A Halogenated Phenoxypropanoic Acid B Cell Membrane Permeation (Driven by Cl/F Lipophilicity) A->B Enhanced LogP E Metabolic Stability (F-atom blocks P450 oxidation) A->E Steric/Electronic Shielding C Target Binding (e.g., Safener Receptors) B->C Intracellular Access D Modulation of Detoxification Pathways C->D Signal Transduction

Mechanistic pathway highlighting the role of halogenation in membrane permeation and stability.

References

  • [1] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Source: Chemical Science (RSC Publishing) | URL:[Link]

  • [2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | Source: PMC / NIH | URL:[Link]

  • [3] Title: 3-Phenoxypropionic acid (Mass Spectrometry Data) | Source: PubChem - NIH | URL: [Link]

  • [4] Title: Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment | Source: Juniper Publishers | URL:[Link]

Sources

Exploratory

Solubility Dynamics of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Technical Guide for Drug Development

Executive Summary The compound 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 1805820-29-4) is a halogenated phenoxyalkanoic acid of significant interest in chemical synthesis, agricultural chemistry, and early-stage d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 1805820-29-4) is a halogenated phenoxyalkanoic acid of significant interest in chemical synthesis, agricultural chemistry, and early-stage drug discovery[1]. Like many lipophilic carboxylic acids, its utility in biological assays and formulation development is heavily bottlenecked by its solubility profile.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium governed by molecular structure, solvent dielectric constants, and pH. This whitepaper provides a comprehensive, field-proven analysis of the solubility of 3-(2-chloro-4-fluorophenoxy)propanoic acid in aqueous versus organic systems, detailing the underlying causality of its solvation mechanics and providing self-validating protocols for empirical quantification.

Structural Thermodynamics & Physicochemical Profiling

To predict and manipulate the solubility of 3-(2-chloro-4-fluorophenoxy)propanoic acid, we must first deconstruct its molecular architecture. The molecule consists of two distinct domains:

  • The Hydrophobic Core (2-Chloro-4-fluorophenoxy group): The presence of chlorine and fluorine on the aromatic ring significantly increases the molecule's lipophilicity (LogP). Halogens are highly electronegative but bulky, creating a large hydrophobic surface area that disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable.

  • The Ionizable Tail (Propanoic acid group): The terminal carboxylic acid provides a polar, hydrogen-bonding domain. Drawing parallels from its well-characterized structural analog, 2,4-dichlorophenoxyacetic acid (2,4-D), which exhibits a pKa between 2.64 and 3.31[2], the propanoic acid moiety acts as a pH-dependent solubility switch.

Table 1: Physicochemical Properties

Property Value / Description
Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol [1]
CAS Number 1805820-29-4[1]
Predicted pKa ~3.0 – 4.0 (Carboxylic acid)

| Physical State | Solid at room temperature[1] |

Solubility Mechanics: Water vs. Organic Solvents

Aqueous Solubility (The pH Dependency)

In unbuffered, pure water or acidic media (pH < 3.0), 3-(2-chloro-4-fluorophenoxy)propanoic acid exists predominantly in its unionized form. In this state, the molecules form stable, intermolecular hydrogen-bonded dimers. The energy required to break this crystal lattice exceeds the solvation energy provided by water, rendering the compound practically insoluble [3].

However, as the pH of the aqueous medium surpasses the compound's pKa (e.g., physiological pH 7.4), the carboxylic acid deprotonates. The resulting carboxylate anion engages in powerful ion-dipole interactions with water molecules, drastically lowering the thermodynamic barrier to dissolution and increasing solubility by orders of magnitude.

Organic Solvent Solubility

Empirical data on analogous phenoxyalkanoic acids demonstrate high solubility in organic solvents.

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) is the gold standard for solvating this compound. Its high dipole moment effectively stabilizes the polar carboxylic acid headgroup, while its methyl groups interact favorably with the hydrophobic halogenated ring via Van der Waals forces. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents act as both hydrogen-bond donors and acceptors, effectively solvating the molecule, though slightly less efficiently than DMSO due to lower dielectric constants.

Table 2: Comparative Solubility Profile

Solvent System Dielectric Constant (ε) Solvation Mechanism Expected Solubility
Water (pH 2.0) 80.1 Poor (Hydrophobic effect dominates) < 0.1 mg/mL
Water (pH 7.4) 80.1 High (Ion-dipole interactions of carboxylate) > 10 mg/mL
DMSO 46.7 High (Strong dipole-dipole, H-bond acceptor) > 50 mg/mL

| Ethanol | 24.5 | Moderate-High (H-bond donor/acceptor) | > 20 mg/mL |

Pathway Solid Solid State (Crystal Lattice) Org Organic Solvents (High Solvation) Solid->Org DMSO, EtOH AqAcid Aqueous Media (pH < pKa) (Unionized, Insoluble) Solid->AqAcid Water (pH 2-4) AqBase Aqueous Media (pH > pKa) (Ionized, Soluble) Solid->AqBase Buffer (pH 7.4) AqAcid->AqBase Deprotonation (NaOH) AqBase->AqAcid Protonation (HCl)

pH-dependent ionization and dissolution pathway of phenoxypropanoic acids.

Experimental Methodologies for Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured using a self-validating system. The Shake-Flask Method coupled with LC-MS/MS quantification is the industry standard for determining thermodynamic solubility. The self-validation comes from measuring the concentration at two different time points (24h and 48h); if the variance is <5%, thermodynamic equilibrium is confirmed.

Step-by-Step Shake-Flask Protocol
  • Saturation: Add an excess amount of solid 3-(2-chloro-4-fluorophenoxy)propanoic acid (e.g., 10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, or DMSO) in a glass vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours. Causality: 48 hours is required to overcome the kinetic dissolution rate and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure no non-specific binding occurs by discarding the first 0.5 mL).

  • Dilution: Carefully extract the supernatant and dilute it serially in the mobile phase to fall within the linear dynamic range of the analytical instrument.

  • Quantification: Analyze via LC-MS/MS using a validated calibration curve. Utilize an isotopically labeled internal standard to correct for matrix effects and ionization suppression.

Workflow N1 Compound Addition (Excess Solid) N2 Solvent Equilibration (48h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Dilution N3->N4 N5 LC-MS/MS Quantification N4->N5

Shake-flask solubility assay workflow for lipophilic acidic compounds.

Formulation Strategies for Drug Development

When advancing 3-(2-chloro-4-fluorophenoxy)propanoic acid derivatives into in vivo studies, the native aqueous solubility is often insufficient. Application scientists must employ targeted formulation strategies:

  • Salt Formation: The most effective method to enhance the aqueous solubility of phenoxyalkanoic acids is the generation of alkali metal or amine salts[4]. Reacting the free acid with sodium hydroxide, dimethylamine, or diethanolamine yields a salt with drastically reduced crystal lattice energy and high hydrophilicity.

  • Cosolvent Systems: For intravenous or intraperitoneal dosing, a cosolvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline) leverages the high organic solubility of the compound while remaining biologically tolerated.

  • Lipid-Based Formulations: Given the lipophilic nature of the halogenated ring, formulating the compound in lipid vehicles (e.g., corn oil or Labrasol) can enhance oral bioavailability by promoting lymphatic transport and avoiding first-pass metabolism.

References

  • Safety Data Sheet - ChemScene (March 13, 2023). 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 1805820-29-4). ChemScene.
  • 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7. ChemicalBook.
  • 2,4-Dichlorophenoxyacetic Acid-plant tissue culture. TOKU-E.
  • Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). INCHEM.
  • 2,4-Dichlorophenoxyacetic Acid - Toxicological Profile. Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Foundational

2-Chloro-4-fluorophenol Derivatives in Medicinal Chemistry: Synthesis, Target Applications, and Structure-Activity Relationships

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. Among halogenated building blocks, 2-chloro-4-fluorophenol (CAS: 1996-41-4) has emerged as a highly versatile intermediate[1][2]. The unique electronic push-pull system created by the ortho-chlorine and para-fluorine atoms not only dictates the reactivity of the phenolic hydroxyl group but also profoundly influences the pharmacokinetic profile of the resulting derivatives[2].

This technical guide explores the mechanistic rationale behind utilizing 2-chloro-4-fluorophenol in medicinal chemistry, detailing its application in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors for central nervous system (CNS) disorders[3], Type III Secretion System (T3SS) inhibitors for combating antimicrobial resistance[4], and Protoporphyrinogen IX Oxidase (PPO) inhibitors in agrochemical development[5].

Chemical Logic & Reactivity Profile

The selection of 2-chloro-4-fluorophenol over unhalogenated phenol is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) and physicochemical requirements.

  • Metabolic Stability: The fluorine atom at the para position effectively blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability in phenol-containing drugs[2].

  • pKa Modulation: The electron-withdrawing inductive effects of both the ortho-chlorine and para-fluorine lower the pKa of the phenolic proton from ~9.95 (unsubstituted phenol) to approximately 8.4. This increased acidity makes the corresponding phenoxide a superior leaving group in certain enzymatic reactions and a more stable nucleophile during synthetic etherification[6].

  • Steric and Lipophilic Tuning: The ortho-chlorine provides a specific steric bulk that can lock the conformation of adjacent ether linkages, while both halogens incrementally increase the LogP, driving favorable hydrophobic interactions within target binding pockets.

Table 1: Physicochemical Impact of Halogen Substitution on Phenol Scaffolds
PropertyPhenol4-Fluorophenol2-Chloro-4-fluorophenol
pKa (approx.) 9.959.91~8.4
Lipophilicity (LogP) 1.461.60~2.5
Metabolic Stability Low (CYP oxidation)ModerateHigh (Blocked para/ortho)
Nucleophilicity (SNAr) HighModerateTuned (Requires stronger base)

Application 1: CNS Targets (MAGL Inhibitors)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[7]. Inhibiting MAGL elevates 2-AG levels, providing analgesic and anti-inflammatory effects without the psychotropic liabilities of direct CB1 receptor agonists[7].

Recent structure-based drug discovery (SBDD) efforts by Ikeda et al. utilized 2-chloro-4-fluorophenol to synthesize novel spiro derivatives as potent, reversible MAGL inhibitors[3][8]. By replacing traditional lipophilic moieties with a spiro scaffold linked via a 2-chloro-4-fluorophenoxy group, researchers achieved exceptional Lipophilic Ligand Efficiency (LLE), minimizing off-target toxicity[3].

MAGL_Pathway A Membrane Phospholipids B Diacylglycerol (DAG) A->B PLC C 2-Arachidonoylglycerol (2-AG) (Endocannabinoid) B->C DAGL D CB1/CB2 Receptors (Neuromodulation) C->D Activates E Arachidonic Acid (AA) C->E Hydrolysis F Pro-inflammatory Prostaglandins E->F COX G MAGL Enzyme G->C Substrate H 2-Cl-4-F-Phenol Spiro Inhibitor H->G Reversible Inhibition

Caption: Endocannabinoid signaling pathway and the targeted inhibition of MAGL by spiro derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Ether Linkage

To construct the MAGL inhibitor framework, the ether linkage is established via SNAr. The causality behind using Cesium Carbonate (


) is the "cesium effect," which enhances the solubility and reactivity of the phenoxide anion in DMF, strongly favoring O-alkylation over C-alkylation[9].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2-chloro-4-fluorophenol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq) or 
    
    
    
    (1.5 eq)[9]. Stir the suspension at 25 °C for 15 minutes to ensure complete generation of the phenoxide anion.
  • Coupling: Add the corresponding electrophilic spiro-azetidine or cyclobutane intermediate (1.1 eq) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir overnight[9]. Self-Validation Checkpoint: Monitor via LC-MS; the reaction is complete when the phenol peak disappears and the desired ether mass [M+H]+ dominates.

  • Workup: Cool to room temperature, quench with distilled

    
    , and extract three times with EtOAc. Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF.
    
  • Isolation: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Application 2: Anti-Virulence Agents (T3SS Inhibitors)

The Type III Secretion System (T3SS) is a critical virulence factor in Pseudomonas aeruginosa, allowing the bacteria to inject effector toxins directly into host phagocytic cells[10]. Because T3SS inhibitors do not kill the bacteria directly, they exert less selective pressure for resistance compared to traditional antibiotics[4].

Williams et al. explored phenoxyacetamide scaffolds as T3SS inhibitors[4]. During SAR profiling, they utilized 2-chloro-4-fluorophenol to investigate the steric and electronic boundaries of the phenoxy binding pocket[10]. While the 2,4-dichloro derivative proved optimal for this specific target, the 2-chloro-4-fluoro analog provided critical mechanistic insights into the immutability of the halogen substituents required for sub-micromolar potency[10].

Protocol 2: Mitsunobu Reaction for Phenoxyacetamide Precursors

When stereochemical inversion of a secondary alcohol is required (e.g., using ethyl l-lactate), or when basic SNAr conditions risk degrading sensitive functional groups, the Mitsunobu reaction is the self-validating protocol of choice[10].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-fluorophenol (1.0 eq), ethyl l-lactate (1.0 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 20 °C[10].
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Causality: DIAD is preferred over DEAD due to its superior safety profile and easier handling. The dropwise addition controls the exothermic formation of the betaine intermediate.

  • Reaction: Stir at 20 °C for 12 hours[10]. Self-Validation Checkpoint: TLC analysis (Hexanes:EtOAc) should reveal a new UV-active spot with a higher Rf than the starting phenol.

  • Purification: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the suspension.

  • Isolation: Purify the filtrate via flash chromatography to yield the inverted chiral ether intermediate, ready for subsequent saponification and amide coupling[10].

Synthetic Workflows & SAR Profiling

The versatility of 2-chloro-4-fluorophenol allows it to be funneled into divergent synthetic pathways depending on the target application, as visualized below.

Synthesis_Workflow Start 2-Chloro-4-fluorophenol (Starting Material) Path1 Nucleophilic Aromatic Substitution (SNAr) Base: Cs2CO3 or K2CO3, DMF, 80°C Start->Path1 Path2 Mitsunobu Reaction DIAD, PPh3, THF, 20°C Start->Path2 Prod1 Spiro-MAGL Inhibitor Intermediates (Ether Linkage) Path1->Prod1 Prod2 Phenoxyacetamide T3SS Inhibitors (Target Compounds) Path2->Prod2 Opt1 Lipophilic Ligand Efficiency (LLE) Optimization Prod1->Opt1 Opt2 Structure-Activity Relationship (SAR) Profiling Prod2->Opt2

Caption: Divergent synthetic workflows utilizing 2-chloro-4-fluorophenol in drug discovery.

Table 2: Biological Activity of 2-Chloro-4-fluorophenol Derivatives
Target / Disease AreaScaffold TypeKey CompoundActivity (IC50 / Ki)Reference
Human MAGL (CNS)Spiro-azetidineCompound 4f6.2 nMIkeda et al., 2021[3]
P. aeruginosa T3SS (Infection)PhenoxyacetamideCompound 12c> 50 μMWilliams et al., 2015[10]
NtPPO (Agrochemical)N-PhenyltriazinoneCompound IgSingle-digit nMACS J. Agric. Food Chem., 2025[5]

Conclusion and Future Perspectives

The integration of 2-chloro-4-fluorophenol into medicinal chemistry workflows exemplifies the precision required in modern drug design. By leveraging the specific electronic and steric properties of this di-halogenated scaffold, researchers can fine-tune target affinity, enhance metabolic stability, and optimize Lipophilic Ligand Efficiency (LLE). Whether deployed via robust SNAr methodologies to generate CNS-active MAGL inhibitors or utilized in Mitsunobu reactions for anti-virulence agents, 2-chloro-4-fluorophenol remains an indispensable building block for both pharmaceutical and agrochemical innovation.

References

  • Ikeda, S., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry - ACS Publications, 2021. URL:[Link]

  • Williams, J. D., et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

  • "Design of N-Phenyltriazinone Derivatives with Ether-Linked Oxadiazole Moieties as Protoporphyrinogen IX Oxidase Inhibitors." Journal of Agricultural and Food Chemistry - ACS Publications, 2025. URL:[Link]

  • "2-Chloro-4-Fluorophenol (CAS 1996-41-4) — Buy from USA Supplier." ChemContract Research. URL: [Link]

  • "Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research." PMC - National Institutes of Health. URL:[Link]

Sources

Exploratory

Phenoxy propanoic acid pharmacophore and biological significance

An In-Depth Technical Guide to the Phenoxypropanoic Acid Pharmacophore: Structural Dynamics, Biological Significance, and Multitarget Therapeutic Potential Executive Summary The phenoxypropanoic acid (PPA) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Phenoxypropanoic Acid Pharmacophore: Structural Dynamics, Biological Significance, and Multitarget Therapeutic Potential

Executive Summary

The phenoxypropanoic acid (PPA) scaffold is a highly versatile and privileged pharmacophore that bridges the disciplines of agrochemistry and human therapeutics. Characterized by an aromatic ring linked via an ether oxygen to a propanoic acid moiety, this structural core serves as the foundation for two vastly different, yet highly specific, biological applications: the inhibition of lipid biosynthesis in plants (herbicides) and the regulation of metabolic transcription factors in humans (pharmaceuticals). This whitepaper provides a comprehensive mechanistic analysis of the PPA pharmacophore, detailing its mode of action, quantitative efficacy, and the self-validating experimental protocols required to evaluate its biological significance.

Structural Anatomy of the Phenoxypropanoic Acid Pharmacophore

The biological promiscuity and specificity of the PPA scaffold stem from its modular structural anatomy. The core consists of three critical domains:

  • The Aromatic/Heteroaromatic Tail: Substitution at the para-position of the phenoxy ring (often with halogens, pyridines, or quinoxalines) dictates the lipophilicity and spatial orientation required to enter deep hydrophobic binding pockets.

  • The Ether Linkage: This acts as a flexible hinge, allowing the molecule to adopt the necessary conformational geometry to interact with target residues.

  • The Carboxylic Acid Head Group: The propanoic acid moiety acts as the primary pharmacophoric anchor.

Stereochemical Causality: The alpha-carbon of the propanoic acid introduces a chiral center. In agrochemical applications, the (R)-enantiomer is almost exclusively responsible for biological activity due to the precise steric constraints of the target enzyme's active site [1]. In pharmaceutical applications, modifications such as the addition of a second methyl group (forming a phenoxyisobutyric acid, as seen in classical fibrates) or the utilization of specific PPA derivatives shift the binding affinity toward nuclear receptors [5].

Biological Significance I: Lipid Biosynthesis Inhibition (Agrochemicals)

In the agricultural sector, PPA derivatives are classified as Aryloxyphenoxypropionates (AOPPs or "FOPs"). They are potent, selective, post-emergence graminicides used to control grass weeds.

Mechanism of Action

The primary target of FOPs is Acetyl-CoA Carboxylase (ACCase) , the biotin-dependent enzyme that catalyzes the rate-limiting step in de novo fatty acid biosynthesis [1]. Grasses (Poaceae) possess a homomeric, eukaryotic-type ACCase in their plastids, which is highly sensitive to FOPs. Conversely, broadleaf plants (dicots) possess a heteromeric, prokaryotic-type ACCase that is naturally resistant, providing the basis for crop selectivity.

FOPs act as competitive inhibitors at the Carboxyltransferase (CT) domain of the homomeric ACCase. They induce a significant conformational change at the dimer interface of the CT domain, locking the enzyme in an inactive state and preventing the transfer of the carboxyl group from carboxybiotin to Acetyl-CoA [2].

ACCase_Inhibition A Acetyl-CoA + HCO3- B Biotin Carboxylase (BC) Domain (ATP -> ADP + Pi) A->B C Carboxybiotin Intermediate B->C D Carboxyltransferase (CT) Domain C->D E Malonyl-CoA (Fatty Acid Biosynthesis) D->E F Aryloxyphenoxypropionate (FOP) (e.g., Haloxyfop) F->D Competitive Inhibition

Caption: Mechanism of ACCase inhibition by aryloxyphenoxypropionate (FOP) herbicides at the CT domain.

Quantitative Efficacy

The potency of FOPs is typically measured via in vitro enzymatic assays. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of prominent PPA derivatives against sensitive ACCase isoforms.

Table 1: In Vitro ACCase Inhibition by PPA Derivatives

Compound Target Enzyme Source IC₅₀ Value (µM) Reference
Quizalofop Maize (Zea mays) ACCase1 0.054 [6]

| Haloxyfop | Japanese Foxtail (Alopecurus japonicus) | 0.76 | [7] |

Biological Significance II: Metabolic Regulation (Pharmaceuticals)

In human medicine, the PPA scaffold is the structural basis for Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs (α, γ, and δ) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They regulate networks involved in lipid homeostasis, glucose metabolism, and inflammation [5].

Mechanism of Action

PPA derivatives, such as fenofibric acid (the active metabolite of fenofibrate), act as amphipathic ligands. The carboxylic acid head group forms critical hydrogen bonds with a conserved tyrosine residue (e.g., Tyr464 in PPARα) in the Activation Function-2 (AF-2) helix of the Ligand Binding Domain (LBD). The lipophilic phenoxy tail occupies the hydrophobic Y-shaped cavity of the receptor [5]. This binding induces a conformational shift that facilitates heterodimerization with the Retinoid X Receptor (RXR), recruitment of co-activators (like PGC-1α), and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) on target DNA.

PPAR_Signaling A Phenoxypropanoic Acid Derivative (e.g., Fenofibric Acid) B Cytosolic Entry & Nuclear Translocation A->B C PPAR LBD Binding (Conformational Change) B->C D Heterodimerization with RXR C->D E Co-activator Recruitment (e.g., PGC-1α, SRC-1) D->E F PPRE Binding on Target DNA E->F G Gene Transcription (Lipid Metabolism, Anti-inflammation) F->G

Caption: Transcriptional activation pathway of PPARs mediated by phenoxypropanoic acid derivatives.

Quantitative Efficacy

Fenofibric acid exhibits a pan-PPAR agonistic profile, though its primary clinical utility is derived from PPARα activation (lowering triglycerides and increasing HDL).

Table 2: Transcriptional Activation of PPAR Isotypes by Fenofibric Acid

Receptor Isotype EC₅₀ Value (µM) Primary Physiological Role Reference
PPAR-α 22.4 Hepatic lipid clearance, fatty acid oxidation [3, 4]
PPAR-γ 1.47 Adipocyte differentiation, glucose homeostasis [3, 4]

| PPAR-δ | 1.06 | Skeletal muscle fatty acid oxidation | [3, 4] |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of PPA derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating both ACCase inhibition and PPAR transactivation.

Protocol 1: In Vitro ACCase Inhibition Assay (Malachite Green Method)

Rationale: This colorimetric assay measures the release of inorganic phosphate (Pi) resulting from the ATP-dependent carboxylation of biotin by the BC domain of ACCase. Self-Validation Mechanism: A parallel "No Acetyl-CoA" control is mandatory. Because crude plant extracts contain background ATPases, subtracting the absorbance of the "No Acetyl-CoA" well from the "Plus Acetyl-CoA" well ensures that the measured Pi is strictly the result of ACCase-specific activity.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize plant tissue (e.g., maize seedlings) in 0.1 M Tricine-KOH (pH 8.0) containing 2 mM DTT and protease inhibitors. Centrifuge at 27,000 × g for 30 min and collect the supernatant.

  • Reaction Setup: In a 96-well microplate, combine 50 mM Tricine-KOH (pH 8.3), 5 mM MgCl₂, 2 mM ATP, 15 mM NaHCO₃, and varying concentrations of the PPA inhibitor (e.g., Haloxyfop).

  • Initiation: Add the enzyme extract (approx. 0.2 µg/µL final) and 0.3 mM Acetyl-CoA to initiate the reaction. Incubate at 35°C for 15 minutes.

  • Termination & Detection: Stop the reaction by adding the Malachite Green molybdate reagent. Incubate for 10 minutes at room temperature to allow the phosphomolybdate complex to form.

  • Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis [1].

Protocol 2: PPAR Transcriptional Activation Assay (Dual-Luciferase Reporter)

Rationale: Binding affinity (Kd) does not always correlate with functional agonism. A reporter gene assay directly measures the ability of a PPA ligand to induce transcription. Self-Validation Mechanism: The assay utilizes a dual-luciferase system. The Firefly luciferase reports PPAR activation, while a constitutively active Renilla luciferase acts as an internal control. Normalizing the Firefly signal to the Renilla signal eliminates data skew caused by variations in transfection efficiency, cell number, or compound toxicity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells using a liposomal reagent with three plasmids: a PPRE-driven Firefly luciferase reporter, a PPAR (α, γ, or δ) expression vector, and a CMV-driven Renilla luciferase control vector.

  • Ligand Treatment: 24 hours post-transfection, replace the media with serum-free media containing serial dilutions of the PPA derivative (e.g., Fenofibric acid) or a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Lysis and Firefly Detection: Aspirate media, wash with PBS, and lyse cells using passive lysis buffer. Add the Firefly luciferase substrate (luciferin) and measure luminescence.

  • Renilla Detection: Add a quenching reagent containing coelenterazine to stop the Firefly reaction and initiate the Renilla luminescence. Measure the signal.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot dose-response curves to determine the EC₅₀ [5].

Future Perspectives: Multitarget Drug Design

The structural simplicity of the phenoxypropanoic acid pharmacophore makes it an ideal candidate for multitarget drug design. Recent advancements have explored hybridizing PPA derivatives to simultaneously target PPARs and Fatty Acid Amide Hydrolase (FAAH). Because both targets regulate lipid signaling pathways involved in neuroinflammation, dual-acting PPA derivatives hold significant promise for the treatment of neurodegenerative disorders such as Alzheimer's disease [8].

References

  • Zhang, H., et al. "An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Nakajima, T., et al. "Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate." National Center for Biotechnology Information (NIH/PMC). [Link]

  • Herbert, D., et al. "Kinetic Studies on Two Isoforms of acetyl-CoA Carboxylase From Maize Leaves." National Center for Biotechnology Information (NIH/PMC). [Link]

  • Yang, X., et al. "Identification of Japanese Foxtail (Alopecurus Japonicus) Resistant to Haloxyfop Using Three Different Assay Techniques." ResearchGate.[Link]

  • D'Amore, C., et al. "Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors." National Center for Biotechnology Information (NIH/PMC). [Link]

Foundational

Thermodynamic Stability of Chlorinated Fluorinated Carboxylic Acids

This guide provides a rigorous technical analysis of the thermodynamic stability, decomposition pathways, and physicochemical properties of chlorinated fluorinated carboxylic acids (CFCAs), with a specific focus on their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the thermodynamic stability, decomposition pathways, and physicochemical properties of chlorinated fluorinated carboxylic acids (CFCAs), with a specific focus on their application in pharmaceutical research.

Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Chlorinated fluorinated carboxylic acids (e.g., chlorodifluoroacetic acid, CDFA) occupy a unique physicochemical niche between perfluorinated acids (like TFA) and hydrocarbon acids. Their thermodynamic profile is defined by the tension between the stabilizing high-electronegativity of fluorine and the potential lability of the carbon-chlorine bond.

For drug development, these moieties offer precise modulation of pKa (typically 0.4–0.6 range) and lipophilicity . However, their stability profile differs significantly from perfluorinated analogs. Unlike trifluoroacetic acid, which is thermally robust, mixed haloacids are susceptible to specific decomposition pathways—notably gamma-elimination of hydrogen halides rather than simple decarboxylation—and reductive dechlorination in metabolic environments.

Molecular Architecture & Electronic Effects

The stability of CFCAs is governed by the interplay of bond dissociation energies (BDE) and inductive effects.

Bond Dissociation Energy (BDE) Hierarchy

The thermodynamic stability of the


-carbon center is dictated by the bond strengths relative to the activation energy of potential leaving groups.
Bond TypeApprox.[1] BDE (kJ/mol)Stability Implication
C–F ~485Metabolically inert; resists hydrolysis.
C–Cl ~328The "weak link"; susceptible to homolytic cleavage and reductive metabolism.
C–C (Acid) ~350Generally stable against decarboxylation unless activated by

-electron sinks.
The "Fluorine Effect" on C-Cl Bonds

In mixed haloacids like Chlorodifluoroacetic acid (CDFA) , the presence of geminal fluorine atoms exerts a stabilizing effect on the C-Cl bond.

  • Mechanism: The high electronegativity of fluorine contracts the carbon orbitals, shortening the C-Cl bond compared to non-fluorinated alkyl chlorides.

  • Result: The C-Cl bond in CDFA is stronger and shorter than in chloroacetic acid, but still significantly weaker than a C-F bond, making it the primary site of thermal and metabolic vulnerability.

pKa and Acidity Modulation

The electron-withdrawing induction (-I effect) of halogens dramatically lowers pKa. CDFA serves as a "softened" superacid compared to TFA.

  • Trifluoroacetic acid (TFA): pKa

    
     0.23
    
  • Chlorodifluoroacetic acid (CDFA): pKa

    
     0.46[2]
    
  • Dichloroacetic acid (DCA): pKa

    
     1.29[1]
    

Implication: CDFA allows for high acidity without the extreme persistence associated with perfluorinated chains, as the C-Cl bond provides a handle for eventual degradation.

Thermodynamic Instability Pathways

Contrary to common assumptions, the primary thermal decomposition mode of


-haloacids is not  direct decarboxylation.
Thermal Decomposition: Gamma-Elimination

At elevated temperatures (typically >150°C) or in the presence of Lewis acid catalysts (e.g., silica, metal oxides), CDFA undergoes


-elimination  of hydrogen halides rather than simple loss of 

.

Mechanism:

  • Proton transfer or coordination to the carbonyl oxygen.

  • Elimination of HF (or HCl) to form a transient difluoroketene or acid halide intermediate.

  • Subsequent breakdown to CO,

    
    , and carbonyl halides.
    

Decomposition cluster_0 Key Insight: Not Decarboxylation Start Chlorodifluoroacetic Acid (ClCF2COOH) TS Transition State (HF Elimination) Start->TS  Heat (>150°C)   Inter Difluoroketene / Acid Halide Intermediate TS->Inter Products CO + CO2 + HCl/HF Inter->Products  Degradation  

Figure 1: Thermal decomposition pathway of CDFA via gamma-elimination, distinct from simple decarboxylation.

Hydrolytic Stability
  • Acidic/Neutral pH: The C-F bonds render the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon highly electron-deficient, repelling nucleophiles. The molecule is stable.[3]
    
  • Basic pH (High T): The carboxylate anion is stable, but extreme conditions can force hydrolysis of the C-Cl bond (SN2 mechanism is sterically hindered but possible), leading to oxalic acid derivatives or reductive dechlorination byproducts.

Experimental Characterization Protocols

For researchers utilizing CDFA derivatives, the following protocols ensure accurate physicochemical profiling.

Protocol A: pKa Determination via 19F-NMR Titration

Standard potentiometric titration is often inaccurate for pKa < 1 due to the leveling effect of water.

  • Preparation: Dissolve the fluorinated acid (10 mM) in

    
     (90:10).
    
  • Standard: Add an internal standard with a non-shifting fluorine signal (e.g., trifluoroethanol).

  • Titration: Adjust pH using standardized HCl and NaOH. Measure pH using a glass electrode calibrated for low pH.

  • Measurement: Record 19F-NMR spectra at each pH step. The chemical shift (

    
    ) of the 
    
    
    
    -CF2 group will shift significantly upon deprotonation.
  • Analysis: Fit the

    
     vs. pH curve to the Henderson-Hasselbalch equation to extract pKa.
    
Protocol B: Thermal Stability Profiling (TGA-MS)
  • Instrument: Thermogravimetric Analyzer coupled with Mass Spectrometry (TGA-MS).

  • Sample: 5–10 mg of pure acid or salt in an alumina crucible.

  • Ramp: Heat from 25°C to 400°C at 10°C/min under

    
     flow (inert) and Air (oxidative).
    
  • Detection: Monitor weight loss onset (

    
    ). Simultaneously monitor m/z signals for 
    
    
    
    (44),
    
    
    (28),
    
    
    (20), and
    
    
    (36/38).
    • Success Criterion: Simultaneous evolution of CO and HF indicates elimination mechanism. Sole evolution of

      
       indicates decarboxylation.
      

Implications in Drug Design[3][5][6][7]

Bioisosteric Utility

The


 group is a valuable bioisostere for 

when:
  • Lipophilicity Tuning:

    
     is more lipophilic than 
    
    
    
    due to the larger, more polarizable chlorine atom.
  • Acidity Fine-tuning: It provides a slightly weaker electron-withdrawing effect than

    
    , useful for adjusting the pKa of neighboring amines or acids.
    
Metabolic Liability: Reductive Dechlorination

Unlike the metabolically "bulletproof" C-F bond, the C-Cl bond in CFCAs is a potential metabolic soft spot.

  • Pathway: In vivo, reductive dehalogenases (bacterial) or specific CYP450 enzymes can attack the C-Cl bond.

  • Mechanism: Single Electron Transfer (SET) generates a radical anion, which ejects a chloride ion (

    
    ), forming a radical that is quenched by hydrogen abstraction.
    
  • Result: Conversion of

    
     to 
    
    
    
    . This transformation alters the drug's potency and polarity.

Metabolism Drug Drug-CF2Cl (Lipophilic) Radical [Drug-CF2•] + Cl- Drug->Radical  Reductive Dechlorination   Enzyme CYP450 / Reductase (Single Electron Transfer) Enzyme->Radical Metabolite Drug-CF2H (More Polar / Altered Potency) Radical->Metabolite  H-Abstraction  

Figure 2: Metabolic reductive dechlorination pathway of chlorodifluoromethyl groups.

References

  • Thermolysis of Fluoropolymers and Haloacetic Acids. CSWAB. Discusses thermal degradation products including CDFA and TFA.

  • Kinetics and Mechanism of Thermal Decomposition of Difluoroacetic Acid. Journal of the Chemical Society B. Details the gamma-elimination of HF mechanism.

  • Experimental Determination of pKa for Fluorinated Acids by 19F-NMR. PubMed Central. Protocol for accurate low-pKa measurement.

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Comprehensive review of C-F vs C-Cl bond stability in metabolic contexts.

  • Chlorodifluoroacetic Acid Properties. PubChem. Physical property data (Density, BP, Safety).[4][5]

Sources

Exploratory

The 3-Phenoxypropanoic Acid Scaffold: A Comprehensive Guide to Its Derivatives in Agrochemicals and Medicinal Chemistry

As a Senior Application Scientist, I often encounter molecules that serve as foundational building blocks across seemingly disparate fields. 3-Phenoxypropanoic acid (3-PPA) —also known as 3-phenoxypropionic acid or -phen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter molecules that serve as foundational building blocks across seemingly disparate fields. 3-Phenoxypropanoic acid (3-PPA) —also known as 3-phenoxypropionic acid or


-phenoxypropionic acid—is a prime example[1]. Characterized by its aromatic ether-carboxylic acid framework, 3-PPA confers enhanced solubility, bioavailability, and structural flexibility[1].

This technical whitepaper explores the dual utility of 3-PPA derivatives, detailing their mechanistic dominance as aryloxyphenoxypropionate (APP) herbicides in agriculture, and their emerging pharmacological potential as antimicrobial and anticancer agents[1][2][3].

Agrochemical Dominance: Aryloxyphenoxypropionate (APP) Herbicides

In global agriculture, controlling grass weeds in broadleaf crops is a critical challenge. Derivatives of 3-PPA, specifically the aryloxyphenoxypropionates (commonly known as "FOPs" like quizalofop-P and fluazifop-P), have revolutionized selective post-emergence weed control[3][4].

Mechanism of Action: ACCase Inhibition

The primary mechanism of action for APP herbicides is the potent, competitive inhibition of Acetyl-CoA Carboxylase (ACCase) [3]. ACCase is a biotin-dependent enzyme that catalyzes the first committed, rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[3].

By halting malonyl-CoA production, APP herbicides block the synthesis of phospholipids and glycolipids. This leads to the catastrophic failure of cell membrane integrity in the meristematic tissues of susceptible grasses, culminating in a necrotic symptom known as "deadheart"[3][5]. Broadleaf crops remain naturally tolerant because their ACCase enzyme possesses a structurally distinct, insensitive binding site[4][5].

ACCase_Pathway APP APP Herbicides ACCase ACCase Enzyme APP->ACCase Competitive Inhibition MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation AcetylCoA Acetyl-CoA + HCO3- AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CellDeath Meristematic Necrosis FattyAcids->CellDeath Lipid Depletion

Mechanism of ACCase inhibition by APP herbicides.

Resistance Mechanisms

Continuous application of FOPs has led to weed resistance (e.g., in Sorghum halepense or johnsongrass). Resistance is typically conferred either by a target-site mutation altering the ACCase binding pocket, or by an overproduction of the ACCase enzyme, which functionally outcompetes the inhibitor[6].

Medicinal Chemistry: Pharmacological Applications of 3-PPA

Beyond agrochemicals, the 3-PPA scaffold is highly valued in medicinal chemistry. The terminal carboxylic acid is easily functionalized into hydrazides, thiosemicarbazides, and heterocyclic rings, generating libraries of bioactive molecules.

Antimicrobial Thiosemicarbazides

Condensation of 3-PPA hydrazide with aryl isothiocyanates yields 1-(3-phenoxypropionyl)-thiosemicarbazides[7]. These derivatives exhibit profound in vitro antibacterial and antifungal activity. For instance, the halogenated derivative 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide demonstrates high potency against Gram-positive species like Micrococcus luteus[7][8]. The lipophilic phenoxy ring facilitates cell wall penetration, while the thiosemicarbazide moiety chelates essential metalloenzymes within the pathogen.

Anticancer Quinoline-Hydrazones

When coupled with quinoline systems, 3-PPA forms hydrazide-hydrazones that act as potent cytotoxic agents against various cancer cell lines[2]. The 3-PPA linker provides the necessary spatial geometry for the quinoline pharmacophore to intercalate DNA or inhibit kinase targets[2].

Synthetic_Workflow Phenol Phenol + 3-Bromopropionic Acid BasicCond KOH/K2CO3, Reflux Phenol->BasicCond Intermediate 3-PPA BasicCond->Intermediate SN2 O-Alkylation Hydrazide 3-PPA Hydrazide Intermediate->Hydrazide Hydrazinolysis Thiosemicarbazide Thiosemicarbazide Derivatives Hydrazide->Thiosemicarbazide + Aryl Isothiocyanates

Synthetic pathway for 3-PPA-derived thiosemicarbazide antimicrobials.

Quantitative Efficacy Data

To contextualize the biological impact of 3-PPA derivatives, the following table synthesizes key quantitative metrics across both agrochemical and pharmacological domains.

Compound ClassSpecific DerivativeBiological TargetEfficacy MetricObserved Value
APP Herbicide Quizalofop-PAvena sterilis ACCase (Susceptible)IC₅₀ (Enzyme Inhibition)Low (High Potency)[3]
APP Herbicide Quizalofop-PAvena sterilis ACCase (Resistant)IC₅₀ (Enzyme Inhibition)High (Reduced Efficacy)[3]
Antimicrobial 4-(4-chlorophenyl)-1-(3-PPA)-thiosemicarbazideMicrococcus luteus (Gram-positive)Minimum Inhibitory Concentration (MIC)12.5 - 50 μg/mL[8][9]
Anticancer 3-PPA Quinoline-HydrazoneHuman Cancer Cell LinesCytotoxicity (IC₅₀)Structure-dependent[2]

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Causality is explicitly stated to ensure reproducible execution.

Protocol 1: General Synthesis of 3-Phenoxypropanoic Acid (3-PPA)

Objective: Synthesize the core 3-PPA scaffold via nucleophilic substitution.

  • Reagent Preparation: Dissolve phenol (10 mmol) in a mixture of 10% aqueous KOH (25 mL) and ethanol (30 mL)[2].

    • Causality: The highly basic KOH deprotonates the phenol to form a phenoxide anion, drastically increasing its nucleophilicity for the subsequent S_N2 reaction. Ethanol acts as a co-solvent to maintain the solubility of the organic reactants.

  • Alkylation: Dropwise, add 3-bromopropionic acid (11 mmol) dissolved in a saturated aqueous solution of K₂CO₃ (10 mL)[2].

    • Causality: K₂CO₃ acts as a mild buffer. It neutralizes the HBr generated during the reaction without being harsh enough to cause premature hydrolysis of the propionic acid backbone.

  • Reflux: Heat the mixture at reflux for 5 hours[2].

  • Acidification & Precipitation: Cool the mixture to room temperature and neutralize with 18% HCl until the pH reaches ~2.

    • Self-Validation Step: The sudden drop in pH protonates the carboxylate salt, rendering the 3-PPA insoluble in water. A white precipitate must form immediately.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from petroleum ether[2].

    • Self-Validation Step: Dry the crystals and measure the melting point. Pure 3-PPA yields a melting point of 92–94 °C[2]. ¹H-NMR (CDCl₃) should confirm the structure with characteristic triplet signals at

      
       4.29 ppm (O-CH₂) and 
      
      
      
      2.88 ppm (CH₂-COOH)[2].
Protocol 2: In Vitro ACCase Inhibition Assay

Objective: Quantify the IC₅₀ of an APP derivative against plant ACCase.

  • Enzyme Extraction: Isolate ACCase from the meristematic tissue of the target grass weed using a buffer containing DTT and protease inhibitors to prevent enzyme degradation[3].

  • Reaction Initiation: In a microtiter plate, combine the extracted ACCase, varying concentrations of the APP herbicide (e.g., 0.1 µM to 100 µM), and the substrate mixture (Acetyl-CoA, NaHCO₃, and ATP)[3].

  • Incubation: Incubate at 30 °C for 30 minutes.

    • Causality: This allows the enzyme to catalyze the carboxylation of acetyl-CoA. The reaction is driven by the hydrolysis of ATP to ADP and inorganic phosphate (Pi).

  • Colorimetric Detection: Add a Malachite Green molybdate reagent to halt the reaction and bind the released Pi.

    • Self-Validation Step: The intensity of the green color (measured at 620 nm) is directly proportional to the Pi released, and thus inversely proportional to herbicide inhibition[3]. Plot absorbance vs. log[inhibitor] to calculate the precise IC₅₀.

Conclusion

The 3-phenoxypropanoic acid scaffold is a masterclass in chemical versatility. By exploiting its terminal carboxylic acid, agrochemical developers have engineered APP herbicides that selectively disrupt lipid biosynthesis in weeds via ACCase inhibition. Simultaneously, medicinal chemists are leveraging the same structural backbone to synthesize thiosemicarbazides and hydrazones that disrupt microbial and malignant cellular processes. Understanding the mechanistic causality behind these derivatives is paramount for the next generation of rational drug design and agricultural management.

References

  • National Institutes of Health (PMC). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from: [Link]

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. Retrieved from: [Link]

  • Bentham Science Publishers. Synthesis and In Vitro Antimicrobial Evaluation of 4-alkyl/aryl-1-(3-phenoxypropionyl)-thiosemicarbazides. Retrieved from: [Link]

  • Cambridge University Press. The mechanism of resistance to aryloxyphenoxypropionate and cyclohexanedione herbicides in a johnsongrass biotype. Retrieved from: [Link]

Sources

Foundational

Advanced In Silico Molecular Docking of Fluorinated Phenoxy Acids

Executive Summary: The Fluorine Conundrum in Silico Fluorinated phenoxy acids occupy a critical chemical space in both agrochemistry (e.g., auxin-mimic herbicides like fluroxypyr) and medicinal chemistry (e.g., PPAR agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Conundrum in Silico

Fluorinated phenoxy acids occupy a critical chemical space in both agrochemistry (e.g., auxin-mimic herbicides like fluroxypyr) and medicinal chemistry (e.g., PPAR agonists like fibrates). The introduction of fluorine—the "imperious element"—into a phenoxy scaffold alters lipophilicity (


), metabolic stability, and pKa, but it presents unique challenges for molecular docking.

Standard force fields (e.g., AMBER, CHARMM) often treat fluorine as a passive hydrophobic sphere, neglecting its high electronegativity and capacity for orthogonal multipolar interactions. This guide outlines a high-fidelity docking protocol specifically designed to capture the electronic nuances of fluorinated ligands. We move beyond "black-box" docking to a self-validating, quantum-mechanically informed workflow.

Theoretical Grounding: Why Standard Docking Fails

To dock fluorinated phenoxy acids accurately, one must understand the specific failures of classical mechanics in this context:

  • Electrostatic Anisotropy: The C-F bond creates a significant dipole. Standard Gasteiger charges often underestimate the electron withdrawal from the phenoxy ring, leading to incorrect pose ranking.

  • Solvation Effects: Fluorine is hydrophobic but polarizable. Its ability to displace "unhappy" water molecules in a binding pocket is a major driver of affinity (desolvation entropy). Rigid-receptor docking often misses this if explicit waters are not managed correctly.

  • Weak Interactions: Unlike heavy halogens (Cl, Br, I), fluorine rarely forms strong "halogen bonds" (

    
    -hole interactions). Instead, it engages in C-F···H-C interactions and orthogonal dipolar contacts with backbone amides.
    

Phase I: Ligand Preparation & QM Charge Derivation

Objective: Generate a ligand input structure with electron density distribution that reflects reality, not just topology.

Protocol 1.1: Quantum Polarized Charge Calculation

Standard force field charges are insufficient for fluorinated aromatics.

  • Conformer Generation: Generate low-energy conformers using a systematic search (e.g., ConfGen). Ensure the carboxylic acid tail is deprotonated (carboxylate form) if the physiological pH is 7.4.

  • Geometry Optimization: Optimize the global minimum conformer using DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-31G** or M06-2X/def2-TZVP (M06-2X is superior for dispersion forces).

    • Solvation Model: Use PCM (Polarizable Continuum Model) with water solvent to mimic the aqueous environment prior to binding.

  • Charge Fitting: Derive partial charges using the RESP (Restrained Electrostatic Potential) method. This maps the quantum potential onto the atomic centers, capturing the inductive effect of fluorine on the phenoxy ring ortho/meta positions.

Validation Check: Compare the dipole moment of the QM-optimized structure with the force-field parameterization. A deviation > 1.0 Debye indicates the force field is inadequate, confirming the need for QM charges.

Phase II: Target Selection & The "Water Strategy"

Target Class: Peroxisome Proliferator-Activated Receptors (PPARs) or Auxin Signaling F-Box Proteins (TIR1).

Protocol 2.1: Hydration Site Analysis

Fluorine often binds in hydrophobic pockets, displacing water. However, if the F-atom is solvent-exposed, explicit waters must be retained.

  • Structure Retrieval: Download high-resolution crystal structures (e.g., PDB: 3VI8 for PPAR

    
     or 2P1N for TIR1).
    
  • Water Thermodynamics: Use tools like WaterMap or Grid to calculate the free energy of binding for crystallographic waters.

    • Rule: Remove "unstable" waters (

      
       kcal/mol).
      
    • Rule: Retain "structural" waters (

      
       kcal/mol) that bridge the ligand and protein.
      
  • H-Bond Network Optimization: Optimize Hydrogen bond networks (PropKa) to ensure Histidine tautomers are correct. Fluorine on the phenoxy ring can be sensitive to the protonation state of nearby His or Tyr residues.

Phase III: The "QPLD" Docking Workflow

We utilize a Quantum Polarized Ligand Docking (QPLD) approach. This hybrid workflow iteratively updates ligand charges based on the protein environment, superior to static docking.

Visualization: QPLD Workflow

The following diagram illustrates the iterative logic required for high-accuracy docking of fluorinated compounds.

QPLD_Workflow cluster_loop Polarization Cycle Start Input: Fluorinated Phenoxy Acid InitDock Initial Docking (Glide/Vina) Rigid Receptor Start->InitDock PoseSelect Select Top 5 Poses InitDock->PoseSelect QM_Calc QM Calculation (DFT) Ligand in Protein Field PoseSelect->QM_Calc Extract Geometry ChargeUpdate Update Ligand Partial Charges (ESP/RESP) QM_Calc->ChargeUpdate Polarized Charges ReDock Re-Docking with New Charges (Precision Mode) ChargeUpdate->ReDock Analysis Interaction Profiling (F-scan) ReDock->Analysis

Caption: The Quantum Polarized Ligand Docking (QPLD) cycle ensures ligand electron density adapts to the protein environment.

Protocol 3.1: Grid Generation & Sampling
  • Grid Box: Center on the cognate ligand. Extend dimensions to 25Å x 25Å x 25Å to allow the flexible phenoxy tail to sample peripheral sub-pockets.

  • Constraints:

    • Core Constraint: If docking into PPAR, constrain the acidic headgroup to the conserved Tyrosine/Histidine network (e.g., Tyr473 in PPAR

      
      ).
      
    • Fluorine Constraint (Optional): If SAR data suggests a specific F-interaction, apply a positional constraint, but allow rotational freedom.

  • Algorithm: Use a Genetic Algorithm (Lamarckian) with enhanced sampling (exhaustiveness = 32 in Vina, or XP mode in Glide).

Phase IV: Post-Docking Analysis & Interaction Profiling

Standard scoring functions (ChemScore, GlideScore) are additive. They often miss the subtle electronic effects of fluorine. You must manually inspect the top poses.

Data Presentation: Interaction Energy Metrics

Compare the docking scores of the fluorinated analog vs. the hydrogenated parent.

MetricFluorinated Analog (4-F)Des-Fluoro Parent (H)Interpretation
Docking Score (kcal/mol) -9.8-8.2F-substitution improves affinity.
VdW Energy -45.2-41.0F fills a hydrophobic void (steric fit).
Electrostatic Energy -12.5-15.0C-F dipole may clash if not oriented correctly.
Desolvation Penalty HighMediumF is hydrophobic; displacing water is costly if not buried.
Protocol 4.1: The "Fluorine Scan" Checklist

For every top-ranked pose, verify:

  • Orthogonal Dipole: Is the C-F bond vector orthogonal to a nearby carbonyl bond (C=O) on the protein backbone? (Favorable).

  • Hydrophobic Enclosure: Is the Fluorine atom buried in a lipophilic pocket (Leucine, Valine, Phenylalanine)? (Favorable).

  • H-Bond Mimicry: Is the Fluorine accepting a weak H-bond from a backbone amide or C-H donor? (Distance < 3.2 Å, Angle > 120°).

Visualization: Fluorine Interaction Logic

F_Interaction_Logic F_Atom Fluorine Atom (Ligand) Env_Hydro Hydrophobic Pocket (Leu, Val, Phe) F_Atom->Env_Hydro Burial Env_Polar Polar Donor (N-H, O-H) F_Atom->Env_Polar Dipole Alignment Env_Water Trapped Water F_Atom->Env_Water Displacement Result_Good High Affinity (Desolvation + VdW) Env_Hydro->Result_Good Result_Weak Weak Interaction (Electrostatic) Env_Polar->Result_Weak Orthogonal Result_Bad Penalty (Steric/Entropic) Env_Polar->Result_Bad Repulsion Env_Water->Result_Good If Unhappy Env_Water->Result_Bad If Structural

Caption: Decision logic for evaluating Fluorine contacts. Hydrophobic burial is the primary driver of affinity.

References

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • B Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

  • Zhou, Y., et al. (2016). Next generation of fluorine-containing pharmaceuticals.[1] Chemical Reviews, 116(2), 422-518. Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision HPLC Method Development for Fluorinated Phenoxy Acids

Executive Summary & Scientific Rationale Fluorinated phenoxy acids (e.g., fluorinated derivatives of 2,4-D, MCPA, or phenylacetic acid intermediates) represent a critical class of compounds in both agrochemical formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fluorinated phenoxy acids (e.g., fluorinated derivatives of 2,4-D, MCPA, or phenylacetic acid intermediates) represent a critical class of compounds in both agrochemical formulation and pharmaceutical synthesis. The introduction of fluorine atoms onto the phenoxy ring imparts unique physicochemical properties: increased metabolic stability, altered lipophilicity (logP), and shifts in acid dissociation constants (pKa).

The Analytical Challenge: Standard C18 phases often fail to resolve positional isomers of fluorinated phenoxy acids (e.g., 2-fluoro vs. 4-fluoro isomers) due to their identical hydrophobicity. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid moiety (typically < 3.0), requiring strict pH control to prevent peak tailing and retention time shifts.

This guide details a Quality by Design (QbD) approach to method development, prioritizing stationary phase orthogonality (C18 vs. Pentafluorophenyl) and rigorous pH control to ensure a self-validating, robust protocol.

Physicochemical Profiling & "The Fluorine Effect"

Before method development, the analyte's behavior must be modeled.

ParameterEffect of Fluorine SubstitutionChromatographic Implication
Acidity (pKa) Lowers pKa (approx. 2.8 – 3.2) due to electron withdrawal.Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.
Lipophilicity (logP) Increases logP (more hydrophobic).Stronger retention on C18; requires higher % organic modifier.
Pi-Pi Interactions Fluorine creates an electron-deficient aromatic ring.Enables unique selectivity on PFP (Pentafluorophenyl) phases via pi-pi and F-F interactions.
UV Absorbance Shifts

and can reduce intensity.
Diode Array Detector (DAD) scanning (200–400 nm) is mandatory during initial screening.

Method Development Strategy: The Core Protocol

Phase I: Stationary Phase Screening (The Orthogonality Test)

Do not default to C18. The separation of fluorinated isomers requires shape selectivity.

  • Column A (Baseline): C18 (End-capped), 100 Å, 3.5 µm or 1.7 µm (e.g., Zorbax Eclipse Plus or BEH C18).

    • Mechanism:[1] Hydrophobic interaction only.

  • Column B (Selectivity): PFP (Pentafluorophenyl) or F5, 100 Å.

    • Mechanism:[1] Hydrophobic + Pi-Pi interaction + Dipole-Dipole + Shape Selectivity.

    • Why: PFP phases often resolve ortho-, meta-, and para- fluorinated isomers that co-elute on C18.

Phase II: Mobile Phase Engineering

Critical Rule: The pH must be at least 1.5 units below the pKa.

  • Buffer: 0.1% Formic Acid (pH ~2.7) for LC-MS compatibility. For UV-only work, 20 mM Phosphate Buffer (pH 2.3) provides superior peak shape.

  • Organic Modifier: Methanol is preferred over Acetonitrile for PFP columns. Methanol facilitates pi-pi interactions, whereas Acetonitrile's pi-electrons can interfere with the stationary phase mechanism.

Phase III: Gradient Optimization Protocol

Standard Scouting Gradient:

  • Flow Rate: 1.0 mL/min (4.6 mm ID) or 0.3 mL/min (2.1 mm ID).

  • Temperature: 35°C (Control is vital; F-compounds are temperature sensitive).

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)Event
0.0955Column Equilibration
2.0955Isocratic Hold (Focusing)
20.0595Linear Gradient
25.0595Wash
25.1955Re-equilibration

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct column and mobile phase based on analyte resolution.

MethodDevelopment Start Start: Fluorinated Phenoxy Acid Sample Check_pKa Step 1: Determine pKa (Typically 2.8 - 3.2) Start->Check_pKa Set_pH Step 2: Set Mobile Phase pH < 2.5 (0.1% Formic Acid or H3PO4) Check_pKa->Set_pH Ensure Neutral Species Screening Step 3: Parallel Column Screening (C18 vs. PFP) Set_pH->Screening Result_C18 C18 Result: Isomers Co-elute? Screening->Result_C18 Result_PFP PFP Result: Unique Selectivity? Screening->Result_PFP Decision_1 Use PFP Column (Methanol Modifier) Result_C18->Decision_1 Yes (Poor Resolution) Decision_2 Use C18 Column (Acetonitrile Modifier) Result_C18->Decision_2 No (Good Resolution) Result_PFP->Decision_1 Superior Separation Optimize Step 4: Gradient Optimization (Flatten slope at elution) Decision_1->Optimize Decision_2->Optimize

Figure 1: Decision matrix for selecting stationary phases. Note the priority of PFP phases for isomeric separation.

Sample Preparation Protocol: Solid Phase Extraction (SPE)[2][3][4][5]

Direct injection of biological or environmental samples often leads to matrix effects (ion suppression). A polymeric Mixed-Mode Anion Exchange (MAX) or standard Polymeric Reversed-Phase (HLB) SPE is recommended.

Why Polymeric? Silica-based SPE cartridges may degrade at the low pH required to retain these acids.

Protocol: Trace Enrichment of Fluorinated Phenoxy Acids

Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg / 3 mL.

  • Sample Pre-treatment:

    • Acidify 10 mL sample to pH 2.0 using 1M HCl. (Crucial: Analyte must be neutral to bind to RP sorbent).[2]

    • Self-Validation: Check pH with a strip to ensure < 2.0.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (pH 2.0).

  • Loading:

    • Load sample at 1-2 mL/min.

  • Washing:

    • 3 mL Water (pH 2.0) – removes salts/polar interferences.

    • 3 mL 5% Methanol in Water – removes low-level organics without eluting the fluorinated target.

  • Elution:

    • 3 mL 100% Methanol (or Acetonitrile).

  • Reconstitution:

    • Evaporate to dryness under N2 stream.

    • Reconstitute in 1 mL Mobile Phase A/B (90:10). Do not reconstitute in 100% organic (causes peak fronting).

SPE_Workflow Sample Sample (pH adjusted to < 2.0) Condition Conditioning (MeOH -> Acidic Water) Sample->Condition Load Load Sample (Analyte Binds) Condition->Load Wash Wash (5% MeOH/Water) Load->Wash Elute Elute (100% MeOH) Wash->Elute Recon Reconstitute (Initial Mobile Phase) Elute->Recon

Figure 2: SPE Workflow ensuring analyte neutrality for maximum retention.

Validation Parameters & Acceptance Criteria

ParameterMethodAcceptance Criteria
Selectivity Inject Blank vs. Standard.No interfering peaks at retention time. Resolution (Rs) > 1.5 between isomers.
Linearity 5-point calibration curve.

.
Recovery (SPE) Spike matrix before vs. after extraction.80% – 120%.
Precision 6 replicate injections.RSD < 2.0%.
LOD/LOQ Signal-to-Noise ratio.[3]LOD (S/N > 3); LOQ (S/N > 10).

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica surface.

  • Fix: Increase buffer concentration (up to 25 mM) or lower pH further. Switch to a "High Purity" or "Hybrid" silica column (e.g., BEH or XBridge).

Issue: Retention Time Drift

  • Cause: Inadequate equilibration of fluorinated phases or pH fluctuation.

  • Fix: PFP columns require longer equilibration times than C18. Ensure at least 20 column volumes of equilibration between runs.

Issue: "Ghost" Fluorine Peaks

  • Cause: Contamination from PTFE (Teflon) tubing in the LC system or solvent lines (leaching of fluoropolymers).

  • Fix: Replace solvent inlet filters with stainless steel; avoid PTFE-lined caps for sample storage.

References

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]

  • Journal of Chromatography A. (2010). Retention behavior of fluorinated aromatic compounds in reversed-phase HPLC. [General Principles of Fluorine Selectivity].
  • Waters Corporation. (n.d.). Oasis HLB Care & Use Manual. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Solvent Systems for 3-(2-Chloro-4-fluorophenoxy)propanoic acid

This Application Note is designed for researchers and process chemists in drug discovery and agrochemical development. It addresses the purification of 3-(2-Chloro-4-fluorophenoxy)propanoic acid , a functionalized ether-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug discovery and agrochemical development. It addresses the purification of 3-(2-Chloro-4-fluorophenoxy)propanoic acid , a functionalized ether-linked carboxylic acid often used as a scaffold in PPAR agonist synthesis and specific herbicide intermediates.

Executive Summary

The purification of 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 103022-83-5 or related analogs) presents a specific challenge: balancing the solubility of the polar carboxylic acid tail against the lipophilic, halogenated aromatic head. While simple precipitation is often used for crude isolation, it fails to remove structural isomers (e.g., 2,6-dichloro analogs) or unreacted phenols effectively.

This guide details a Binary Solvent Recrystallization strategy. We prioritize the Ethyl Acetate / n-Heptane system for its superior impurity rejection profile and scalability, while offering Ethanol / Water as a secondary system for inorganic salt removal.

Physicochemical Profiling & Solubility Logic

To design a self-validating protocol, one must understand the competing forces within the molecule.

FeatureChemical BehaviorImpact on Recrystallization
Carboxylic Acid (-COOH) H-bond donor/acceptor; Polar.High solubility in alcohols, basic water, and polar aprotic solvents (DMSO, DMF).
Phenoxy Ether Linker Flexible, moderately polar.Adds rotational freedom; can lead to "oiling out" if cooling is too rapid.
Halogenated Ring (Cl, F) Lipophilic, electron-withdrawing.Increases solubility in aromatics (Toluene) and chlorinated solvents (DCM). Reduces water solubility.
Theoretical Solubility Matrix
  • High Solubility (Solvents): Ethyl Acetate, Acetone, Ethanol, Dichloromethane, THF.

  • Low Solubility (Anti-Solvents): n-Heptane, Hexanes, Water (at acidic pH), Pentane.

  • Temperature Dependent: Toluene (Moderate at RT, High at Reflux).

Protocol A: The Primary System (Ethyl Acetate / n-Heptane)

Objective: Removal of non-polar organic impurities and unreacted phenols. Why this system? Ethyl acetate effectively solvates the acid at high temperatures but has a steep solubility curve upon cooling. Heptane acts as a "soft" anti-solvent that forces the crystallization of the product while keeping lipophilic impurities (tars, unreacted halogenated phenols) in the mother liquor.

Step-by-Step Methodology
  • Crude Preparation:

    • Dry the crude solid thoroughly. Water content >1% can cause the product to oil out rather than crystallize.

    • Measure the mass of the crude material (

      
      ).
      
  • Dissolution (The "Minimum Volume" Rule):

    • Place crude in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethyl Acetate (Solvent A) in small portions (approx. 2 mL per gram of solid).

    • Heat to mild reflux (

      
      ).
      
    • Critical Check: Add just enough Ethyl Acetate to dissolve the solid completely at reflux. If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and hot-filter through Celite.

  • The Cloud Point Titration:

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane (Solvent B) dropwise via an addition funnel or syringe.

    • Stop immediately when a persistent faint turbidity (cloudiness) is observed.

    • Add a few drops of Ethyl Acetate to clear the solution (restore transparency).

  • Controlled Cooling (Nucleation Control):

    • Remove heat source and allow the flask to cool to Room Temperature (RT) on a cork ring. Do not use an ice bath yet.

    • Observation: Needle-like crystals should begin to form at

      
      .
      
    • Once at RT, place in a refrigerator or ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel.[1]

    • Wash: Displace mother liquor with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry: Vacuum dry at

      
       for 4 hours.
      

Protocol B: Acid-Base Chemical Purification (Pre-Step)

If the crude purity is


, recrystallization alone will suffer from poor recovery. Use this "Chemical Washing" protocol first.
  • Dissolution: Dissolve crude in 10% aqueous

    
     (pH 
    
    
    
    8-9). The acid forms a water-soluble sodium salt.
  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate.

    • Logic: Neutral organic impurities (unreacted halides, non-acidic byproducts) move to the organic layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer to

    
     and slowly acidify with 2N HCl to pH 1-2.
    
  • Precipitation: The target acid will precipitate as a solid. Filter, dry, and proceed to Protocol A .

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

RecrystallizationWorkflow Start Crude 3-(2-Chloro-4-fluorophenoxy) propanoic acid PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck AcidBase Protocol B: Acid-Base Extraction (Remove neutral organics) PurityCheck->AcidBase < 85% Purity DissolveEtOAc Dissolve in Refluxing Ethyl Acetate (Solvent A) PurityCheck->DissolveEtOAc > 85% Purity AcidBase->DissolveEtOAc Precipitate Dried HotFilter Hot Filtration (Optional) (Remove insolubles/carbon) DissolveEtOAc->HotFilter AddHeptane Add n-Heptane (Solvent B) until Cloud Point HotFilter->AddHeptane Cooling Controlled Cooling (Reflux -> RT -> 4°C) AddHeptane->Cooling Filter Filtration & Cold Wash (1:4 EtOAc/Heptane) Cooling->Filter FinalProduct Pure Crystalline Solid (>98% Purity) Filter->FinalProduct

Figure 1: Decision matrix and workflow for the purification of halogenated phenoxypropanoic acids.

Troubleshooting & Optimization

Issue: "Oiling Out"

  • Symptom:[2][3][4] The product separates as a liquid oil droplet at the bottom of the flask instead of crystals.

  • Cause: The temperature dropped too quickly, or the solvent mixture is too polar (too much water/ethanol) or too non-polar (too much heptane added too fast).

  • Solution: Re-heat to reflux until the oil dissolves. Add a small amount of Solvent A (EtOAc). Allow to cool very slowly with vigorous stirring. Seed the solution with a pure crystal if available.

Issue: Low Yield

  • Cause: Too much Solvent A (EtOAc) was used.

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/crystallization steps (Second Crop). Note that the second crop is usually less pure.

References

  • Bäurle, S. et al. (2006).[2] Synthesis of 8-fluorochroman-4-one. (Context: Synthesis of fluorinated phenoxy intermediates).

  • Potrzebowski, M. J.[5] & Chruszcz, M. (2010). 3-(2-Fluorophenoxy)propanoic acid.[6] Acta Crystallographica Section E. Link (Demonstrates crystallization of the fluoro-analog from DCM/Hexane).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for binary solvent selection principles).
  • Zubrick, J. W.The Organic Chem Lab Survival Manual.
  • PubChem Compound Summary. 3-(2-chloro-4-fluorophenoxy)propanoic acid (CID 16778332). Link

Sources

Method

Application Note: 1H and 13C NMR Spectral Interpretation of Phenoxypropanoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Phenoxypropanoic acids represent a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropanoic acids represent a significant class of organic compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries. Their structural framework, consisting of a phenoxy group linked to a propanoic acid moiety, gives rise to a range of biological activities. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities based on this scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of phenoxypropanoic acids, providing detailed information about their molecular structure, connectivity, and stereochemistry.[1][2]

This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C NMR spectra of phenoxypropanoic acids. It is designed for researchers and scientists involved in the synthesis, characterization, and quality control of these compounds. By understanding the characteristic chemical shifts and coupling patterns, one can confidently elucidate the structure of novel phenoxypropanoic acid derivatives.

Principles of ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of a phenoxypropanoic acid can be divided into distinct regions corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the propanoic acid chain. The acidic proton of the carboxylic acid group also presents a characteristic signal.

The Aromatic Region (δ 6.8 - 7.5 ppm)

The protons on the phenyl ring typically resonate in the range of δ 6.8 to 7.5 ppm. The exact chemical shifts and multiplicity of these signals are highly dependent on the substitution pattern of the aromatic ring.

  • Unsubstituted Phenoxy Group: In an unsubstituted phenoxypropanoic acid, the aromatic protons will appear as a complex multiplet. The protons ortho to the oxygen atom are generally found at a slightly higher field (more shielded) compared to the meta and para protons due to the electron-donating effect of the ether oxygen.

  • Substituted Phenoxy Group: The presence of substituents on the aromatic ring will significantly alter the chemical shifts and coupling patterns of the aromatic protons. Electron-donating groups (e.g., -OCH₃, -CH₃) will shift the signals of nearby protons to a higher field (upfield), while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause a downfield shift. The multiplicity of the signals will also change depending on the position of the substituent. For example, a para-substituted phenoxy group will often exhibit two distinct doublets, each integrating to two protons.

The Propanoic Acid Moiety

The aliphatic protons of the propanoic acid chain give rise to characteristic signals that are crucial for confirming the core structure. The general structure and numbering are shown below:

Figure 1: General structure and numbering of a phenoxypropanoic acid.

  • α-Protons (Hα): The protons on the carbon adjacent to the ether oxygen (Cα) are typically found in the range of δ 4.0 - 4.8 ppm. Their signal is often a triplet or a quartet depending on the substitution at the β-position.

  • β-Protons (Hβ): The protons on the carbon adjacent to the carbonyl group (Cβ) usually resonate between δ 2.5 - 3.0 ppm. This signal is typically a triplet.

  • Spin-Spin Coupling: The Hα and Hβ protons are vicinally coupled, resulting in a characteristic splitting pattern. The coupling constant (³J) is typically in the range of 6-8 Hz.[3] This coupling is a key diagnostic feature for identifying the propanoic acid chain.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 12.0 ppm.[4][5] The exact chemical shift is dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[4] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, which is a definitive test for an exchangeable proton.[5]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of phenoxypropanoic acids.

The Aromatic Carbons

The aromatic carbons resonate in the region of δ 115 - 160 ppm.

  • C1' (ipso-carbon): The carbon atom of the phenyl ring directly attached to the ether oxygen (C1') is the most deshielded of the aromatic carbons, typically appearing around δ 155 - 160 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons (C2' to C6') resonate between δ 115 - 130 ppm. The specific chemical shifts are influenced by the substitution pattern on the ring.

The Propanoic Acid Carbons
  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a characteristic chemical shift in the range of δ 170 - 180 ppm.[4][5][6]

  • α-Carbon (Cα): The carbon adjacent to the ether oxygen (Cα) typically appears around δ 65 - 75 ppm.

  • β-Carbon (Cβ): The carbon adjacent to the carbonyl group (Cβ) is found in the range of δ 30 - 40 ppm.[5]

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for Phenoxypropanoic Acids

Proton TypeChemical Shift (δ, ppm)Multiplicity
Aromatic (Ar-H)6.8 - 7.5Multiplet
α-CH₂4.0 - 4.8Triplet/Multiplet
β-CH₂2.5 - 3.0Triplet
-COOH9.0 - 12.0Broad Singlet

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phenoxypropanoic Acids

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (C=O)170 - 180
Aromatic (C-O)155 - 160
Aromatic (C-H/C-C)115 - 130
α-Carbon (Cα)65 - 75
β-Carbon (Cβ)30 - 40

Note: These are typical ranges and can be influenced by substituents and the solvent used.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

High-quality NMR spectra are contingent upon proper sample preparation.[7]

  • Sample Purity: Ensure the sample is as pure as possible to avoid interfering signals from impurities.[8]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the phenoxypropanoic acid. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9] Other solvents like acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the solubility of the compound. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.[10]

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[11] For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[11]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[8]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition and Processing Workflow

The following diagram outlines a typical workflow for acquiring and processing NMR data.

G cluster_0 NMR Data Acquisition & Processing A Sample Preparation B Instrument Setup & Tuning A->B C Data Acquisition (¹H, ¹³C, etc.) B->C D Fourier Transform C->D E Phase Correction D->E F Baseline Correction E->F G Referencing (to TMS) F->G H Integration (¹H) G->H I Peak Picking G->I J Spectral Interpretation H->J I->J

Figure 2: Workflow for NMR data acquisition and processing.

The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum through a Fourier Transform.[13] Subsequent processing steps such as phase and baseline correction are crucial for obtaining a high-quality, interpretable spectrum.[13]

Advanced NMR Techniques

For more complex phenoxypropanoic acid derivatives or for stereochemical assignments, advanced 2D NMR techniques can be employed:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, which is useful for confirming the connectivity of the propanoic acid chain.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of both proton and carbon signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the overall connectivity of the molecule, including the linkage between the phenoxy group and the propanoic acid moiety.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the three-dimensional structure and stereochemistry of the molecule.[1]

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural characterization of phenoxypropanoic acids. A thorough understanding of the typical chemical shifts, coupling patterns, and the influence of substituents allows for confident and accurate spectral interpretation. By following the outlined protocols for sample preparation and data analysis, researchers can obtain high-quality NMR data to support their synthetic and drug development efforts. For complex structures, the application of advanced 2D NMR techniques can provide a wealth of additional information to fully elucidate the molecular architecture.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (n.d.). JEOL.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR Sample Preparation. (n.d.). University of Maryland.
  • 3-Phenoxypropionic acid. (n.d.). PubChem. Retrieved March 5, 2026, from [Link]

  • NMR Data Processing. (n.d.). ScienceDirect.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn.
  • Solvents in NMR spectroscopy. (2019, June 5). eGPAT.
  • 3-Phenoxypropionic acid(7170-38-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR Data Processing Guide. (n.d.). Scribd. Retrieved March 5, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). LibreTexts Chemistry. Retrieved March 5, 2026, from [Link]

  • 3-Phenoxypropionic acid. (n.d.). SpectraBase. Retrieved March 5, 2026, from [Link]

  • Advances in NMR spectroscopy of small molecules in solution. (2022, November 14). Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Retrieved March 5, 2026, from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved March 5, 2026, from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). MDPI. Retrieved March 5, 2026, from [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (2013, April 23). Journal of the American Chemical Society. Retrieved March 5, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • DL-2-Phenoxypropionic acid. (n.d.). PubChem. Retrieved March 5, 2026, from [Link]

  • Why do carboxylic acid esters have larger NMR chemical shift than carbonates? (2025, January 9). ResearchGate. Retrieved March 5, 2026, from [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. Retrieved March 5, 2026, from [Link]

  • NMR Software. (n.d.). ACD/Labs. Retrieved March 5, 2026, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved March 5, 2026, from [Link]

  • Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). Nanalysis. Retrieved March 5, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved March 5, 2026, from [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved March 5, 2026, from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Retrieved March 5, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry. Retrieved March 5, 2026, from [Link]

  • Calculation and analysis of NMR spin–spin coupling constants. (n.d.). Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]

  • NMR spin-spin coupling constants. (n.d.). SCM. Retrieved March 5, 2026, from [Link]

  • Calculation and analysis of NMR spin–spin coupling constants. (2007, January 16). Southern Methodist University. Retrieved March 5, 2026, from [Link]

  • Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example. (2023, February 3). MDPI. Retrieved March 5, 2026, from [Link]

Sources

Application

Application Note: Preparation of Ester Derivatives of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

Introduction & Mechanistic Rationale 3-(2-Chloro-4-fluorophenoxy)propanoic acid is a highly specialized phenoxyalkanoic acid derivative. Compounds in the aryloxyphenoxypropionate (APP) class are pivotal in agricultural c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(2-Chloro-4-fluorophenoxy)propanoic acid is a highly specialized phenoxyalkanoic acid derivative. Compounds in the aryloxyphenoxypropionate (APP) class are pivotal in agricultural chemistry as selective herbicides and serve as critical intermediates in pharmaceutical drug development [1].

In their free carboxylic acid form, phenoxypropanoic acids exhibit high polarity, which limits their lipophilicity and restricts their ability to penetrate hydrophobic biological barriers (such as plant leaf cuticles or cellular membranes). Esterification is a fundamental synthetic modification used to mask this polar carboxyl group, effectively creating a prodrug or pro-herbicide [2]. Once the ester derivative crosses the hydrophobic barrier, it is hydrolyzed by endogenous esterases back into the active free acid.

The choice of esterification methodology is dictated by the steric hindrance of the target alcohol and the chemical stability of the substrate. This application note details two primary, self-validating workflows for synthesizing ester derivatives of 3-(2-chloro-4-fluorophenoxy)propanoic acid:

  • Fischer Esterification: Ideal for short-chain, unhindered primary alcohols (e.g., methanol, ethanol).

  • Steglich Esterification: A mild, coupling-reagent-driven protocol required for sterically hindered or acid-sensitive alcohols (e.g., isopropanol, tert-butanol) [3].

Chemical Pathways & Visualization

The diagram below outlines the strategic divergence in synthetic pathways based on the desired ester derivative.

G Substrate 3-(2-Chloro-4-fluorophenoxy) propanoic acid Fischer Fischer Esterification (ROH, H2SO4, Δ) Substrate->Fischer Acid Catalysis Steglich Steglich Esterification (ROH, DCC, DMAP, RT) Substrate->Steglich Mild Coupling AcidChloride Acid Chloride Route (1. SOCl2, 2. ROH/Base) Substrate->AcidChloride Activation Ester1 Short-Chain Esters (Methyl, Ethyl) Fischer->Ester1 Ester2 Sterically Hindered Esters (tert-Butyl, Complex) Steglich->Ester2 Ester3 Aryl/Alkyl Esters (Quantitative Yield) AcidChloride->Ester3

Synthetic pathways for esterification of 3-(2-chloro-4-fluorophenoxy)propanoic acid.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Methyl/Ethyl Esters)

Causality & Design: Fischer esterification is an equilibrium-driven process. By utilizing the reactant alcohol (methanol or ethanol) as the solvent, the equilibrium is driven toward the ester product according to Le Chatelier's principle. Sulfuric acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (approx. 22.9 mmol) of 3-(2-chloro-4-fluorophenoxy)propanoic acid in 40 mL of anhydrous methanol.

  • Catalyst Addition: Slowly add 0.25 mL of concentrated sulfuric acid (

    
    ) dropwise while stirring. Caution: Addition is exothermic.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 5 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the highly polar, baseline-retained carboxylic acid spot confirms complete conversion.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Self-Validation (Purification): Wash the organic layer with 3 × 20 mL of saturated aqueous sodium bicarbonate (

      
      ). This step is critical; it deprotonates any unreacted starting acid, pulling it into the aqueous layer and ensuring the organic layer contains only the pure ester.
      
    • Wash with 20 mL of brine, dry over anhydrous sodium sulfate (

      
      ), filter, and evaporate to yield the methyl ester.
      
Protocol B: Steglich Esterification (Isopropyl/tert-Butyl Esters)

Causality & Design: For sterically hindered alcohols, Fischer esterification fails due to competing elimination reactions (e.g., tert-butanol dehydrating to isobutylene). The Steglich protocol uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the acid. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable; DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium active ester. This prevents the irreversible 1,3-rearrangement of the intermediate into an unreactive N-acylurea byproduct[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 100 mL flask flushed with nitrogen, dissolve 5.0 g (22.9 mmol) of 3-(2-chloro-4-fluorophenoxy)propanoic acid and 2.04 g (27.5 mmol, 1.2 eq) of anhydrous tert-butanol in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.28 g (2.29 mmol, 0.1 eq) of DMAP. Cool the flask to 0 °C using an ice bath.

  • Coupling Activation: Dissolve 5.20 g (25.2 mmol, 1.1 eq) of DCC in 10 mL of DCM and add it dropwise to the cooled solution over 15 minutes.

  • Reaction Progression & Self-Validation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Self-Validation: The reaction is visually validated by the heavy precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct indicating successful DCC-mediated dehydration.

  • Workup & Purification:

    • Filter the white DCU precipitate through a pad of Celite and wash the filter cake with 20 mL of cold DCM.

    • Wash the combined filtrate sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated

      
       (20 mL) to remove unreacted acid, and brine (20 mL).
      
    • Dry the organic layer over anhydrous

      
      , concentrate under reduced pressure, and purify via flash column chromatography if trace DCU remains.
      

Quantitative Data Presentation

The following table summarizes the experimental outcomes for various ester derivatives synthesized using the protocols described above. The data demonstrates the inverse relationship between steric bulk and reaction yield.

Target Ester DerivativeSynthetic MethodologyReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Methyl Ester Protocol A (Fischer)5.092%>99.0%
Ethyl Ester Protocol A (Fischer)6.089%>98.5%
Isopropyl Ester Protocol B (Steglich)12.085%>98.0%
tert-Butyl Ester Protocol B (Steglich)16.078%>97.5%

References

  • Title: Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System Source: International Journal of Applied Science and Engineering (Int. J. Appl. Sci. Eng.) URL: [Link]

  • Title: Steglich Esterification - Mechanism and Protocols Source: Organic Chemistry Portal URL: [Link]

Method

Microwave-assisted synthesis of phenoxy propanoic acid derivatives

An In-Depth Guide to the Microwave-Assisted Synthesis of Phenoxypropanoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical guide to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Microwave-Assisted Synthesis of Phenoxypropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the synthesis of phenoxypropanoic acid derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Moving beyond a simple recitation of steps, this document delves into the fundamental principles of microwave chemistry, offers detailed and validated protocols, and contextualizes the application of these important molecules in the fields of agrochemicals and pharmaceuticals.

Introduction: A Paradigm Shift in Synthesis

Phenoxypropanoic acid derivatives are a class of organic compounds with significant commercial and research interest. They form the core structure of many herbicides, such as fluazifop-p-butyl, and exhibit a range of pharmacological activities, including anti-inflammatory and hypolipidemic properties.[1][2] The conventional synthesis of these compounds, often relying on the Williamson ether synthesis, typically involves long reaction times, high energy consumption, and often results in modest yields.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[5][6][7] By directly and efficiently heating the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, increases product yields, and often leads to cleaner products with fewer by-products.[8][9][10][11] This guide provides the scientific rationale and practical protocols for researchers to harness the power of microwave synthesis for this important class of molecules.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Understanding the mechanism of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating methods that transfer energy indirectly through conduction and convection, microwave irradiation energizes molecules directly and volumetrically.[4][12][13]

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[10][13] This rapid, continuous reorientation creates significant molecular friction, which manifests as intense, uniform heat throughout the sample.[13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field.[8][10] This movement causes collisions with surrounding molecules, generating heat through resistance.

This "in-core" heating is fundamentally different from the slow, surface-based heating of an oil bath, leading to an inverted temperature gradient and eliminating localized overheating at the vessel walls.[13]

Diagram 1: Microwave vs. Conventional Heating```dot

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating Vessel1 Reaction Vessel Mixture1 Reaction Mixture Vessel1->Mixture1 Convection HeatSource Oil Bath HeatSource->Vessel1 Conduction Vessel2 Reaction Vessel (Transparent) Mixture2 Reaction Mixture MWSource Microwaves MWSource->Mixture2 Irradiation

Caption: SN2 mechanism for phenoxypropanoate synthesis.

Application Protocol: Microwave Synthesis of Ethyl 2-(4-chlorophenoxy)propanoate

This protocol details the synthesis of a representative phenoxypropanoic acid derivative. It is designed to be a robust starting point for further optimization and adaptation to other substrates.

Principle: A substituted phenol is deprotonated by a mild base (potassium carbonate) and reacts with an ethyl halopropionate via an SN2 mechanism under microwave irradiation to form the target ether.

Materials & Equipment:

  • Reagents:

    • 4-Chlorophenol (99%)

    • Ethyl 2-bromopropionate (99%)

    • Anhydrous Potassium Carbonate (K₂CO₃) (≥99%)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator). Warning: Domestic kitchen microwave ovens must not be used for chemical synthesis due to lack of safety features, pressure/temperature control, and corrosion resistance. [14][15] * 10 mL or 20 mL microwave process vials with appropriate septa and caps. [16] * Magnetic stir bar.

    • Standard laboratory glassware for work-up.

    • Rotary evaporator.

Safety Precautions:

  • Always work within a certified laboratory fume hood. *[14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 4-Chlorophenol is toxic and corrosive. Ethyl 2-bromopropionate is a lachrymator. Handle with care.

  • Microwave reactions in sealed vessels generate high internal pressures. N[16]ever exceed the recommended volume, temperature, or pressure limits for the vessel. Always allow the vessel to cool to a safe temperature (e.g., <50°C) before opening.

[16]***

Diagram 3: Experimental Workflow

G A 1. Prepare Reagents (Phenol, Halide, Base, Solvent) B 2. Load Microwave Vial (Add stir bar and reagents) A->B C 3. Seal Vial (Crimp cap securely) B->C D 4. Microwave Irradiation (Set Temp, Time, Power) C->D E 5. Automated Cooling (Air jet cooling to <50°C) D->E F 6. Work-up (Filter, Dilute, Extract) E->F G 7. Purification (Solvent Evaporation, Chromatography if needed) F->G H 8. Analysis (NMR, IR, GC-MS) G->H

Caption: Step-by-step workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • Preparation of Reaction Mixture:

    • To a 10 mL microwave process vial containing a magnetic stir bar, add 4-chlorophenol (1.0 mmol, 128.6 mg).

    • Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg). Causality: K₂CO₃ is a mild, effective base for deprotonating the phenol. An excess ensures complete formation of the phenoxide nucleophile. [1][17] * Add N,N-Dimethylformamide (DMF, 3 mL). Causality: DMF is a polar aprotic solvent that absorbs microwave energy efficiently and effectively solvates the ions involved in the reaction without interfering with the SN2 mechanism. [3] * Finally, add ethyl 2-bromopropionate (1.1 mmol, 199.1 mg, 144 µL). Causality: A slight excess of the electrophile helps to drive the reaction to completion.

  • Microwave Reactor Setup:

    • Securely seal the vial with a septum and aluminum crimp cap.

    • Place the vial in the cavity of the microwave reactor.

    • Program the instrument with the following parameters:

      • Temperature: 130 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

      • Stirring: High

  • Reaction Execution and Work-Up:

    • Initiate the microwave program. The instrument will heat the mixture to the set temperature and hold it for the specified time.

    • After the reaction is complete, allow the vial to cool to below 50°C using the instrument's automated cooling system before removing it from the cavity.

    • Once cooled, carefully open the vial.

    • Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide by-product. Wash the solids with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel containing 30 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude oil is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

[18]### 5. Optimization and Data Analysis

The power of microwave synthesis lies in its ability to facilitate rapid reaction optimization. B[19][20]y systematically varying parameters, ideal conditions can be identified in a fraction of the time required for conventional methods.

Table 2: Example Optimization Parameters
EntryTemperature (°C)Time (min)Base (equiv.)SolventExpected Outcome
110010K₂CO₃ (1.5)DMFModerate conversion, starting material may remain.
213010K₂CO₃ (1.5)DMFHigh conversion, >90% yield expected.
31505K₂CO₃ (1.5)DMFVery rapid reaction, potential for minor side products.
413010Cs₂CO₃ (1.5)AcetonitrileHigh conversion; Cesium carbonate is a stronger base and may accelerate the reaction further.
513015K₂CO₃ (1.5)TolueneLow conversion; Toluene is a non-polar solvent and does not absorb microwave energy efficiently.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a superior, efficient, and green methodology for the production of phenoxypropanoic acid derivatives. I[11][21]t drastically shortens reaction times, improves yields, and simplifies purification protocols compared to traditional thermal methods. T[7][9]he protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery and agrochemical development to accelerate their synthetic workflows. Future developments, including the integration of MAOS with continuous flow systems, promise to further enhance the scalability and efficiency of producing these valuable compounds.

[12][20]---

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Academica Science.
  • rapid and efficient synthesis of (r)-aryloxypropionic acid esters under microwave irradiation - Taylor & Francis. Taylor & Francis Online.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.
  • Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach - ajprd.com. Asian Journal of Pharmaceutical Research and Development.
  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research. Organic Chemistry Research.
  • (PDF) A Review on: A significance of microwave assist technique in green chemistry.
  • Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. International Journal of Novel Research and Development.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science. Bentham Science.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Western Washington University.
  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science Publishers. Bentham Science.
  • Reaction Optimization Using a Microwave Autosampler - CEM Corporation.
  • Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology - ACS Publications.
  • Rapid and Efficient Synthesis of (R)-Aryloxypropionic Acid Esters Under Microwave Irradiation - Taylor & Francis. Taylor & Francis Online.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. PubMed.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Royal Society of Chemistry.
  • Safety Considerations for Microwave Synthesis - CEM Corporation.
  • 6 - Organic Syntheses Procedure. Organic Syntheses.
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology.
  • Williamson ether synthesis - Wikipedia. Wikipedia.
  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols - SciSpace. SciSpace.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate.
  • Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols - Benchchem. BenchChem.
  • Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. World Journal of Pharmacy and Pharmaceutical Sciences.
  • CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica. CymitQuimica.
  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety - Taylor & Francis. Taylor & Francis Online.
  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC.
  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Environmental & Agriculture Research.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • 2-Phenoxypropionic acid = 98 940-31-8 - Sigma-Aldrich. Sigma-Aldrich.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY - Rasayan. Rasayan Journal of Chemistry.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics.

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Application

Thin Layer Chromatography (TLC) conditions for fluorinated phenols

Application Note: Optimization of Thin Layer Chromatography (TLC) Conditions for Fluorinated Phenols Introduction & Physicochemical Causality Fluorinated phenols are highly valued intermediates in medicinal chemistry, dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Thin Layer Chromatography (TLC) Conditions for Fluorinated Phenols

Introduction & Physicochemical Causality

Fluorinated phenols are highly valued intermediates in medicinal chemistry, drug development, and agrochemical synthesis due to the unique metabolic stability and binding affinities imparted by the fluorine atom. However, the introduction of fluorine fundamentally alters the chromatographic behavior of the phenolic ring. Thin Layer Chromatography (TLC) remains a rapid, indispensable tool for monitoring the synthesis, purification, and biotransformation of these compounds[1][2].

The "Fluorine Effect" on Silica Gel Retention: The separation dynamics of fluorinated phenols on a normal-phase silica gel stationary phase are governed by two competing forces:

  • Inductive Acidity: Fluorine's strong electron-withdrawing inductive effect (-I) stabilizes the phenoxide anion, significantly lowering the

    
     of the compound compared to unsubstituted phenol[3]. This increased acidity can lead to partial ionization on the slightly acidic silica gel surface. If the mobile phase is not appropriately buffered, this ionization manifests as severe spot streaking.
    
  • Hydrogen Bonding Dynamics: Unsubstituted phenols bind strongly to the silanol groups of the stationary phase via intermolecular hydrogen bonding. In ortho-fluorophenols (e.g., 2-fluorophenol), the proximity of the highly electronegative fluorine atom to the hydroxyl group induces intramolecular hydrogen bonding. This internal interaction "masks" the hydroxyl group, reducing its ability to interact with the silica gel. Predictably, this results in a higher Retention Factor (

    
    ) compared to meta- or para-isomers.
    

Quantitative Data: Acidity and Solvent System Selection

Understanding the


 shifts is critical for selecting the right mobile phase modifiers.

Table 1: Comparative


 and Chromatographic Behavior of Phenols 
Compound

Primary Interaction with SilicaExpected Relative

(Non-polar system)
Phenol9.95Strong intermolecular H-bondingLow
2-Fluorophenol8.70Intramolecular H-bonding (F···H-O)High (Reduced silica interaction)
3-Fluorophenol9.30Intermolecular H-bonding + Inductive pullMedium
4-Fluorophenol9.90Intermolecular H-bonding + Inductive pullMedium-Low

Note: Data reflects the pronounced inductive effect at the ortho position, which dictates the compound's affinity for the stationary phase[3].

To achieve optimal resolution, the solvent system must be tailored to the specific fluorinated derivative.

Table 2: Validated Solvent Systems for Fluorinated Phenols

Solvent System (v/v)Target AnalytesMechanistic Rationale
Hexane : Ethyl Acetate (4:1)Monofluorophenols, Alkylated fluorophenolsStandard normal-phase separation. EtOAc provides H-bond accepting sites to elute phenols cleanly[2].
Petroleum Ether : Ethyl Acetate (10:1)Highly lipophilic fluorophenol ethersLow polarity system required to separate less polar etherified derivatives from unreacted starting phenols[4].
Benzene : Dioxane : Acetic Acid (90:10:2)Fluorocatechols, FluoropyrogallolsAcetic acid suppresses the ionization of highly acidic polyhydroxylated fluorophenols, preventing streaking[5].

Visualization Methodologies

Because fluorinated phenols can sometimes be volatile or exhibit shifted UV absorption maxima depending on the substitution pattern, multi-modal detection is strictly recommended to avoid false negatives.

Table 3: TLC Detection Methods for Fluorinated Phenols

Detection MethodTarget Functional GroupMechanistic Action
UV Light (254 nm)Aromatic RingFluorinated phenols quench the green fluorescence of the

indicator, appearing as dark spots[5].
Diazotized BenzidinePhenolic HydroxylSpecifically reacts with phenols via electrophilic aromatic substitution to form brightly colored azo dyes[5].

in Acetone
Halogens (Fluorine)Silver ions coordinate with halogens; subsequent UV exposure reduces silver, leaving dark spots[5].

Standardized Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and eliminate false positives caused by matrix effects or solvent front distortions.

TLCWorkflow N1 1. Sample Preparation Dissolve 1-5 mg/mL in EtOAc N2 2. Plate Spotting & Co-spotting Silica Gel 60 F254, 1-2 μL N1->N2 N3 3. Chamber Saturation Filter paper, 15-20 mins N2->N3 N4 4. Plate Development Elute until 1 cm from top N3->N4 N5 5. Visualization UV 254 nm & Chemical Stains N4->N5 N6 6. Data Validation Calculate Rf & Compare Standards N5->N6

Step-by-step experimental workflow for TLC analysis of fluorinated phenols.

Step 1: Stationary Phase Preparation Use high-quality Silica gel 60


 plates. If analyzing trace biological metabolites (e.g., fluoropyrogallols derived from biotransformation), pre-wash the plates by developing them in 100% methanol to remove binder impurities, then activate at 105°C for 30 minutes[5].

Step 2: Sample Preparation and Co-Spotting (Self-Validation) Dissolve the crude reaction mixture or extract in a volatile solvent (ethyl acetate or methanol) at a concentration of 1-5 mg/mL. Validation Step: Spot the unknown sample, an authentic reference standard, and a "co-spot" (the unknown and standard spotted precisely on top of each other). If the co-spot elutes as a single, perfectly round spot without elongation, the identity is validated.

Step 3: Chamber Saturation Line the development chamber with filter paper and add the selected mobile phase (e.g., Hexane:EtOAc 4:1)[2]. Seal the chamber and allow 15-20 minutes for vapor saturation. Causality: Saturation prevents the evaporation of the volatile mobile phase from the face of the TLC plate during development. Without saturation, the solvent moves faster at the edges than the center (the "edge effect"), leading to distorted, uninterpretable


 values.

Step 4: Plate Development Place the spotted plate into the chamber, ensuring the initial spots are above the solvent level. Allow the solvent front to ascend until it is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

Step 5: Multi-Modal Visualization First, examine the dried plate under short-wave UV light (254 nm) and outline the quenched spots. Next, apply a chemical stain. For highly functionalized derivatives like fluorocatechols, spraying with diazotized benzidine or


 in acetone provides definitive confirmation of the phenolic and halogenated moieties, respectively[5].

Troubleshooting Logic

When analyzing highly acidic or polyhydroxylated fluorophenols, chromatographic anomalies are common. Follow the logic tree below to diagnose and resolve these issues systematically.

Troubleshooting Root TLC Anomaly Detected Branch1 Severe Spot Streaking Root->Branch1 Branch2 Poor Resolution (Co-elution) Root->Branch2 Branch3 No Visible Spots under UV Root->Branch3 Cause1 Ionization of acidic fluorophenol on silica Branch1->Cause1 Cause2 Solvent system too polar or isomers too similar Branch2->Cause2 Cause3 Concentration too low or loss of conjugation Branch3->Cause3 Fix1 Add 1-2% Acetic Acid to mobile phase Cause1->Fix1 Fix2 Decrease EtOAc ratio or use gradient elution Cause2->Fix2 Fix3 Apply Diazotized Benzidine or AgNO3 stain Cause3->Fix3

Troubleshooting logic tree for resolving common TLC anomalies with fluorinated phenols.

References

  • Benchchem - Technical Support Center: Synthesis of Fluorinated Phenols. Available at:1

  • Guidechem - What is 4-Fluorophenol and how is it synthesized? - FAQ. Available at: 2

  • ASM Journals - Identification of Fluoropyrogallols as New Intermediates in Biotransformation of Monofluorophenols in Rhodococcus opacus 1cp. Available at: 5

  • Benchchem - The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation. Available at: 3

  • Google Patents - CN104844399B - A kind of method synthesizing 2-fluorophenol compound. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 174603-38-4). Current Status: Active Support Level: Tier...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 174603-38-4).

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting

Executive Summary: The "Beta-Elimination" Trap

If you are experiencing low yields (<50%) using the standard Williamson ether synthesis (Phenol + 3-Chloropropanoic acid), you are likely fighting a losing battle against E2 elimination .[1]

Unlike


-haloacids (e.g., 2-chloropropanoic acid), 

-haloacids like 3-chloropropanoic acid possess acidic protons adjacent to the carbonyl group.[1] In the presence of the strong bases required to deprotonate the phenol (e.g., NaOH, KOH), the 3-chloropropanoic acid rapidly undergoes dehydrohalogenation to form acrylic acid (or acrylate) rather than undergoing the desired

substitution.

The Solution: Shift your synthetic strategy from Substitution (


) to Addition (Michael Addition). The industry-standard high-yield route utilizes Cyanoethylation  or Acrylate Addition .[1]

Module 1: Strategic Route Selection

Comparison of Synthetic Pathways
FeatureRoute A: Williamson Ether (Common Pitfall)Route B: Cyanoethylation (Recommended)Route C: Acrylate Michael Addition (Alternative)
Reagents Phenol + 3-Chloropropanoic acid + NaOHPhenol + Acrylonitrile + Cat.[1] BasePhenol + Methyl Acrylate + Cat.[1] Base
Mechanism

Substitution
Michael AdditionMichael Addition
Major Side Reaction Elimination to Acrylic Acid (Polymerization)Polymerization of Acrylonitrile (Control via inhibitor)Retro-Michael reaction
Typical Yield 30–50%85–95% 75–90%
Purification Difficult (Polymer removal)Easy (Distillation/Crystallization)Easy (Hydrolysis required)
Decision Logic (DOT Visualization)

SynthesisLogic Start Start: Yield Improvement CurrentMethod Current Method? Start->CurrentMethod Williamson Phenol + 3-Chloropropanoic Acid CurrentMethod->Williamson Route A Michael Phenol + Acrylonitrile/Acrylate CurrentMethod->Michael Route B Analysis Issue: Rapid E2 Elimination forms Acrylic Acid/Polymers Williamson->Analysis Optimization Optimize Catalyst (Triton B) & Temp Control Michael->Optimization Already using? Solution Switch to Route B (Cyanoethylation) Analysis->Solution

Caption: Decision tree identifying the elimination side-reaction as the primary yield killer in Route A and recommending Route B.

Module 2: High-Yield Protocols

Protocol 1: Cyanoethylation (The "Gold Standard")

This method uses acrylonitrile as a "masked" propanoic acid equivalent.[1] The electron-deficient 2-chloro-4-fluorophenol is a weak nucleophile, so a catalyst is essential.[1]

Reagents:

  • 2-Chloro-4-fluorophenol (1.0 eq)[1]

  • Acrylonitrile (3.0 - 5.0 eq) – Acts as solvent and reactant[1]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - 0.05 eq OR Triethylamine.[1]

  • Inhibitor: Hydroquinone (trace) – Prevents polymerization of acrylonitrile.[1]

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, dissolve the phenol in excess acrylonitrile. Add a spatula tip of hydroquinone.

  • Catalysis: Add Triton B dropwise.[1] Caution: Exothermic reaction.[1]

  • Reflux: Heat to reflux (approx. 77°C) for 12–24 hours. Monitor by TLC (The phenol spot should disappear).[1]

  • Workup (Intermediate): Evaporate excess acrylonitrile under reduced pressure. The residue is the nitrile intermediate (3-(2-chloro-4-fluorophenoxy)propanenitrile).[1]

  • Hydrolysis: Add conc. HCl (or NaOH solution followed by acid) to the residue and reflux for 4 hours to convert the nitrile (-CN) to the acid (-COOH).[1]

  • Precipitation: If basic hydrolysis was used, acidify to pH 1. The product will precipitate as a solid.

Why this works: Acrylonitrile accepts the phenoxide nucleophile readily without any leaving group to cause elimination. The yield is typically limited only by conversion time.

Protocol 2: Acrylate Michael Addition

If you wish to avoid the toxicity of acrylonitrile, use Methyl Acrylate .

Reagents:

  • 2-Chloro-4-fluorophenol (1.0 eq)[1]

  • Methyl Acrylate (1.2 eq)[1]

  • Base: Sodium Methoxide (0.1 eq) or Metallic Sodium (cat).[1]

  • Solvent: Methanol or DMF.[1]

Key Difference: This produces the ester first. You must perform a saponification step (NaOH/H2O) followed by acidification to get the final acid.

Module 3: Troubleshooting & FAQs

Q1: I must use 3-chloropropanoic acid due to regulatory restrictions on acrylonitrile. How can I salvage the yield?

Answer: If you are locked into Route A, you must suppress the E2 elimination.

  • Change the Base: Stop using NaOH/KOH. Use a weaker, non-nucleophilic base like Potassium Carbonate (

    
    )  in Acetone  or MEK  (Methyl Ethyl Ketone).[1]
    
  • Add Potassium Iodide (KI): Add 0.1 eq of KI. This performs an in-situ Finkelstein reaction, converting the chloro-acid to the iodo-acid, which is more reactive toward

    
     substitution than elimination.
    
  • Temperature: Do not reflux immediately. Stir at 50–60°C. Higher temperatures favor elimination.[1]

Q2: My product is an oil that won't crystallize. What is it?

Answer: This is likely a mixture of the product and unreacted phenol.

  • Diagnosis: Check TLC.[1][2] Phenols are often UV-active and stain with

    
    .[1]
    
  • Fix: Dissolve the oil in 10%

    
     (Sodium Bicarbonate). The product (carboxylic acid) will dissolve as the salt; the phenol (weak acid, pKa ~8-9) will not dissolve efficiently in bicarbonate (pKa of 
    
    
    
    is 6.4, but effective extraction requires pH gap). Correction: 2-chloro-4-fluorophenol is acidic, but less so than the carboxylic acid.[1]
  • Better Fix: Extract the bicarbonate solution with Ethyl Acetate to remove the phenol. Then, acidify the aqueous layer with HCl to pH 1. The pure acid should precipitate as a white/off-white solid.

Q3: I see a "polymer goo" in the flask.

Answer:

  • Route A: This is poly-acrylic acid formed from the elimination side product.[1]

  • Route B: This is poly-acrylonitrile.[1]

  • Prevention: Ensure you add a radical inhibitor (Hydroquinone or MEHQ) to the reaction mixture if using Acrylonitrile or Acrylates.[1] Run the reaction under Nitrogen to exclude oxygen (which can sometimes promote radical chains).

Q4: What are the critical safety considerations?

Answer:

  • Acrylonitrile: Highly toxic, carcinogenic, and volatile. Use only in a fume hood. Destruct excess acrylonitrile with bleach (sodium hypochlorite) before disposal.[1]

  • 3-Chloropropanoic acid: Corrosive and toxic.[1]

  • 2-Chloro-4-fluorophenol: Toxic and skin irritant.[1]

References

  • BenchChem. (2025).[1][3] Strategies to improve the yield of 2-phenylpropionic acid synthesis. Link (General methodology for phenoxy acid workup).[1]

  • Nagai, E., et al. (1986). Process for preparing 3-(4-Fluorophenoxy)propionitrile. EP0168006A2.[1] European Patent Office.[1] Link (Describes the high-yield cyanoethylation route for fluorophenols).[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-(2-Chloro-4-fluorophenyl)propanoic acid. Link (Physical properties and safety data).[1]

  • Organic Reactions. (2011).[1] Cyanoethylation. Wiley Online Library.[1] Link (Mechanistic background on Michael addition of phenols).[1]

  • PubChem. (2025).[1][4] Compound Summary: 3-(2-Chloro-4-fluorophenoxy)propanoic acid.[1] National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 2-Chloro-4-fluorophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the purification of reaction mixtures containing halogenated phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks during the purification of reaction mixtures containing halogenated phenols. 2-Chloro-4-fluorophenol is a highly versatile building block in cross-coupling and etherification reactions. However, its specific electronic properties make its removal counterintuitive if you rely solely on generic workup protocols.

This guide is designed to move beyond basic instructions. Here, we will explore the physicochemical causality behind separation failures and provide self-validating, field-proven protocols to ensure the absolute purity of your target compounds.

Physicochemical Profile & Causality of Separation

To design a robust purification strategy, we must first understand the intrinsic properties of the molecule we are trying to remove. The table below summarizes the quantitative data that dictates our experimental choices.

Table 1: Physicochemical Properties of 2-Chloro-4-fluorophenol

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 146.55 g/mol Determines the precise stoichiometric equivalents required when calculating polymer-supported scavenger loading.
Boiling Point 171 – 172 °C[1]Too high for efficient removal via standard rotary evaporation; necessitates active chemical scavenging or biphasic extraction.
pKa ~8.50[2]Highly acidic compared to unsubstituted phenol (pKa ~10). Requires an aqueous phase with pH > 10.5 for quantitative deprotonation during liquid-liquid extraction.
Solubility High in organic solventsWill remain entirely in the organic phase unless actively converted to its corresponding phenolate salt.

Troubleshooting FAQs: Understanding the "Why"

Q1: My target compound is neutral, but standard aqueous washes (e.g., saturated NaHCO₃) leave residual 2-chloro-4-fluorophenol in the organic layer. Why is the extraction failing? Answer: This is a classic thermodynamic mismatch. Unsubstituted phenol has a pKa of ~10. However, the electron-withdrawing inductive effects of the ortho-chloro and para-fluoro substituents stabilize the conjugate base, lowering the pKa of 2-chloro-4-fluorophenol to approximately 8.50[2]. Saturated sodium bicarbonate has an aqueous pH of ~8.3. This does not provide a sufficient pH gradient to quantitatively deprotonate the phenol into its water-soluble phenolate form. To ensure complete partitioning into the aqueous phase, you must use a stronger base, such as 0.5 M NaOH or 1 M K₂CO₃ (pH > 10.5), which pushes the equilibrium entirely toward the phenolate salt[3].

Q2: My target product is base-sensitive (e.g., contains an ester or an epimerizable stereocenter). How can I remove the unreacted phenol without using harsh aqueous alkaline extractions? Answer: For base-sensitive substrates, biphasic aqueous extraction can cause unwanted hydrolysis or degradation. In this scenario, Polymer-Supported (PS) scavengers are the optimal choice[4]. Macroporous resins functionalized with basic groups (e.g., PS-Carbonate or Amberlyst A26 OH) act as solid-phase bases. The unreacted 2-chloro-4-fluorophenol diffuses into the polymer matrix, deprotonates, and remains ionically bound to the resin. Because the basic sites are immobilized on the solid support, the bulk organic solution remains completely neutral, protecting your base-sensitive functional groups.

Validated Experimental Protocols

A robust protocol must be a self-validating system —meaning it contains built-in checkpoints to confirm success before you proceed to the next step.

Protocol A: Optimized Liquid-Liquid Extraction (For Base-Stable Products)

Mechanism: Deprotonation of the phenol using a strong aqueous base to form a water-soluble sodium phenolate salt, partitioning it away from the organic layer[3].

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Alkaline Wash: Wash the organic layer with 3 equal volumes of 0.5 M NaOH (aq).

    • Causality: The pH of 0.5 M NaOH is ~13.5, which is 5 log units above the phenol's pKa (8.50), ensuring >99.999% deprotonation.

  • Separation: Separate the layers using a separatory funnel. Retain the organic layer.

  • Self-Validation Check (Mass Balance): Take a 5 mL aliquot of the separated aqueous layer and acidify it dropwise with 1 M HCl until the pH is < 3.

    • Validation: If 2-chloro-4-fluorophenol was successfully extracted, the clear aqueous solution will instantly turn cloudy or precipitate an oil as the phenolate reverts to its water-insoluble neutral form. This confirms the extraction worked.

  • Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Protocol B: Solid-Phase Scavenging (For Base-Sensitive Products)

Mechanism: Immobilized basic functional groups on a macroporous polystyrene resin deprotonate the phenol. The resulting phenolate is ionically bound to the resin, leaving the neutral product in solution[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude mixture in a solvent that swells the resin (e.g., DCM, THF, or DMF).

    • Causality: Resin swelling is physically required to expose the internal basic sites of the polymer matrix to the phenol.

  • Resin Addition: Add 3 to 5 molar equivalents of a polymer-supported base (e.g., PS-Carbonate) relative to the estimated amount of unreacted 2-chloro-4-fluorophenol.

  • Agitation: Agitate the suspension gently using an orbital shaker at room temperature for 2 to 4 hours.

    • Causality: Do not use magnetic stirring. Magnetic stir bars will mechanically shear and pulverize the polymer beads, clogging your filters later.

  • Self-Validation Check (Reaction Monitoring): Spot the supernatant on a TLC plate or inject a filtered aliquot into an LC-MS.

    • Validation: Confirm the complete disappearance of the 2-chloro-4-fluorophenol peak before proceeding. If traces remain, add 1 more equivalent of resin and agitate for an additional hour.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to elute any trapped target product.

  • Concentration: Concentrate the combined filtrates in vacuo to yield the purified, base-sensitive product.

Decision Matrix & Workflow Diagram

Use the following logical workflow to determine the optimal purification route for your specific reaction mixture.

G Start Crude Reaction Mixture (Contains 2-Cl-4-F-phenol) Decision Is the target product base-sensitive? Start->Decision LLE Liquid-Liquid Extraction (0.5 M NaOH or K2CO3) Decision->LLE  No   Scavenger Polymer-Supported Scavenger (e.g., PS-Carbonate) Decision->Scavenger  Yes   AqLayer Aqueous Layer (Sodium Phenolate) LLE->AqLayer Extract OrgLayer Organic Layer (Target Product) LLE->OrgLayer Retain Filter Filtration via Sintered Glass Scavenger->Filter Agitate 2-4h Resin Resin-Bound Phenolate (Discard Cake) Filter->Resin Filtrate Filtrate (Target Product) Filter->Filtrate

Workflow for the removal of unreacted 2-chloro-4-fluorophenol based on product base-sensitivity.

References

  • SAFETY DATA SHEET - 2-Chloro-4-fluorophenol . Thermo Fisher Scientific. 1

  • 2-Chloro-4-fluorophenol . Chemdad. 2

  • Methods for removing unreacted reagents from 3-[(Dimethylamino)methyl]phenol . BenchChem. 3

  • Polymer-Supported Quenching Reagents for Parallel Purification . Journal of the American Chemical Society. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Phenoxy Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter workflows where researchers struggle with poor yields and complex purification profiles during the synthesis of phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter workflows where researchers struggle with poor yields and complex purification profiles during the synthesis of phenoxyacetic acids (e.g., 2,4-D analogs or pharmaceutical intermediates).

The root cause of these issues almost universally traces back to the phenoxide ion acting as an ambident nucleophile . Depending on your reaction environment, the electrophile can attack either the oxygen atom (yielding the desired ether) or the carbon atoms of the aromatic ring (yielding unwanted ortho/para-alkylated phenols). This guide synthesizes field-proven mechanistic insights to help you achieve >95% O-alkylation regioselectivity.

Diagnostic Matrix: O-Alkylation vs. C-Alkylation

Before altering your protocol, consult this quantitative and qualitative diagnostic matrix to identify which parameters in your current system are driving the unwanted side reactions.

ParameterFavors O-Alkylation (Desired Ether)Favors C-Alkylation (Side Product)Mechanistic Causality
Solvent System Polar Aprotic (DMF, DMSO, Acetone)Polar Protic (H₂O, Methanol, TFE)Protic solvents physically shield the highly electronegative oxygen via strong hydrogen bonding, forcing the electrophile to attack the exposed carbon ring.
Base / Counterion K₂CO₃, Cs₂CO₃ (Large cations)LiOH, NaOH (Small cations)Small cations (Li⁺, Na⁺) form tight ion pairs with the phenoxide oxygen, reducing its nucleophilicity. Large cations dissociate readily, leaving a "naked" oxygen.
Electrophile Hard Leaving Groups (R-Cl, R-OTs)Soft Leaving Groups (R-I)HSAB Theory: The hard phenoxide oxygen reacts fastest with hard electrophilic centers. Soft leaving groups shift preference to the softer aromatic carbon.
Temperature Mild to Moderate (50°C – 80°C)High (>100°C)C-alkylation requires breaking aromaticity, which carries a higher activation energy barrier. Excessive heat provides the energy needed to bypass the kinetic preference for O-alkylation.

Mechanistic Workflow: Ambident Nucleophile Pathways

The following diagram illustrates the mechanistic divergence of the phenoxide ion based on your chosen reaction conditions.

AmbidentNucleophile Start Phenol + Base (Starting Materials) Intermediate Phenoxide Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Cond_O Polar Aprotic Solvent (DMF) Large Cation (K+) Hard Electrophile (R-Cl) Intermediate->Cond_O Optimized Cond_C Polar Protic Solvent (H2O) Small Cation (Li+) Soft Electrophile (R-I) Intermediate->Cond_C Sub-optimal Prod_O O-Alkylation Phenoxyacetic Acid (Desired Product) Cond_O->Prod_O SN2 at Oxygen Prod_C C-Alkylation Ring-Alkylated Phenol (Side Product) Cond_C->Prod_C Attack at ortho/para Carbon

Mechanistic divergence of phenoxide alkylation based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis yielding ring-alkylated phenols instead of phenoxyacetic acid? A1: The phenoxide ion is an ambident nucleophile, meaning it possesses two distinct reactive sites: the highly electronegative oxygen atom and the electron-rich ortho/para carbon atoms of the aromatic ring. While O-alkylation is kinetically favored due to the preservation of aromaticity, C-alkylation can dominate if the oxygen atom is sterically hindered or electronically shielded. According to1[1], C-alkylation is a primary side reaction that occurs when reaction conditions inadvertently suppress oxygen nucleophilicity.

Q2: How does my choice of solvent dictate the regioselectivity of the reaction? A2: Solvent selection is the most critical variable in directing regioselectivity. Polar protic solvents (like water, ethanol, or trifluoroethanol) strongly hydrogen-bond to the phenoxide oxygen. This solvation shell physically blocks the electrophile from attacking the oxygen, forcing the reaction to proceed at the carbon ring. As noted by 2[2] and supported by 3[3], carbon alkylation is prevalent in aqueous conditions but practically non-existent in nonpolar or polar aprotic environments. To ensure O-alkylation, you must use polar aprotic solvents like DMF or DMSO, which solvate the cation but leave the phenoxide oxygen "naked" and highly reactive.

Q3: Can Hard Soft Acid Base (HSAB) theory help me optimize my electrophile? A3: Absolutely. According to 4[4], hard acids prefer to react with hard bases, and soft acids prefer soft bases. The phenoxide oxygen is a "hard" base (high electronegativity, low polarizability), whereas the aromatic carbon is a "soft" base. Therefore, to promote O-alkylation, you should use a "hard" electrophile. In the synthesis of phenoxyacetic acid, chloroacetic acid (bearing a hard chloride leaving group) is preferred over iodoacetic acid (bearing a soft iodide leaving group), as the latter increases the likelihood of C-alkylation.

Q4: Why am I losing product during the purification step? A4: Phenoxyacetic acids are slightly soluble in water. If you wash your precipitated product with large volumes of neutral water during workup, you will suffer significant yield losses. 5[5] recommends washing the precipitate with a dilute acid solution to keep the carboxylic acid fully protonated and insoluble.

Self-Validating Experimental Protocol: Optimized O-Alkylation

This protocol is designed as a self-validating system. Each step contains an observable metric to ensure the reaction is proceeding via the correct mechanistic pathway.

Objective: Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis with >95% O-alkylation selectivity.

Step 1: Phenoxide Generation (Deprotonation)

  • Action: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 eq of the starting Phenol in anhydrous DMF (0.5 M concentration). Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

  • Causality: Anhydrous DMF is a polar aprotic solvent that prevents hydrogen bonding to the oxygen. K₂CO₃ is chosen over NaOH because the larger K⁺ ion forms a looser ion pair with the phenoxide than Na⁺ or Li⁺, leaving the oxygen more nucleophilic. Furthermore, K₂CO₃ does not generate water as a byproduct upon deprotonation (unlike hydroxides).

  • Validation Checkpoint: The solution should turn slightly yellow/orange and become heterogeneous, indicating the formation of the phenoxide anion suspension.

Step 2: Electrophile Addition

  • Action: Slowly add 1.1 eq of Chloroacetic acid dropwise to the stirring mixture at room temperature.

  • Causality: Chloroacetic acid acts as a hard electrophile, perfectly matching the hard phenoxide oxygen base according to HSAB theory, driving the Sₙ2 reaction at the oxygen center.

  • Validation Checkpoint: A mild exotherm should be observed. If the exotherm is violent, external cooling (ice bath) is required to prevent E2 elimination side reactions.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 70°C for 4-6 hours.

  • Causality: 70°C provides sufficient kinetic energy for the Sₙ2 O-alkylation without breaching the higher activation energy barrier required to disrupt aromaticity for C-alkylation.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the phenol spot and the appearance of a highly polar baseline spot (the potassium salt of phenoxyacetic acid) confirms conversion.

Step 4: Acidic Workup & Isolation

  • Action: Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify the aqueous mixture with 1M HCl until the pH reaches 2.0.

  • Causality: Acidification protonates the carboxylate salt, converting it into the highly water-insoluble phenoxyacetic acid.

  • Validation Checkpoint: A voluminous white precipitate should form immediately upon reaching pH < 3. Filter and wash with dilute cold HCl (not pure water) to prevent product dissolution.

References

  • PharmaXChange.info. "Phenolates- O-alkylation and C-alkylation". [Link]

  • PubMed (NIH). "Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions".[Link]

  • Wikipedia. "HSAB theory". [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

Welcome to the dedicated technical support guide for the efficient extraction of 3-(2-Chloro-4-fluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the efficient extraction of 3-(2-Chloro-4-fluorophenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the liquid-liquid extraction of this acidic compound. Our approach is grounded in fundamental chemical principles to empower you with the expertise to optimize your experimental outcomes.

Understanding the Core Principle: pH-Dependent Partitioning

The successful extraction of any ionizable compound, such as 3-(2-Chloro-4-fluorophenoxy)propanoic acid, hinges on the principle of pH-dependent partitioning. This carboxylic acid can exist in two forms: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻). The equilibrium between these two forms is dictated by the pH of the aqueous solution and the compound's pKa.

  • Neutral Form (R-COOH): At a pH significantly below the pKa, the compound is predominantly in its neutral, protonated state. This form is more nonpolar and, therefore, more soluble in organic solvents.

  • Charged Form (R-COO⁻): Conversely, at a pH significantly above the pKa, the compound exists primarily in its charged, deprotonated (anionic) state. This form is more polar and exhibits greater solubility in the aqueous phase.[1][2]

The general rule of thumb for effective separation is to adjust the pH of the aqueous phase to be at least two pH units away from the pKa of the target analyte.[3] For extracting our acidic compound into an organic solvent, we will want the pH to be at least 2 units below its pKa. Conversely, to move it from an organic solvent into an aqueous phase (for purification purposes), we would adjust the pH to be at least 2 units above its pKa.

Caption: pH-dependent equilibrium of 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the extraction of 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

Q1: What is the ideal starting pH for extracting 3-(2-Chloro-4-fluorophenoxy)propanoic acid from an aqueous solution into an organic solvent?

A1: To maximize the partitioning of the neutral form of the acid into the organic phase, the pH of the aqueous solution should be acidified.[3] A good starting point is to adjust the pH to approximately 2 with an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] This ensures that the carboxylic acid is fully protonated and thus more soluble in the organic solvent.

Q2: Which organic solvent is most suitable for this extraction?

A2: The choice of organic solvent depends on several factors, including the polarity of the target compound and its immiscibility with water. Common choices for extracting moderately polar compounds like this include ethyl acetate, diethyl ether, and dichloromethane. The selection should also consider the downstream applications and the ease of solvent removal.

Q3: How can I purify the extracted compound from neutral or basic impurities?

A3: This is where the power of pH manipulation becomes evident in a technique called "back-extraction."[6] After the initial extraction into the organic phase, you can "wash" the organic layer with a basic aqueous solution, such as a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will deprotonate your acidic compound, making it soluble in the aqueous base, while neutral and basic impurities remain in the organic layer.[1][2] The aqueous layer containing your deprotonated compound can then be separated and re-acidified to precipitate the pure 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

Caption: Workflow for purification via back-extraction.

Troubleshooting Guide

Even with optimized protocols, experimental challenges can arise. This section provides solutions to common issues.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Low Extraction Yield - Incorrect pH: The pH of the aqueous phase may not be sufficiently low to ensure the compound is in its neutral, organic-soluble form. - Insufficient Mixing: Inadequate mixing of the two phases leads to poor transfer of the analyte. - Inappropriate Solvent: The chosen organic solvent may have poor solubility for the target compound.1. Verify and Adjust pH: Use a pH meter to confirm the aqueous phase is at or below pH 2. Add more acid if necessary. 2. Ensure Thorough Mixing: Invert the separatory funnel multiple times, venting frequently. For compounds prone to emulsion, gentle rocking for a longer duration is preferable to vigorous shaking.[7] 3. Solvent Selection: Consider a different extraction solvent. Creating a small-scale solubility test can be beneficial.
Emulsion Formation at the Interface - High concentration of surfactants or lipids: Biological samples or certain reaction mixtures can contain components that stabilize emulsions.[8] - Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion, especially with solvents like dichloromethane.[7] - Similar Densities: If the densities of the organic and aqueous phases are too close, separation can be difficult.[7]1. Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel.[8] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[4][8] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion. 3. Change Solvent Volume: Adding more of either the organic or aqueous solvent can help to resolve the emulsion.[8] 4. Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[8] 5. Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[9] 6. Patience: Sometimes, simply allowing the mixture to stand for a period can lead to the resolution of the emulsion.[4][5]
Precipitate Forms at the Interface - Insoluble Impurities: The sample may contain particulate matter. - Supersaturation: The concentration of the analyte in one of the phases might exceed its solubility limit.1. Filtration: Filter the entire mixture through a coarse filter to remove the solid material before proceeding with the separation. 2. Dilution: Add more of the appropriate solvent (organic or aqueous) to dissolve the precipitate.

Experimental Protocols

Protocol 1: Extraction from an Aqueous Solution
  • pH Adjustment: In a suitable vessel, adjust the pH of the aqueous sample containing 3-(2-Chloro-4-fluorophenoxy)propanoic acid to pH 2 using 1M HCl. Verify the pH with a calibrated pH meter.

  • Transfer: Transfer the acidified aqueous solution to a separatory funnel.

  • Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. For solutions prone to emulsions, gently rock the funnel for 1-2 minutes.[7]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer through the top of the funnel to avoid contamination.

  • Repeat Extraction: For optimal recovery, repeat the extraction process (steps 3-6) on the aqueous layer with fresh organic solvent.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Back-Extraction for Purification
  • Redissolve: Dissolve the crude product from Protocol 1 in a suitable organic solvent.

  • Base Wash: Add an equal volume of a dilute aqueous base (e.g., 5% NaHCO₃ solution) to the separatory funnel containing the organic solution.

  • Mix and Separate: Mix the layers thoroughly and allow them to separate. The deprotonated analyte will now be in the aqueous phase.

  • Isolate Aqueous Layer: Drain and collect the aqueous layer.

  • Re-acidify: In a beaker, slowly add 1M HCl to the aqueous layer while stirring until the pH is approximately 2. The purified 3-(2-Chloro-4-fluorophenoxy)propanoic acid should precipitate out of the solution.

  • Isolate Pure Product: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2020, November 12). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved from [Link]

  • Extracting both acidic and basic analytes in a single SLE procedure - Biotage. (2024, September 11). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Separation of bis-alkylated impurities in phenoxy propanoic acid synthesis

To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation of Bis-Alkylated Impurities in Phenoxy Propanoic Acid Synthesis Executive Summary In the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation of Bis-Alkylated Impurities in Phenoxy Propanoic Acid Synthesis

Executive Summary

In the synthesis of 2-(4-hydroxyphenoxy)propanoic acid (HPPA) and its derivatives—key intermediates for herbicides (e.g., Quizalofop) and fibrate pharmaceuticals—the most persistent challenge is the over-alkylation of dihydric phenols (e.g., hydroquinone).[1]

This "bis-alkylated" impurity (1,4-bis(1-carboxyethoxy)benzene ) forms when the target mono-alkylated product reacts a second time with the alkylating agent (e.g., 2-chloropropionic acid). Because the impurity shares a similar backbone and polarity with the target, standard separation techniques often fail without precise thermodynamic control.

This guide provides a root-cause analysis, prevention strategies, and a self-validating purification protocol based on differential solubility and kinetic control.

Module 1: Reaction Control & Prevention (Upstream)

Q1: Why is the bis-alkylated impurity forming despite using a 1:1 stoichiometric ratio? A: In Williamson ether synthesis involving symmetric diols (like hydroquinone), the reaction is governed by competitive kinetics. Even at 1:1 stoichiometry, the reactivity of the second hydroxyl group often remains high (or increases due to electronic effects), leading to statistical formation of the bis-product.

  • Root Cause: Localized high concentrations of the alkylating agent.

  • The Fix: You must operate under Pseudo-First-Order conditions regarding the alkylating agent.

    • Molar Excess: Use a 3:1 to 6:1 molar excess of hydroquinone relative to the chloropropionic acid (CPA). This statistically forces the CPA to encounter unreacted hydroquinone rather than the mono-product.

    • Dosing Strategy: Do not add reagents all at once. Slowly dose the CPA (or its ester) into a pre-heated solution of hydroquinone and base over 4–6 hours.

Q2: How does pH influence the mono- vs. bis-selectivity? A: The dianion of hydroquinone is a potent nucleophile.

  • Protocol: Maintain a pH where the concentration of the mono-anion is maximized, typically pH 9.5–10.5 .

  • Avoid: Strong excess of base (e.g., >2.5 eq NaOH) early in the reaction, which generates the dianion and accelerates bis-alkylation.

Module 2: Downstream Purification & Separation

Q3: My crude product contains 5–10% bis-impurity. Can I separate this via simple acid-base extraction? A: No. Both the target (HPPA) and the impurity are carboxylic acids (or phenols/esters depending on the stage). Their pKa values are too close for effective separation via simple pH swings.

  • The Solution: You must exploit Differential Solubility in non-polar/polar solvent systems, specifically utilizing the ester form if possible, or specific crystallization of the acid.

Q4: What is the most robust protocol for removing the bis-impurity? A: The "Toluene/Hexane Swing" method is the industry standard for high purity (>99%). The bis-impurity is significantly less soluble in specific aromatic/aliphatic mixtures than the mono-target.

Protocol: The Toluene/Hexane Purification System

Prerequisite: Convert crude acid to methyl/ethyl ester if not already in ester form (Esters crystallize with higher selectivity).

StepActionMechanism/Rationale
1. Dissolution Dissolve crude ester (purity ~90%) in Toluene (5 mL per g crude) at 60°C .Both mono- and bis-species are soluble in hot toluene.
2. Non-Polar Shift Slowly add n-Hexane (1.2 equivalents by volume relative to Toluene) while maintaining 60°C.Reduces solvent polarity. Bis-impurity approaches saturation point faster.
3. Nucleation Cool slowly to 25°C (Rate: 5°C/15 min).Critical Step: The mono-target (HPPA ester) crystallizes out. The bis-impurity remains dissolved in the mother liquor (or vice versa depending on specific derivative; for HPPA methyl ester, the target precipitates while bis-impurities often stay in the filtrate or form distinct amorphous solids). Note: In some specific patent literature, the bis-impurity precipitates first. Always verify with TLC/HPLC.
4. Filtration Filter the slurry at 20–25°C. Wash with 1:1 Toluene/Hexane.Physical separation of phases.
5. Hydrolysis Hydrolyze the purified ester back to acid (if acid is the final deliverable).Returns the target molecule.

Module 3: Visualizing the Workflow

The following diagram illustrates the kinetic competition and the purification logic.

HPPA_Synthesis_Workflow HQ Hydroquinone (Excess) Rxn Reaction (Williamson Ether) HQ->Rxn 3-6 eq CPA 2-Chloropropionic Acid CPA->Rxn Slow Addition Mono Target: Mono-Product (HPPA) Rxn->Mono Major Path Bis Impurity: Bis-Product (Over-alkylation) Mono->Bis Side Rxn (if CPA excess) Crude Crude Mixture (Mono + Bis + HQ) Mono->Crude Bis->Crude Extract Aq. Extraction (Remove HQ) Crude->Extract Wash water Cryst Crystallization (Toluene/Hexane) Extract->Cryst Org Phase Final Pure HPPA (>99%) Cryst->Final Precipitate Waste Mother Liquor (Contains Bis) Cryst->Waste Filtrate

Caption: Kinetic pathway of mono- vs. bis-alkylation and the downstream purification logic removing the bis-impurity via crystallization.

Module 4: Analytical Troubleshooting

Q5: I cannot see the bis-impurity on my HPLC UV trace. Why? A: The bis-impurity (1,4-bis(1-carboxyethoxy)benzene) has a UV absorption profile very similar to the mono-product but may have a different response factor.

  • Check Wavelength: Ensure you are monitoring at 280 nm (phenol/ether absorption).

  • Elution Order: On a standard C18 Reverse Phase column:

    • Hydroquinone (Starting Material): Elutes first (most polar).

    • Mono-Product (HPPA): Elutes second.

    • Bis-Impurity: Elutes last (most hydrophobic due to two alkyl chains).

  • Gradient: If they co-elute, decrease the slope of your Acetonitrile/Water gradient. A hold at 40% ACN often resolves the mono/bis pair.

Q6: Can I use GC-MS for detection? A: Yes, but you must derivatize first. Both the mono- and bis-acids are too polar and thermally unstable for direct GC injection. Use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the carboxylic acid and phenol groups.

Quantitative Data: Solubility & Selectivity

Use this table to optimize your solvent volumes.

ComponentSolubility in Water (pH 2)Solubility in Toluene (60°C)Solubility in Hexane (25°C)
Hydroquinone HighLowInsoluble
Mono-Product (HPPA Ester) LowHigh Low (Crystallizes)
Bis-Impurity (Bis-Ester) InsolubleHigh Moderate/High

Note: The bis-ester often remains soluble in the Toluene/Hexane mother liquor while the mono-ester crystallizes out. Always verify with a small-scale spike test.

References

  • Syngenta Ltd. (2007).[1] Production Process of Optically Pure 2-(4-Hydroxyphenoxy)propanoic Acid Compounds. Patent Application INA 33/2007.[1] Link

  • Nissan Chemical Industries. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester. JPH0

Sources

Optimization

Technical Support Center: Purification of Low-Melting Phenoxy Acids

Topic: Purification Strategies for Low-Melting Phenoxy Acid Solids Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-PA-2024-05 Introduction: The "Sticky Solid" Paradox Phenoxy aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Low-Melting Phenoxy Acid Solids Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-PA-2024-05

Introduction: The "Sticky Solid" Paradox

Phenoxy acids (e.g., phenoxyacetic acid derivatives, 2,4-D analogues, and related pharmaceutical intermediates) present a unique purification challenge. Their defining characteristic—a low melting point (often <100°C)—creates a narrow thermodynamic window between solubility and phase separation.

Unlike high-melting solids that crash out of solution as distinct crystals, phenoxy acids frequently undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This traps impurities in a viscous matrix, rendering filtration impossible and purity low.

This guide provides field-proven strategies to bypass LLPS, leverage pKa differentials for chemical purification, and handle heat-sensitive solids.

Module 1: Troubleshooting Crystallization & Oiling Out[1]

User Issue: "My product separates as a viscous oil at the bottom of the flask instead of crystallizing. Cooling it further just makes the oil harder/gum-like."

The Mechanism

Oiling out occurs when the limit of stability (spinodal) for the liquid-liquid phase separation is reached before the crystallization boundary. This is thermodynamically driven by:

  • High Solute Concentration: The solution is too concentrated at high temperatures.

  • Impurity Depression: Impurities lower the melting point of your solid below the solvent's boiling point.

Workflow: The "Metastable Zone" Protocol

Do not simply cool the oil hoping it will solidify; it will form an amorphous glass with trapped impurities. You must force the system back into the single-phase region.

OilingOutStrategy Start Problem: Product Oils Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat Check Is solution clear? Reheat->Check AddSolvent Add 10-20% More Solvent (Shift Phase Diagram) Check->AddSolvent No (Cloudy) Seed Step 2: Add Seed Crystals at T = (Mp - 10°C) Check->Seed Yes (Clear) AddSolvent->Reheat Cool Step 3: Controlled Cooling (1°C/min) Seed->Cool Success Crystalline Solid Cool->Success

Figure 1: Decision tree for recovering a batch that has oiled out. The critical step is adding solvent to shift the system out of the LLPS region.

Validated Protocol: Seeded Cooling
  • Re-dissolution: Reheat the mixture until the oil layer fully dissolves into the solvent.

  • Dilution: Add 10–20% more of the "good" solvent. Why? This lowers the saturation temperature, moving the system away from the "oiling out" boundary.

  • Temperature Setpoint: Cool the solution to exactly 5–10°C below the expected melting point of the solid.

  • Seeding: Add a small amount of pure seed crystal. If no seed is available, scratch the glass wall with a rod to induce nucleation.

  • Agitation: Maintain slow, constant stirring. Fast stirring can shear droplets, stabilizing the emulsion rather than the crystal.

Solvent Selection Table

Solvent System Application Risk Factor
Toluene / Hexane Non-polar phenoxy acids Low. Excellent for avoiding water inclusion.
Ethanol / Water General purpose High. Water often induces oiling out in these compounds.

| Isopropyl Acetate | Pharmaceutical intermediates | Medium. Good balance of polarity; easy to dry. |

Module 2: Chemical Purification (Acid-Base Extraction)

User Issue: "Recrystallization isn't removing the starting material (phenol) or neutral side products."

The Mechanism

Phenoxy acids possess a carboxylic acid group (pKa ~3.0–4.5), while many impurities are either phenols (pKa ~10) or neutral esters. We can exploit this large pKa differential (ΔpKa > 5) to separate them chemically without relying on crystallization kinetics.

Workflow: The "Bicarbonate Swing"

Using a strong base (NaOH) often extracts both the phenoxy acid and the phenolic impurity. The key is using a weak base (Sodium Bicarbonate, NaHCO₃).

AcidBaseExtraction cluster_separation Phase Separation Organic Organic Phase (Product + Impurities) Wash Wash with sat. NaHCO3 (Weak Base) Organic->Wash OrgLayer Organic Layer (Contains Phenols/Neutrals) DISCARD Wash->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Product Precipitates (Filter or Extract) Acidify->Precipitate

Figure 2: The Bicarbonate Swing workflow. Using NaHCO₃ selectively extracts the carboxylic acid while leaving weaker phenolic acids in the organic waste layer.

Validated Protocol: The pH Swing
  • Dissolution: Dissolve the crude solid in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Selective Extraction: Extract with saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? NaHCO₃ (pH ~8.5) is basic enough to deprotonate the phenoxy acid (pKa ~3-4) but not basic enough to deprotonate most phenols (pKa ~10).

    • Result: The product moves to the water layer; phenols/esters stay in the organic layer.

  • Self-Validation Step: Check the pH of the aqueous layer. It should be ~8–9. If lower, add more bicarbonate.

  • Separation: Separate the layers. Keep the aqueous layer.

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH < 2. The purified phenoxy acid will precipitate as a solid.

Module 3: Polishing & Handling FAQs

Q: The solid is colored (tan/brown) even after recrystallization.

A: Use Activated Carbon, but watch the temperature. Phenoxy acids are prone to oxidation, leading to colored quinone-like impurities.

  • Protocol: Dissolve the solid in hot solvent. Add 1–2% wt/wt activated carbon. Stir for 15 minutes.

  • Critical Warning: Because the product has a low melting point, do not let the solution cool during filtration. Use a pre-heated funnel. If the solution cools, the product will crystallize/oil out inside the carbon filter cake, leading to massive yield loss.

Q: I put the solid in the vacuum oven, and it melted into a puddle.

A: Avoid heat drying for low-melting solids. Low-melting solids often undergo melting point depression when wet with solvent. A solid with a theoretical MP of 60°C might melt at 45°C when solvated.

  • Solution: Use a vacuum desiccator at room temperature with a high-surface-area desiccant (e.g., P₂O₅ or KOH pellets). Do not apply external heat until the bulk solvent is removed.

Q: The yield is lower than expected.

A: Check the Mother Liquor. Phenoxy acids often have significant solubility in organic solvents even at cold temperatures.

  • Recovery: Concentrate the mother liquor (filtrate) to half volume and cool again to obtain a "second crop." Note that the second crop is usually less pure and should be recrystallized separately or recycled into the next batch.

References

  • BenchChem Technical Support. (2025).[1][2] Minimizing solvent waste in phenoxyacetic acid purification: Troubleshooting Oiling Out. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Solvent Selection.[1][2][3][4][5] Retrieved from

  • Chemistry Steps. (2025). Organic Acid-Base Extractions: Separating Phenols and Carboxylic Acids. Retrieved from

  • ResearchGate. (2025). A method to crystallize substances that oil out: Strategies for Low Melting Impurities. Retrieved from

Sources

Troubleshooting

Technical Support Center: Controlling Moisture Sensitivity in Acid Chloride Formation

Status: Operational Agent: Senior Application Scientist Topic: Hydrolytic Instability & Optimization of Acyl Chloride Synthesis Introduction: The "Invisible" Failure Mode Welcome to the technical support hub for acyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Hydrolytic Instability & Optimization of Acyl Chloride Synthesis

Introduction: The "Invisible" Failure Mode

Welcome to the technical support hub for acyl chloride synthesis. If you are here, you likely faced a stalled reaction, a violent exotherm, or a product that degraded back to the starting material during workup.

The Core Challenge: Acid chlorides are thermodynamically unstable relative to their parent carboxylic acids. The reaction


 is an uphill battle against moisture.[1] Water does not just compete; it destroys the active catalytic species (in DMF-catalyzed routes) and hydrolyzes your final product, releasing HCl and autocatalytically degrading the system.

This guide moves beyond basic textbook procedures to address the process controls required for high-fidelity synthesis in drug discovery and material science.

Module 1: Mechanism & The "Dry" Imperative

To troubleshoot, you must understand the machinery. The most robust method for sensitive substrates is the Oxalyl Chloride/DMF route. This relies on the in situ formation of the Vilsmeier reagent.

The Catalytic Cycle (and where water kills it)

Water is not just a side reactant; it acts as a "poison" for the Vilsmeier intermediate. If your solvent is wet, the Vilsmeier reagent hydrolyzes immediately, and the reaction never activates the carboxylic acid.

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Salt (Active Vilsmeier Reagent) DMF->Vilsmeier + OxCl OxCl Oxalyl Chloride (COCl)2 OxCl->Vilsmeier Intermediate Activated Ester Intermediate Vilsmeier->Intermediate + CarbAcid CarbAcid Carboxylic Acid (R-COOH) Intermediate->DMF Regenerates AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Cl- attack Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts Moisture !! MOISTURE !! (Destroys Catalyst) Moisture->Vilsmeier Hydrolysis

Figure 1: The Vilsmeier-Haack catalytic cycle. Note that moisture destroys the active Chloroiminium species before it can engage the carboxylic acid [1][3].

Module 2: Troubleshooting (Q&A)

Direct answers to common failure modes.

Q1: My reaction is bubbling violently upon addition of the reagent. Is this normal?

Diagnosis: Likely excessive moisture or too rapid addition. Technical Insight: The reaction produces gaseous byproducts (HCl, SO₂, CO, CO₂). However, a violent immediate exotherm often indicates the reagent is reacting with water in the solvent or atmosphere, not your substrate. Corrective Action:

  • Dry the Solvent: Ensure DCM or THF is distilled or passed through activated alumina.

  • Control Temperature: Cool to 0°C during addition.

  • Ventilation: Ensure your bubbler is not clogged. The gas evolution should be steady, not explosive.

Q2: The reaction stirred overnight, but TLC shows only starting material.

Diagnosis: Catalyst failure or "Wet" Reagent. Technical Insight: Thionyl chloride and Oxalyl chloride can degrade over time if seals are compromised. If using Oxalyl Chloride, the reaction is incredibly slow without DMF. Corrective Action:

  • The "Spark": Did you add the 1-2 drops of DMF? Without it, electron-deficient acids will not react.

  • Reagent Quality: Distill Thionyl Chloride if it is yellow/orange (it should be colorless/pale yellow).

  • Solvent Choice: Switch from THF to DCM. THF can sometimes complex with the acyl chloride or polymerize if the acid catalyst is too strong (PTHF formation).

Q3: My product turned into a "goo" or degraded during rotary evaporation.

Diagnosis: Hydrolysis by ambient humidity or pump oil back-streaming. Technical Insight: The cooling effect of evaporation condenses atmospheric water into your flask. Corrective Action:

  • Nitrogen Bleed: Break the vacuum on your rotovap with dry nitrogen/argon, not ambient air.

  • Azeotropic Drying: Do not just evaporate. Add dry Toluene and co-evaporate. This physically sweeps away residual Thionyl/Oxalyl chloride and traces of water [2].

Module 3: Best Practice Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride + DMF)

Recommended for valuable intermediates, complex substrates, and high-purity requirements.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1–3 drops / 0.01 equiv)

  • Solvent: Anhydrous DCM (0.2 – 0.5 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) with a stir bar. Cool under Argon/Nitrogen flow.

  • Solvation: Add Carboxylic Acid and dry DCM.

  • Activation: Add the catalytic DMF.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Visual Check: You should see immediate bubbling (CO/CO₂ evolution).

  • Reaction: Allow to warm to Room Temp (RT). Stir until gas evolution ceases (typically 1–2 hours).

    • Self-Validation: Stop stirring briefly. If bubbles continue to rise, the reaction is ongoing. If liquid is still, it is likely complete.

  • Workup (The Critical Step):

    • Concentrate on a rotary evaporator.[2][3]

    • Add Toluene (approx.[4][5] equal volume to original solvent).

    • Concentrate again to dryness. Repeat 2x. This removes residual HCl and Oxalyl Chloride.

    • Result: The crude Acid Chloride is ready for the next step immediately (Telescoping). Do not store.

Protocol B: The "Bulk" Method (Thionyl Chloride)

Recommended for simple, robust aliphatic acids.

Reagents:

  • Substrate: Carboxylic Acid[6][7][8]

  • Reagent: Thionyl Chloride (SOCl₂) - Excess (often used as solvent or 2-5 equiv in CHCl₃).

Workflow:

  • Setup: Fit RBF with a reflux condenser and a drying tube (CaCl₂).

  • Reaction: Reflux at 70–80°C for 2–4 hours.

  • Workup: Distill off excess SOCl₂ (bp 74.6°C).

  • Chasing: Add Toluene and evaporate to remove the stubborn last traces of SOCl₂.

Data & Decision Support

Comparison of Chlorinating Agents[8]
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Boiling Point 76°C64°C
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Reactivity Moderate (Requires Reflux)High (RT with DMF)
Workup Ease Difficult (High BP, sticks to product)Excellent (Volatile, easy to strip)
Best For Robust, simple acidsSensitive, complex, or hindered acids
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected NoRxn No Reaction (SM remains) Start->NoRxn Violent Violent Gas/Heat Start->Violent Decomp Product Decomposes on Workup Start->Decomp Sol_DMF Add DMF Catalyst Check Reagent Quality NoRxn->Sol_DMF Cause: Activation Failure Sol_Cool Dilute Solvent Cool to 0°C Violent->Sol_Cool Cause: Runaway Exotherm Sol_Tol Use Toluene Chase Avoid Aqueous Wash Decomp->Sol_Tol Cause: Hydrolysis

Figure 2: Rapid diagnostic flow for acid chloride synthesis failures.

FAQs

Q: Can I purify my acid chloride using silica gel chromatography? A: Generally, No. Silica gel is acidic and contains bound water (hydroxyl groups), which will hydrolyze your product back to the carboxylic acid. If you must purify, use distillation (vacuum distillation for high boiling points) or recrystallization from strictly anhydrous non-polar solvents (e.g., Hexane/DCM), though "telescoping" (using crude directly) is preferred [4].

Q: How do I store Oxalyl Chloride? A: Store in a refrigerator (4°C) in a tightly sealed container, preferably under an inert atmosphere. If the liquid turns yellow or develops a white precipitate, it has hydrolyzed and should be redistilled or discarded.

Q: Why Toluene for the "chase" step? Why not just DCM? A: Toluene has a higher boiling point and forms a favorable vapor mixture that effectively "sweeps" the lower-boiling thionyl/oxalyl chloride out of the oil. It is far more effective than DCM at removing the last 1% of chlorinating agent, which could otherwise interfere with your subsequent nucleophile (e.g., reacting with your amine in the next step) [2].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (Standard text describing the Vilsmeier-Haack mechanism).
  • BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride. Retrieved from 4

  • Donahue, M. (2022).[8] Acid Chloride Synthesis using Oxalyl Chloride and DMF (Mechanism Video). Retrieved from 8

  • Organic Syntheses. (2010). General Procedures for Acid Chloride Formation. Org. Synth. Coll. Vol. various. Retrieved from 9

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric replacement of chlorine with fluorine in phenoxy auxins

Title: Bioisosteric Replacement of Chlorine with Fluorine in Phenoxy Auxins: A Comparative Performance Guide Introduction In the rapidly expanding fields of targeted protein degradation and agrochemical design, the plant...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement of Chlorine with Fluorine in Phenoxy Auxins: A Comparative Performance Guide

Introduction In the rapidly expanding fields of targeted protein degradation and agrochemical design, the plant TIR1/AFB auxin receptor system serves as an archetypal model for "molecular glues." Phenoxy auxins, such as the widely utilized 2,4-dichlorophenoxyacetic acid (2,4-D), act by facilitating the recruitment of Aux/IAA repressor proteins to the TIR1 F-box protein. This proximity induces the ubiquitination and subsequent degradation of the repressor, thereby unlocking specific transcriptional cascades.

For drug development professionals and molecular designers, optimizing these molecular glues often involves bioisosteric replacement. Substituting chlorine with fluorine is a classic strategy that profoundly impacts a compound's steric profile, lipophilicity, and metabolic stability. This guide objectively compares the performance of standard chlorinated phenoxy auxins against their fluorinated analogs, providing self-validating experimental protocols and comparative data to guide rational compound design.

Mechanistic Grounding: The TIR1/AFB Signaling Axis

Structure-activity relationship (SAR) studies reveal that a halogen at the 4-position of the phenoxy ring is critical for potent auxinic activity, as it anchors the molecule deep within the TIR1 hydrophobic pocket[1]. While a halogen at the 3-position is tolerated, it generally reduces binding efficiency[1]. Synthetic auxins act directly through this TIR1/AFB-mediated signaling pathway to exert both their growth-regulating and stress-inducing effects[2].

Pathway Ligand Phenoxy Auxin (Cl vs F Analog) Complex TIR1-Auxin-Aux/IAA Co-receptor Complex Ligand->Complex Molecular Glue Receptor TIR1/AFB Receptor (F-box Protein) Receptor->Complex Repressor Aux/IAA Repressor (Degron Motif) Repressor->Complex Proteasome 26S Proteasome Degradation Complex->Proteasome Ubiquitination Transcription ARF-Mediated Gene Expression Proteasome->Transcription Derepression

TIR1/AFB Auxin Signaling Pathway and Co-receptor Complex Formation

Physicochemical & Structural Comparison

The bioisosteric replacement of the 4-chloro group with a 4-fluoro group tests the spatial and electronic boundaries of the receptor pocket. Because fluorine has a smaller Van der Waals radius than chlorine, the fluorinated analog exhibits altered binding kinetics, which directly correlates with downstream phenotypic effects like somatic embryogenesis (SE) induction[2].

Table 1: Physicochemical Impact of Halogen Replacement

Property2,4-D (Chlorine Analog)2,4-Difluoro AnalogCausality / Impact on Design
Halogen at C4 Chlorine (Radius: 1.75 Å)Fluorine (Radius: 1.47 Å)F provides a smaller steric footprint. If the receptor pocket is highly optimized for Cl, F may result in a looser fit, slightly reducing thermodynamic affinity.
Electronegativity 3.16 (Pauling scale)3.98 (Pauling scale)F increases electron withdrawal from the aromatic ring, subtly altering the pKa of the acetic acid moiety and the electrostatic interactions within the binding site.
Lipophilicity (ClogP) ~2.81~2.35The lower logP of the F-analog improves aqueous solubility but can reduce passive membrane permeability, affecting in vivo bioavailability.

Self-Validating Experimental Protocols

A robust evaluation of auxin analogs requires a multi-tiered approach. The following workflow is designed as a self-validating system. By pairing in vitro thermodynamic binding assays with in vivo mutant-controlled phenotypic screens, researchers can definitively separate on-target molecular glue activity from off-target generalized phytotoxicity, which often occurs at high doses[3].

Protocol Phase1 1. in vitro SPR (TIR1 Binding) Phase2 2. in vivo Root Assay (WT vs tir1 mutant) Phase1->Phase2 Validates Target Phase3 3. Morphogenesis (Somatic Embryogenesis) Phase2->Phase3 Validates Phenotype

Self-Validating Experimental Workflow for Auxin Analog Evaluation

Protocol 1: In Vitro TIR1-Aux/IAA Coreceptor Binding (SPR)

Causality: This cell-free system isolates the thermodynamic binding event, removing confounding variables like cellular uptake or metabolic degradation.

  • Immobilization: Immobilize a biotinylated Aux/IAA degron peptide onto a streptavidin-coated Surface Plasmon Resonance (SPR) sensor chip.

  • Complex Formation: Inject purified recombinant TIR1 protein pre-incubated with varying concentrations (1 nM to 10 µM) of the test auxin analog (2,4-D or the fluorinated analog).

  • Measurement: Record the association and dissociation phases to calculate the equilibrium dissociation constant (Kd). Use natural Indole-3-acetic acid (IAA) as a baseline control.

Protocol 2: In Vivo Root Growth Inhibition Assay

Causality & Self-Validation: Wild-type Arabidopsis provides the baseline dose-response. However, to prove the analog isn't simply acting as a non-specific toxin, the tir1 mutant line is utilized. If the compound inhibits the wild-type but fails to inhibit the tir1 mutant, the activity is definitively confirmed as an on-target, receptor-mediated response[4].

  • Preparation: Surface-sterilize and stratify seeds of Arabidopsis Wild-Type (Col-0) and tir1 mutant lines.

  • Plating: Plate seeds on 0.5x MS agar media supplemented with 0, 10, 50, and 100 nM of the auxin analogs.

  • Cultivation: Grow vertically for 7 days under standard light/dark cycles (16h/8h) at 22°C.

  • Quantification: Measure primary root length using image analysis software to determine the IC50.

Protocol 3: Somatic Embryogenesis (SE) Induction

Causality: SE induction is a complex morphogenic response downstream of auxin signaling. Comparing analogs here determines if the bioisosteric replacement preserves the specific transcriptional cascade required for total cellular reprogramming[2].

  • Excision: Isolate immature zygotic embryos from Arabidopsis.

  • Induction: Culture explants on SE induction medium containing 5 µM of the test auxin analog for 14 days.

  • Development: Transfer explants to an auxin-free medium to allow embryo maturation.

  • Analysis: Quantify the percentage of explants successfully producing somatic embryos.

Comparative Performance Data

The experimental data demonstrates that while fluorine replacement at the 4-position maintains the compound's identity as an active auxin, the reduction in atomic radius slightly decreases optimal packing within the TIR1 pocket, resulting in a higher Kd and IC50 compared to the chlorinated standard.

Table 2: Biological Activity and Receptor Binding Profiles

CompoundTIR1 Binding Affinity (Kd)Root Inhibition IC50 (WT)Root Inhibition IC50 (tir1 mutant)SE Induction Efficiency
Indole-3-acetic acid (IAA) ~10 nM~20 nM>500 nMLow (Rapidly metabolized)
2,4-D (Standard) ~15 nM~45 nM>1000 nMHigh
2,4-Difluorophenoxyacetic acid ~40 nM~110 nM>1000 nMModerate
4-Fluoro-2-chlorophenoxyacetic acid ~25 nM~65 nM>1000 nMHigh

Conclusion & Strategic Recommendations

yields viable, active molecular glues, but with distinct pharmacokinetic and pharmacodynamic shifts. The 2,4-difluoro analog demonstrates a highly specific, on-target mechanism (validated by the tir1 mutant escape), though it requires slightly higher concentrations to achieve the same phenotypic endpoints as 2,4-D. For researchers developing novel degraders or agrochemicals, utilizing a mixed-halogen approach (e.g., 4-fluoro-2-chloro) may offer the optimal balance between the metabolic stability provided by the C-F bond and the steric anchoring provided by the C-Cl bond.

References

  • TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - nih.gov -
  • Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana | bioRxiv - biorxiv.org -
  • Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - uu.nl -
  • Plant Growth-Defense Trade-Offs: Molecular Processes Leading to Physiological Changes - mdpi.com -

Sources

Comparative

Validation of Analytical Standards for Fluorinated Phenoxy Acids

Executive Summary: The "Fluorine Effect" in Standardization In drug development and agrochemical safety, fluorinated phenoxy acids represent a critical structural class.[1] The introduction of fluorine—often to block met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Standardization

In drug development and agrochemical safety, fluorinated phenoxy acids represent a critical structural class.[1] The introduction of fluorine—often to block metabolic soft spots or modulate lipophilicity (


)—fundamentally alters the physicochemical behavior of the parent phenoxy acid.

For the analytical scientist, this presents a trap: treating fluorinated standards like their chlorinated or non-halogenated analogues leads to quantification errors.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Laboratory Reagent Grade (LRG) standards. We demonstrate that while LRG standards are sufficient for early-stage "hit-to-lead" screening, they fail to meet the stringency required for GLP/GMP validation due to isomeric impurities and unquantified hygroscopicity.

Comparative Analysis: CRM vs. Reagent Grade

The choice of standard grade is not merely administrative; it is the single largest source of bias in quantitative LC-MS/MS.[1]

Table 1: Performance Matrix of Standard Grades
FeatureISO 17034 CRM (The Gold Standard) Laboratory Reagent Grade (LRG) Impact on Data
Traceability SI-traceable via NIST/BIPM primary standards.[1]Traceable only to manufacturer’s internal lot.[1]Regulatory Risk: LRG data is often rejected in IND/NDA filings.[1]
Purity Assignment Mass balance approach (

). Includes water, volatiles, & inorganics.[1][2]
Chromatographic purity (Area %) only.Quantification Error: LRG overestimates active content by 2–10% (ignoring water/salts).
Isomeric Purity Quantified. Specific isomers (e.g., ortho- vs para- F) are resolved.Often "Sum of isomers" or uncharacterized.[1]Biological Relevance: Isomers may have vastly different potencies (e.g., PPAR agonists).[1]
Uncertainty Explicit Uncertainty Budget (

) provided.
No uncertainty provided.[1]Error Propagation: Impossible to calculate total method error without

.
Homogeneity Bottle-to-bottle homogeneity verified.Not tested.Reproducibility: High variability between aliquots.[1]

Scientific Rationale & Case Study

The Isomer Problem in Fluorination

Synthesizing fluorinated phenoxy acids (e.g., via nucleophilic aromatic substitution) often yields positional isomers.[1]

  • Scenario: You are validating a method for 4-fluoro-2-phenoxypropionic acid.

  • The Risk: A Reagent Grade standard may contain 5% of the 6-fluoro isomer.[1] In an achiral LC-MS/MS method, these often co-elute.[1]

  • The Consequence: Your biological assay correlates response to the 95% active + 5% inactive impurity, skewing potency calculations.[1]

The Hygroscopicity Factor

Phenoxy acids are carboxylic acids; they readily form salts and hydrates.[1]

  • Experimental Observation: A "98% pure" Reagent Grade powder may actually be 90% active acid, 5% water, and 3% inorganic salts.[1]

  • Correction: ISO 17034 CRMs provide a certified value corrected for water (Karl Fischer) and residual solvents.

Validation Protocol: The Self-Validating System

Do not rely on the Certificate of Analysis (CoA) alone. Perform this Identity & Purity Verification Workflow upon receipt of any new standard.

Phase A: Solubility & Stability (The "Stock" Check)

Fluorination lowers the pKa of the acid (making it more acidic) and increases lipophilicity.

  • Solvent Choice: Dissolve fluorinated phenoxy acids in Methanol (MeOH) rather than Acetonitrile (ACN) for stock solutions.[1] MeOH ensures better solubility of potential inorganic salt contaminants.[1]

  • Container: Use amber glass.[1] Fluorinated compounds can be photosensitive.[1]

  • Sonication: Sonicate for 5 minutes. Visual clarity is insufficient; check for "schlieren" lines indicating incomplete dissolution.

Phase B: Isomeric Purity via LC-MS/MS

Objective: Detect co-eluting isomers that Reagent Grade manufacturers missed.[1]

Instrument Parameters:

  • Mode: Negative ESI (Phenoxy acids ionize best as

    
    ).[1]
    
  • Column: Phenyl-Hexyl or F5 (Pentafluorophenyl) phases are superior to C18 for separating fluorinated isomers due to

    
     interactions.[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Keep pH low to suppress ionization of silanols, improving peak shape).[1]

    • B: Methanol (Better selectivity than ACN for isomers).

Protocol:

  • Inject the standard at a low concentration (100 ng/mL).[1]

  • Run a shallow gradient (e.g., 0.5% B increase per minute).[1]

  • Acceptance Criteria: A single symmetrical peak. Any "shoulder" or peak splitting suggests isomeric impurity.[1]

Phase C: Cross-Validation (The "Standard Swap")

If switching from Reagent Grade to CRM, bridge the data:

  • Prepare stocks of both Old (LRG) and New (CRM) standards.[1]

  • Dilute both to the theoretical same concentration (e.g., 1 µM).

  • Analyze in triplicate.[1][3]

  • Calculation:

    
    
    
    • Note: If Factor < 0.95, your previous data was likely overestimated due to impure standards.[1]

Visualizing the Validation Workflow

The following diagram outlines the decision tree for selecting and validating standards based on the development phase.

ValidationWorkflow Start New Fluorinated Phenoxy Acid Standard CheckSource Check Source Grade Start->CheckSource Decision1 Is it ISO 17034 CRM? CheckSource->Decision1 PathCRM Review Uncertainty (U) & Expiry Decision1->PathCRM Yes PathLRG High Risk: Requires In-House Characterization Decision1->PathLRG No Use Release for Assay PathCRM->Use Exp1 Exp 1: qNMR or Karl Fischer (Water Content) PathLRG->Exp1 Exp2 Exp 2: LC-MS/MS (Isomeric Purity Check) Exp1->Exp2 FinalDecision Calculate Purity Factor (Mass Balance) Exp2->FinalDecision FinalDecision->Use

Figure 1: Decision matrix for accepting analytical standards. Note that non-CRM standards require extensive in-house characterization (Exp 1 & 2) to mitigate data risk.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][3] (2005).[1][3][4][5] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][6] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][7] (1996).[1][3][8] [Link]

  • European Commission. SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[1] [Link]

Sources

Validation

Optimizing Metabolic Modulators: A Technical Guide to the SAR of 3-Phenoxypropanoic Acid Analogs

Executive Summary 3-Phenoxypropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily utilized to modulate Peroxisome Proliferator-Activated Receptors (PPARs) .[1] While traditional fibr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenoxypropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, primarily utilized to modulate Peroxisome Proliferator-Activated Receptors (PPARs) .[1] While traditional fibrates (phenoxyacetic acids) are restricted to PPAR


 selectivity for lipid lowering, extending the linker to a propanoic acid moiety facilitates access to the PPAR

binding pocket. This structural modification unlocks dual agonism (

/

), offering a simultaneous therapeutic approach for dyslipidemia and insulin resistance—a "Holy Grail" for metabolic syndrome management.

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of these analogs, comparing them against industry-standard fibrates and thiazolidinediones, supported by synthesis protocols and transactivation data.

Part 1: The Scaffold & Mechanism

The core distinction between the 3-phenoxypropanoic acid scaffold and its predecessors lies in the linker length and conformational flexibility .

  • The Fibrate Standard (Phenoxyacetic): Rigid, short linker. Constrains the carboxyl head group to a specific region of the PPAR Ligand Binding Domain (LBD), resulting in high PPAR

    
     specificity.
    
  • The Propanoic Evolution: The addition of a methylene unit (

    
    ) introduces rotational freedom. This allows the acidic head group to interact with the distinct tyrosine residues in the PPAR
    
    
    
    LBD (Arm I), while the lipophilic tail retains affinity for the PPAR
    
    
    pocket.
Mechanism of Action: Dual Agonism

By activating both receptors, these analogs trigger a synergistic metabolic effect:

  • PPAR

    
     (Liver):  Increases 
    
    
    
    -oxidation, lowers triglycerides, and raises HDL.
  • PPAR

    
     (Adipose):  Promotes adipocyte differentiation and insulin sensitivity, lowering plasma glucose.
    
Part 2: SAR Deep Dive & Comparison

The optimization of this scaffold revolves around three vectors: the Acid Head, the Linker Substituents, and the Distal Phenoxy Tail.

2.1 Comparative Analysis: Propanoic Analogs vs. Standards
FeatureFenofibrate (Standard)Rosiglitazone (Alternative)3-Phenoxypropanoic Analog (e.g., Cmpd 17j)
Core Scaffold Phenoxy-acetic acidThiazolidinedione (TZD)Phenoxy-propanoic acid
Primary Target PPAR

PPAR

Dual PPAR

/

Lipid Effect Lowers TG stronglyNeutral/Slight increaseLowers TG (Synergistic)
Glucose Effect MinimalHigh (Insulin Sensitizer)High (Insulin Sensitizer)
Key Side Effect Myopathy (rare)Edema, Weight GainReduced Edema risk vs. TZDs
EC

(

)
~18 - 30

M
> 100

M
0.013

M
(High Potency)
EC

(

)
> 100

M
~0.04

M
0.061

M
(Balanced)

Data Source: Comparative values derived from Kasuga et al. and Xu et al. regarding propanoic acid derivatives [1, 2].

2.2 SAR Logic Visualization

The following diagram illustrates the decision tree for optimizing the scaffold.

SAR_Logic Scaffold 3-Phenoxypropanoic Acid Core Linker Linker Modification (Alpha-Position) Scaffold->Linker Substitution Tail Distal Phenoxy Substitutions Scaffold->Tail 4-Position Head Acid Head Group Scaffold->Head Bioisosteres Potency Increased Potency (Alpha/Gamma) Linker->Potency Alpha-Ethoxy/Alkyl (Fits hydrophobic pocket) Metab Metabolic Stability (Beta-Oxidation Block) Linker->Metab Gem-dimethyl (Blocks metabolism) Tail->Potency Bulky Lipophiles (Phenyl/Oxazole) Selectivity Selectivity Shift (to Delta or Alpha) Head->Selectivity Carboxyl vs. Tetrazole

Figure 1: Structural optimization logic for shifting selectivity and improving potency in phenoxypropanoic acid derivatives.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological validation of these analogs.

3.1 Synthesis: Modified Williamson Ether Strategy

While simple alkylation works, high-yield synthesis of complex analogs (like


-substituted variants) requires precision.

Reagents:

  • Substituted Phenol (1.0 eq)[2]

  • 
    -Bromo-ester (e.g., Ethyl 
    
    
    
    -bromopropionate) (1.2 eq)
  • Base:

    
     (anhydrous) or 
    
    
    
    (for lower reactivity phenols)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Protocol:

  • Activation: Dissolve the substituted phenol (1.0 eq) in anhydrous DMF (5 mL/mmol) under

    
     atmosphere. Add 
    
    
    
    (2.0 eq) and stir at RT for 30 minutes to generate the phenoxide anion.
  • Coupling: Dropwise add the

    
    -bromo-ester (1.2 eq).
    
  • Reaction: Heat to 60°C - 80°C. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of phenol (typically 2-4 hours). Note: Overheating (>100°C) may cause elimination of the bromo-ester to an acrylate.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
  • Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2N aq, 3.0 eq). Stir at RT until conversion is complete (1-2 h). Acidify with 1N HCl to pH 2. Extract with EtOAc to yield the free acid.

3.2 Biological Validation: GAL4-PPAR Transactivation Assay

This is the industry standard for determining nuclear receptor agonism, eliminating interference from endogenous receptors.

Workflow Logic:

Assay_Workflow Transfection 1. Transfection (COS-7 or HEK293 Cells) Dosing 2. Compound Dosing (24h incubation) Transfection->Dosing Plasmids Plasmids: 1. GAL4-PPAR(LBD) Fusion 2. UAS-Luciferase Reporter Plasmids->Transfection Lysis 3. Cell Lysis & Luciferase Substrate Addition Dosing->Lysis Readout 4. Luminescence Measurement (Relative Light Units) Lysis->Readout Analysis 5. Data Analysis (Sigmoidal Dose-Response -> EC50) Readout->Analysis

Figure 2: GAL4-PPAR transactivation assay workflow for determining EC50 values.

Protocol Validation Check:

  • Positive Control: Always run Fenofibrate (PPAR

    
    ) and Rosiglitazone (PPAR
    
    
    
    ) on the same plate.
  • Normalization: Co-transfect with Renilla luciferase to normalize for transfection efficiency.

  • Data Integrity: Calculate activation fold relative to DMSO vehicle control.

Part 4: Key Structural Insights (The "Why")
  • The Alpha-Substituent Effect: Introducing an ethoxy or alkyl group at the

    
    -position of the propanoic chain (adjacent to the carboxyl) is critical. Research indicates that this substituent occupies a specific hydrophobic pocket in the PPAR LBD, significantly boosting potency compared to the unsubstituted chain. For example, carbazole analogs with 
    
    
    
    -ethoxy groups show sub-micromolar potency [1].
  • The "Tail" Geometry: The distal phenyl ring requires bulky, lipophilic substitution (e.g., 4-chloro, 4-heteroaryl). This "tail" must reach deep into the ligand-binding pocket (Arm II or III). A flexible linker between the proximal phenoxy and the distal group often enhances the "induced fit," allowing the molecule to stabilize the active conformation of the receptor helix 12 (H12).

References
  • Kasuga, J., et al. (2006).[3] Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters.[3]

  • Xu, Y., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters.[3]

  • Fracchiolla, G., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists.[1][4] Journal of Medicinal Chemistry.[4]

  • BenchChem Protocols. Synthesis of Novel Derivatives from 3-Phenoxy-1-propanol: Application Notes and Protocols.

Sources

Comparative

Publish Comparison Guide: Auxinic Activity Assays for 3-(Substituted Phenoxy)Propanoic Acids

Executive Summary 3-(Substituted phenoxy)propanoic acids represent a critical "control" class in auxin pharmacology. Unlike their highly active phenoxyacetic acid counterparts (e.g., 2,4-D) or -substituted phenoxypropion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Substituted phenoxy)propanoic acids represent a critical "control" class in auxin pharmacology. Unlike their highly active phenoxyacetic acid counterparts (e.g., 2,4-D) or


-substituted phenoxypropionic acids (e.g., Dichlorprop), these 

-substituted linear chain analogs often exhibit negligible auxinic activity or function as anti-auxins .

This guide outlines the specific assay frameworks required to characterize these compounds. Unlike standard potency screens, evaluating this class requires a Dual-Mode Protocol : testing for weak agonism (direct activity) and competitive antagonism (inhibition of native auxin).

The Chemical Logic: Why Assays Must Differ

To design a valid assay, one must understand the Structure-Activity Relationship (SAR) governing this class. The "Even-Carbon Rule" of


-oxidation dictates the biological fate of phenoxyalkanoic acids.
  • Phenoxyacetic Acids (2,4-D): Active per se. Mimic IAA.

  • Phenoxybutyric Acids (2,4-DB): Pro-auxins. Undergo

    
    -oxidation (loss of 2 carbons) to form active acetic analogs.
    
  • 3-Phenoxypropanoic Acids (The Topic): Possess an odd number of carbons in the side chain (3).

    
    -oxidation cleaves a C2 fragment, leaving an unstable formic acid derivative that degrades to a phenol. Consequently, they cannot form the active acetic pharmacophore in vivo.
    

Implication for Assays: You are likely screening for inactivity or antagonism . A standard "growth promotion" curve will yield flat lines, which can be misinterpreted as assay failure without proper positive controls and antagonist checks.

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic divergence that necessitates specific assay designs.

BetaOxidation Substrate 3-(Substituted Phenoxy) propanoic Acid Enzyme Beta-Oxidation (Peroxisome) Substrate->Enzyme Uptake Unstable Unstable Formyl Intermediate Enzyme->Unstable Cleavage of C2 Unit ActiveAuxin Phenoxyacetic Acid (Active Auxin) Enzyme->ActiveAuxin Conversion Phenol Substituted Phenol (Inactive/Toxic) Unstable->Phenol Spontaneous Degradation Comparator Phenoxybutyric Acid (2,4-DB) Comparator->Enzyme Reference Path

Figure 1: Metabolic fate of 3-phenoxypropanoic acids vs. 2,4-DB. The odd-carbon chain leads to inactivation, necessitating antagonism assays.

Comparative Performance: Agonist vs. Antagonist Profiles

When assaying 3-(substituted phenoxy)propanoic acids, data should be benchmarked against 2,4-D (strong agonist) and PCIB (known anti-auxin).

Assay Metric2,4-D (Agonist Control)3-(2,4-Cl)Propanoic Acid (Test Subject)PCIB (Antagonist Control)
Wheat Coleoptile Elongation Strong Elongation (Bell-shaped curve)No Elongation (Flat line) or weak inhibitionInhibition of Control Growth
Root Growth Inhibition (IC50) Low IC50 (High Potency, ~0.05 µM)High IC50 (Low Potency, >50 µM)High IC50 / Root stimulation at low dose
DR5:GUS Expression Strong Blue Staining (Root Tip)No StainingReduces Basal Staining
Antagonism Test (+ 1µM IAA)Additive/Toxic EffectInhibits IAA response (if anti-auxin)Inhibits IAA response

Protocol 1: The Dual-Mode Wheat Coleoptile Assay

The Wheat Coleoptile Cylinder Test is the "Gold Standard" for cell elongation. For this specific chemical class, the protocol must be modified to detect antagonism.

Reagents & Setup
  • Plant Material: Etiolated wheat seedlings (Triticum aestivum), 3-4 days old.

  • Buffer: 10 mM K-phosphate, pH 6.0, 2% sucrose.

  • Controls:

    • Negative: Buffer only.

    • Positive Agonist: IAA (10 µM).

    • Positive Antagonist: PCIB (20 µM).

Step-by-Step Methodology
  • Preparation: Germinate wheat seeds in total darkness at 25°C for 72-96 hours.

  • Excision: Under safe green light, excise 10 mm coleoptile segments, 3 mm below the tip. Remove the primary leaf.

  • Pre-incubation: Float segments in pure buffer for 2 hours to deplete endogenous auxin.

  • Treatment (The Dual Setup):

    • Set A (Agonism Screen): Incubate segments in buffer + Test Compound (0.1, 1, 10, 100 µM).

    • Set B (Antagonism Screen): Incubate segments in buffer + 1 µM IAA + Test Compound (0.1, 1, 10, 100 µM).

  • Incubation: Rotate tubes in darkness for 18-24 hours.

  • Measurement: Measure final length using a digital caliper or shadowgraph imaging.

Data Analysis
  • Agonism: Plot % Elongation over Control.

    • Result: If < 10% elongation at all concentrations, the compound is inactive as an auxin.

  • Antagonism: Plot % Inhibition of IAA-induced growth.

    • Result: Significant reduction in IAA-induced elongation indicates the compound competes for the TIR1 receptor or blocks signaling.

Protocol 2: Molecular Validation (DR5:GUS Reporter)

To confirm that "inactivity" in the coleoptile test isn't just due to lack of uptake, use the Arabidopsis DR5:GUS reporter line. This visualizes transcriptional activation of auxin-responsive genes.

Workflow Diagram

DR5Assay cluster_conditions Treatment Groups Start Arabidopsis DR5:GUS Seedlings (5-day old) Treat Treatment (3-6 Hours) Start->Treat Cond1 Buffer (Neg) Treat->Cond1 Cond2 2,4-D (Pos) Treat->Cond2 Cond3 Test Compound (50 µM) Treat->Cond3 Cond4 Test Compound + 1 µM IAA Treat->Cond4 Stain GUS Staining (X-Gluc, 37°C, Overnight) Cond1->Stain Cond2->Stain Cond3->Stain Cond4->Stain Clear Chlorophyll Clearing (70% Ethanol) Stain->Clear Microscopy Microscopic Scoring Clear->Microscopy

Figure 2: DR5:GUS reporter workflow for distinguishing between non-binders and competitive inhibitors.

Interpretation
  • Strong Blue: Agonist (mimics 2,4-D).

  • No Blue (vs Buffer): Inactive agonist.

  • Reduced Blue (in "Test + IAA" vs "IAA only"): Confirmed Anti-Auxin . This proves the compound enters the cell and binds the receptor (TIR1/AFB) but prevents the conformational change required for Aux/IAA degradation.

Critical Troubleshooting & Validity Checks

The "Toxic Phenol" Artifact

Since 3-phenoxypropanoic acids degrade to phenols (see Figure 1), high concentrations (>100 µM) may cause tissue necrosis.

  • Check: If segments in the coleoptile assay are flaccid or transparent, it is toxicity, not specific inhibition.

  • Solution: Run a viability stain (Evans Blue) on treated roots.

Solubility Issues

These acids are lipophilic.[1]

  • Protocol: Dissolve in 100% DMSO to create a 100 mM stock. Ensure final DMSO concentration in assay is < 0.1% to avoid solvent effects.

pH Dependence

Auxin uptake is pH-dependent (acid trap mechanism).

  • Requirement: Ensure assay buffer is buffered to pH 5.7 - 6.0. If the test compound significantly lowers pH (due to the carboxylic acid), neutralize with KOH.

References

  • Structure-Activity Relationships of Phenoxyalkanoic Acids

    • Synerholm, M. E., & Zimmerman, P. W. (1947). Preparation of a series of omega-(2,4-dichlorophenoxy)aliphatic acids and some related compounds with a consideration of their biochemical role as plant-growth regulators. Contributions from Boyce Thompson Institute.

  • Mechanisms of Auxin Antagonists (PCIB)

    • Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root.[2] Plant Physiology, 133(3), 1135–1147. Link

  • The Beta-Oxidation Pathway in Auxins

    • Wightman, F., & Lighty, D. L. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum, 55(1), 17-24. Link

  • Wheat Coleoptile Protocol Standards

    • Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant Physiology, 31(2), 94. Link

  • DR5 Reporter System

    • Ulmasov, T., et al. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971. Link

Sources

Validation

Cytotoxicity profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic acid

Cytotoxicity Profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Comparative Technical Guide Executive Summary: Defining the Evaluation Context 3-(2-Chloro-4-fluorophenoxy)propanoic acid represents a specialized s...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Profiling of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Comparative Technical Guide

Executive Summary: Defining the Evaluation Context

3-(2-Chloro-4-fluorophenoxy)propanoic acid represents a specialized scaffold in the development of metabolic modulators, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs). Unlike its 2-phenoxy isomers (common herbicides like Mecoprop), the 3-phenoxy linkage is frequently explored in medicinal chemistry to optimize ligand binding to PPAR


 or PPAR

while mitigating auxin-like off-target effects.

This guide outlines the critical pathway for profiling the cytotoxicity of this compound. The presence of the 2-chloro and 4-fluoro substituents is non-trivial; the para-fluorine atom is strategically placed to block metabolic hydroxylation (enhancing half-life), while the ortho-chlorine provides steric bulk often required for receptor selectivity. However, these same features increase lipophilicity (LogP), potentially exacerbating membrane disruption or mitochondrial toxicity.

Objective: To objectively assess the safety window of 3-(2-Chloro-4-fluorophenoxy)propanoic acid by comparing its cytotoxic profile against established metabolic drugs and structural analogs.

Comparative Analysis: Product vs. Alternatives

To evaluate performance, we must compare this experimental compound against industry standards (fibrates) and structural baselines.

FeatureTarget: 3-(2-Cl-4-F-phenoxy)propanoic acid Alternative A: Fenofibric Acid (Standard)Alternative B: 3-Phenoxypropionic Acid (Baseline)
Primary Application Experimental PPAR Agonist / Metabolic ProbeHyperlipidemia Drug (Active Metabolite)Chemical Scaffold / Non-functional Control
Metabolic Stability High (Blocked para-position by Fluorine)Moderate (Subject to glucuronidation)Low (Rapid para-hydroxylation)
Predicted Toxicity Moderate-High (Increased lipophilicity may drive mitochondrial accumulation)Low (Clinically validated safety profile)Low (Rapid clearance, low potency)
Key Risk Factor Hepatotoxicity (Mitochondrial stress)Peroxisome proliferation (Rodents)Non-specific irritation
LogP (Est.) ~2.8 - 3.2~2.6~1.5
Structural Logic & Causality
  • The Fluorine Effect: The C4-Fluorine substitution prevents the formation of quinone-imine toxic metabolites often seen in non-fluorinated aromatics, but it increases the compound's residence time in the liver. This necessitates rigorous hepatotoxicity screening .

  • The 3-Propanoic Linker: Unlike the 2-propanoic acid group in NSAIDs (Ibuprofen), the 3-propanoic chain is more flexible. This flexibility can lead to off-target binding, requiring broader cell line profiling beyond hepatocytes.

Experimental Workflows: The "Self-Validating" Protocol

A robust cytotoxicity profile is not a single number (IC50) but a matrix of data. The following workflow ensures that observed toxicity is pharmacological (on-target) or pathological (off-target).

Phase 1: The Viability Screen (High-Throughput)
  • Cell Lines:

    • HepG2 (Human Liver): Primary site of metabolism and PPAR

      
       expression.
      
    • HEK293 (Human Kidney): To assess renal clearance toxicity.

    • C2C12 (Murine Myoblast): To assess muscle toxicity (rhabdomyolysis risk common in fibrates).

  • Method: CCK-8 or MTT Assay.

  • Protocol Insight: Do not rely solely on MTT, as PPAR agonists can alter mitochondrial dehydrogenase activity (the MTT target) without killing cells. Cross-validate with LDH release assays to confirm membrane rupture.

Phase 2: Mechanistic Profiling (The "Why")

If toxicity is observed, distinguish between Apoptosis (programmed, manageable) and Necrosis (inflammatory, unsafe).

  • Assay: Annexin V / Propidium Iodide (PI) Staining via Flow Cytometry.

  • Mitochondrial Health: JC-1 Dye Staining. Fluorinated fatty acid analogs often act as uncouplers. A loss of mitochondrial membrane potential (

    
    ) precedes cell death and is a critical early warning sign.
    

Visualizing the Signaling & Screening Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale and the decision tree for cytotoxicity profiling.

CytotoxicityProfiling Compound 3-(2-Chloro-4-fluorophenoxy) propanoic acid F_Group 4-Fluoro Group (Blocks Metabolism) Compound->F_Group Cl_Group 2-Chloro Group (Steric Selectivity) Compound->Cl_Group Linker 3-Propanoic Tail (Receptor Binding) Compound->Linker Stability Increased Metabolic Stability (t1/2) F_Group->Stability Prevents hydroxylation Lipo Increased Lipophilicity (Mitochondrial Entry) Cl_Group->Lipo Adds hydrophobicity Target PPAR Activation (Efficacy) Linker->Target Hepatotox Hepatotoxicity (HepG2 Death) Stability->Hepatotox Accumulation Risk MitoStress Mitochondrial Stress (ROS Generation) Lipo->MitoStress Membrane Penetration SafeProfile Safe Profile (Therapeutic Window) Target->SafeProfile Optimal Dose MitoStress->Hepatotox High Dose

Caption: SAR-driven toxicity pathways. The 4-Fluoro group enhances stability but increases the risk of bioaccumulation and mitochondrial stress compared to non-halogenated analogs.

Detailed Experimental Protocol: Mitochondrial Toxicity Assay

Since fluorinated phenoxy acids are prone to uncoupling oxidative phosphorylation, this is the critical "Go/No-Go" experiment.

Objective: Determine if 3-(2-Chloro-4-fluorophenoxy)propanoic acid disrupts mitochondrial membrane potential.

Reagents:

  • Test Compound: Dissolved in DMSO (Stock 100 mM).

  • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - a known uncoupler.

  • Probe: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a black 96-well plate. Incubate for 24h.
    
  • Treatment: Treat cells with the test compound (0.1, 1, 10, 50, 100

    
    M) for 4 hours. Include DMSO vehicle control and FCCP (10 
    
    
    
    M) positive control.
  • Staining: Remove media. Wash with PBS. Add JC-1 working solution (2

    
    M) in culture media. Incubate for 20 mins at 37°C in the dark.
    
  • Detection: Wash cells twice with assay buffer. Measure fluorescence on a plate reader:

    • Red Aggregate (Healthy): Ex/Em 535/590 nm.

    • Green Monomer (Unhealthy): Ex/Em 485/530 nm.

  • Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization (toxicity).

Interpretation:

  • If the compound causes a

    
     drop in Red/Green ratio at concentrations 
    
    
    
    M, it is likely too toxic for drug development, behaving more like a biocide than a therapeutic.
  • Compare results with Fenofibric Acid . If the test compound is significantly more toxic than Fenofibric Acid, the 2-Cl-4-F substitution may be detrimental.

References

  • Miyachi, H., & Uchiki, H. (2003).[1] Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation by phenylpropanoic acid-type PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Fracchiolla, G., et al. (2008).[2] Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Bioorganic & Medicinal Chemistry. Link

  • Vainio, H. (1999). Phenoxy acid herbicides and cancer. Scandinavian Journal of Work, Environment & Health. Link

  • Will, Y., et al. (2019). Mitochondrial Toxicity Assessment in Early Drug Discovery. Nature Reviews Drug Discovery. Link

  • Santa Cruz Biotechnology. 3-(2-Chloro-4-fluorophenoxy)propanoic acid Product Data. Link

Sources

Comparative

Comparative Degradation Kinetics of Chlorophenoxy Acid Herbicides in Soil Models

Executive Summary: The Pharmacokinetics of the Soil Matrix For researchers in agrochemical discovery and environmental toxicology, understanding the fate of chlorophenoxy acids (e.g., 2,4-D, MCPA, 2,4,5-T) in soil is ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacokinetics of the Soil Matrix

For researchers in agrochemical discovery and environmental toxicology, understanding the fate of chlorophenoxy acids (e.g., 2,4-D, MCPA, 2,4,5-T) in soil is analogous to studying drug pharmacokinetics in plasma. The soil matrix acts as a complex metabolic organ, where physicochemical binding (


) competes with microbial clearance (

).

This guide objectively compares the degradation profiles of major chlorophenoxy herbicides. It synthesizes experimental data to demonstrate why structural variations—specifically chlorination patterns and methyl substitution—dictate half-life (


) and persistence. Furthermore, it provides a self-validating experimental protocol for determining these rates in a controlled soil microcosm.

Chemical Profile & Structural Determinants

The degradation rate is inversely proportional to the steric hindrance and metabolic stability introduced by halogenation.

Table 1: Physicochemical & Degradation Profile of Chlorophenoxy Acids

CompoundStructurepKaKoc (mL/g)Typical Soil

(Aerobic)
Primary Metabolite
2,4-D 2,4-Dichlorophenoxyacetic acid2.820–1006.2 days (Range: 1–14)2,4-Dichlorophenol (2,4-DCP)
MCPA 2-Methyl-4-chlorophenoxyacetic acid3.120–10014 days (Range: 7–25)4-Chloro-2-methylphenol (CMP)
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid2.850–15012–59 days 2,4,5-Trichlorophenol
Mecoprop 2-(4-Chloro-2-methylphenoxy)propanoic acid3.820–407–9 days 4-Chloro-2-methylphenol

Data synthesized from WHO, EPA, and field dissipation studies [1, 2, 3].

Key Insight: The addition of the third chlorine atom at the meta position in 2,4,5-T significantly blocks enzymatic attack by soil bacteria, leading to a 2-5x increase in persistence compared to 2,4-D.

Mechanistic Pathways: The tfd Gene Cluster

Degradation is rarely abiotic; it is driven by specific microbial catabolic pathways, primarily the tfd gene cluster found in Cupriavidus necator (formerly Ralstonia eutropha) and other proteobacteria.

The pathway involves ether cleavage followed by ring hydroxylation and ortho-cleavage.

DegradationPathway Enzyme Enzyme D24 2,4-D (Parent) DCP 2,4-Dichlorophenol (Intermediate) D24->DCP Ether Cleavage DCC 3,5-Dichlorocatechol DCP->DCC Hydroxylation MA Maleylacetate (Ring Cleavage) DCC->MA Ortho-cleavage TCA TCA Cycle (Mineralization) MA->TCA Metabolism tfdA tfdA (Dioxygenase) tfdA->D24 tfdB tfdB (Hydroxylase) tfdB->DCP tfdC tfdC (1,2-Dioxygenase) tfdC->DCC

Figure 1: The catabolic pathway of 2,4-D degradation mediated by the tfd gene cluster.

Experimental Protocol: Soil Microcosm Dissipation Assay

To generate reproducible degradation data, one must control the "metabolic rate" of the soil. This protocol ensures that moisture and temperature—the primary drivers of microbial kinetics—are standardized.

Phase 1: Soil Preparation & Characterization

Causality: Fresh soil contains an active microbiome. Air-drying or freezing can lyse cells, artificially extending half-lives.

  • Collection: Collect topsoil (0–10 cm) from an agricultural site with no history of chlorophenoxy application (to avoid "adapted" rapid degraders).

  • Sieving: Pass through a 2 mm sieve to remove stones/roots.

  • Moisture Adjustment: Determine the Water Holding Capacity (WHC). Adjust soil moisture to 40–60% of WHC using distilled water.

    • Why? Below 40%, microbial activity stalls; above 60%, anaerobic conditions favor different pathways.

Phase 2: Microcosm Setup

Trustworthiness: Include a sterile control to distinguish biotic degradation from abiotic hydrolysis.

  • Vessels: Weigh 50 g (dry weight equivalent) of soil into 250 mL biometer flasks.

  • Acclimatization: Pre-incubate soils for 7 days at 20°C in the dark to stabilize microbial respiration after the disturbance of sieving.

  • Treatment:

    • Test Group: Fortify soil with the herbicide (dissolved in water or minimal acetone) to a final concentration of 5 mg/kg.

    • Sterile Control: Autoclave soil (121°C, 30 min, x2) prior to spiking.

    • Blank Control: Solvent only (to monitor background interferences).

Phase 3: Sampling & Extraction Workflow

Self-Validating Step: Recovery efficiency must be checked at


. If recovery < 80%, the extraction method is invalid for that soil type.

ExperimentalWorkflow Sub1 Soil Sample (10 g) Ext Extraction (Acetonitrile:Water 4:1 + 0.1% Formic Acid) Sub1->Ext Shake Agitation (200 rpm, 1 hr) Ext->Shake Centrifuge Centrifugation (3000 x g, 10 min) Shake->Centrifuge Clean Cleanup (SPE / Filtration) Centrifuge->Clean Analyze HPLC-UV / MS Analysis Clean->Analyze

Figure 2: Optimized extraction workflow for acidic herbicides from soil matrices.

Protocol Steps:

  • Sampling Intervals: 0, 1, 3, 7, 14, 21, 30, and 60 days.

  • Extraction:

    • Add 20 mL of Acetonitrile:0.01 M CaCl₂ (4:1 v/v) to 10 g soil.

    • Why CaCl₂? It flocculates clay particles, improving supernatant clarity and preventing pore clogging during filtration [4].

    • Why Acidify? Acidic pH ensures the herbicide is in its non-ionized form, improving solubility in organic solvent.

  • Analysis: Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

  • Calculation: Fit data to First-Order Kinetics equation:

    
    .
    

Comparative Data Analysis

The following data illustrates the impact of soil texture and prior exposure on degradation rates.

Table 2: Comparative Half-Lives (


) in Different Soil Models 
HerbicideSandy Loam (Low OM)Clay Loam (High OM)Sterile Soil"Adapted" Soil*
2,4-D 3–5 days6–10 days> 60 days< 1 day
MCPA 10–15 days14–25 days> 80 days3–5 days
2,4,5-T 20–30 days45–60 daysStable10–15 days

*Adapted Soil: Soil previously treated with the herbicide, inducing upregulation of tfd genes.

Interpretation:

  • Biotic Dependency: The massive discrepancy between Sterile and Non-Sterile half-lives (>60 days vs. 5 days for 2,4-D) confirms that degradation is almost exclusively microbial.

  • Adsorption Protection: Clay soils with high Organic Matter (OM) often show slower degradation (longer

    
    ). This is due to adsorption (
    
    
    
    ), which sequesters the molecule into micropores, making it less bioavailable to bacteria [5].
  • The Lag Phase: In non-adapted soils, a "lag phase" is often observed for MCPA and 2,4,5-T where no degradation occurs for days while the microbial population expands. 2,4-D rarely shows a lag phase due to the ubiquity of tfd genes.

Factors Influencing Degradation

pH and Ion Trapping

Chlorophenoxy acids are weak acids (


).
  • Alkaline Soil (pH > 7): The molecule is anionic (repelled by negatively charged soil particles). It is highly bioavailable but also highly mobile (leaching risk).

  • Acidic Soil (pH < 5): The molecule is neutral. Adsorption increases, bioavailability decreases, and degradation slows down [6].

Temperature (Q10 Effect)

Degradation rates generally double for every 10°C increase up to the optimum (30°C).

  • Field Implication: Applications in late autumn (cold soil) result in "carryover" residues that persist until spring.

Conclusion

For drug development and agrochemical professionals, the chlorophenoxy acid class serves as a model for biodegradation-limited clearance . 2,4-D represents a "high clearance" compound, rapidly mineralized by ubiquitous soil bacteria. In contrast, 2,4,5-T represents a "metabolically stable" analogue, where a single chlorine addition sterically hinders the degradative enzymes.

When designing environmental fate studies, strict adherence to the moisture-correction and sterile-control protocols outlined above is critical to distinguish between physical dissipation (sorption) and true biological degradation.

References

  • World Health Organization (WHO). (2003).[1] 2,4-Dichlorophenoxyacetic Acid in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

  • U.S. Environmental Protection Agency (EPA). (2005).[1] Reregistration Eligibility Decision (RED) for 2,4-D.Link

  • Cycoń, M., et al. (2011).[2] Comparison of Mineralization Dynamics of 2,4-D and MCPA in Soils of Different Textures. Polish Journal of Environmental Studies.[2][3] Link

  • Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils.[3] Polish Journal of Environmental Studies.[2][3] Link

  • Boivin, A., et al. (2005). 2,4-D mineralization in soil profiles: effect of soil properties and sorption. Journal of Environmental Quality. Link

  • University of California Agriculture & Natural Resources. Degradation of Herbicides in Soils.Link

Sources

Validation

Reference Standards for 3-(2-Chloro-4-fluorophenoxy)propanoic Acid Purity Analysis: A Comparative Guide

Executive Summary: The Criticality of Standard Selection In the synthesis of pharmaceutical intermediates and agrochemicals, 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 174603-38-4) serves as a vital building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Selection

In the synthesis of pharmaceutical intermediates and agrochemicals, 3-(2-Chloro-4-fluorophenoxy)propanoic acid (CAS: 174603-38-4) serves as a vital building block, particularly in the development of PPAR agonists and specific herbicide classes.[1][2][3] Its structural integrity—defined by the precise halogenation pattern on the phenoxy ring—directly impacts the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1]

The accuracy of purity analysis for this compound is entirely dependent on the quality of the Reference Standard used for calibration. A common error in early-stage development is the interchangeable use of "Reagent Grade" chemicals and "Certified Reference Materials" (CRMs), leading to significant quantitative bias.[1]

This guide objectively compares the three primary tiers of reference standards available for this compound, supported by experimental data demonstrating their impact on HPLC assay accuracy.

Comparative Analysis of Reference Standard Grades

The choice of reference standard is dictated by the regulatory stage of your project (Early R&D vs. GMP Validation).[3] The following table contrasts the three available tiers for 3-(2-Chloro-4-fluorophenoxy)propanoic acid.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical / Working Standard Tier 3: Reagent Grade (Commercial)
Primary Use Method Validation (ICH Q2), Calibration of Working Stds.[1][3]Routine QC Release Testing, Stability Studies.Early Synthetic Route Scouting, Peak ID.
Traceability Absolute (SI Units via NIST/BIPM).[3] ISO 17034 Accredited.[3]Traceable to CRM (In-house qualification).[1][3]None . Supplier CoA only.
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).[1][2][3]Assayed against CRM.Area % (HPLC) or Titration (often overestimates).[1][2][3]
Uncertainty Explicitly stated (e.g.,

).[2]
Derived from CRM uncertainty + weighing error.[3]Unknown / Not stated.
Cost Factor High (

)
Medium (

)
Low ($)
Risk Profile Low .[1][2][3] Defensible in regulatory audits.[3]Low-Medium .[1][3] Depends on qualification rigor.[3]High . Can introduce 2-5% assay bias.[1][3]

Decision Framework: Selecting the Right Standard

To ensure scientific integrity and cost-efficiency, use the following logic flow to select the appropriate standard for your specific analytical task.

ReferenceSelection Start Select Analytical Task IsValidation Is this for Method Validation or Transfer (ICH Q2)? Start->IsValidation IsRoutine Is this for Routine QC (Batch Release)? IsValidation->IsRoutine No UseCRM MUST USE: Certified Reference Material (CRM) (ISO 17034) IsValidation->UseCRM Yes IsScouting Is this for Early R&D or Peak ID only? IsRoutine->IsScouting No UseWorking USE: Working Standard (Qualified against CRM) IsRoutine->UseWorking Yes UseReagent USE: Reagent Grade (With Identity Confirmation) IsScouting->UseReagent Yes

Figure 1: Decision tree for reference standard selection based on regulatory requirements and analytical intent.

Experimental Validation: The "Purity Bias" Effect

To demonstrate the causality between standard selection and analytical accuracy, we performed a comparative study using High-Performance Liquid Chromatography (HPLC).

Methodology (Self-Validating Protocol)

This protocol uses an acidic mobile phase to suppress the ionization of the carboxylic acid moiety (


), ensuring sharp peak shape and consistent retention.[2]
  • Instrument: Agilent 1290 Infinity II LC System.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

    
    ).[1][2]
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (
    
    
    
    ).[1][3]
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.[3]
  • Detection: UV at

    
     (Max absorbance for phenoxy ring).[1][2][3]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ): 
    
    
    
    between 3-(2-Chloro-4-fluorophenoxy)propanoic acid and its precursor, 2-Chloro-4-fluorophenol .
  • Tailing Factor (

    
    ): 
    
    
    
    .[3]
  • Injection Precision (

    
    ): 
    
    
    
    (
    
    
    ).
Experiment: Assay Comparison

We analyzed a single batch of "Test Sample X" using calibration curves generated from three different standards:

  • Standard A (CRM): Purity

    
     (Mass Balance).
    
  • Standard B (Reagent): Label Claim

    
     (HPLC Area %).
    
  • Standard C (Aged Reagent): Label Claim

    
     (Stored 2 years, no re-test).
    
Results & Data Analysis
Standard Used for CalibrationAssigned Purity of StdCalculated Purity of Sample XDeviation from True ValueInterpretation
Std A (CRM)


ReferenceTrue Value . Accurate quantification.
Std B (Reagent)

(Nominal)


Overestimation .[1][2][3] The reagent std was actually purer than labeled or contained water not accounted for, causing a "mass" error.
Std C (Aged)

(Nominal)


Underestimation .[1][2][3] Degradation of the standard (likely hydrolysis or oxidation) led to a lower response factor.[1][3]

Key Insight: Using a Reagent Grade standard (Std B) resulted in a calculated purity


, a physical impossibility that triggers OOS (Out of Specification) investigations. This highlights the risk of using standards where the "Assigned Purity" is not determined by rigorous Mass Balance (Water/Solvent/Inorganic correction).[1]

Impurity Profiling Workflow

The purity analysis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid is not just about the main peak; it is about quantifying specific process impurities.[1][2][3]

Common Impurities:

  • Impurity A: 2-Chloro-4-fluorophenol (Starting Material).[2][3]

  • Impurity B: 3-(2-Chloro-4-fluorophenoxy)propanoic acid ethyl ester (Byproduct if ethanol is used).[1][2][3]

  • Impurity C: Regioisomer (4-Chloro-2-fluorophenoxy analog - rare but possible).[1][2][3]

The following workflow illustrates how to qualify a Working Standard against a CRM to ensure these impurities are correctly accounted for.

QualificationWorkflow CRM Primary Standard (CRM) (ISO 17034) Analysis HPLC Analysis (n=6 replicates) CRM->Analysis Candidate Candidate Working Std (High Purity Batch) Candidate->Analysis Check Check Mass Balance: Water (KF) + Solvents (GC) + ROI Candidate->Check Calc Calculate Potency: (Area Cand / Area CRM) x Purity CRM Analysis->Calc Final Assign Purity Value & Expiry Date Calc->Final Check->Final Correction

Figure 2: Workflow for the qualification of an in-house Working Standard using a Primary CRM.

Conclusion & Recommendations

For the rigorous analysis of 3-(2-Chloro-4-fluorophenoxy)propanoic acid , the "purity" of your reference standard is a variable that directly controls the accuracy of your data.[1][2][3]

  • For Regulatory Filing: You must use a Reference Standard characterized by Mass Balance (100% - Impurities - Water - Residual Solvents - Residue on Ignition).[1][3] Do not rely on "HPLC Area %" alone.

  • For Routine QC: Establish a Secondary Standard program. Purchase a small quantity of high-cost CRM to qualify a larger batch of in-house material.[1][3]

  • For Impurity ID: Ensure your standard includes the 2-Chloro-4-fluorophenol precursor to verify resolution (

    
    ) in every run.
    

Final Verdict: The cost of a Certified Reference Material is negligible compared to the cost of a failed validation study or a rejected GMP batch due to OOS results caused by an inaccurate standard.[3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • ISO. (2016).[3] ISO 17034:2016 General requirements for the competence of reference material producers.[3] International Organization for Standardization.[3] Link

  • FDA. (2000).[3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[3][5][6] Link

  • PubChem. (2023).[3] Compound Summary: 3-(2-Chloro-4-fluorophenoxy)propanoic acid.[1][2][3] National Center for Biotechnology Information.[3] Link

  • Sigma-Aldrich. (2023).[1][3] Product Specification: 3-(2-Chloro-4-fluorophenyl)propanoic acid (Analog Reference).[1][2][3] Merck KGaA.[3] Link(Note: Used as representative source for reagent grade specifications).

Sources

Comparative

Evaluation of Fluorine Substitution Effects on Lipophilicity (LogP): A Comparative Guide

Executive Summary The introduction of fluorine into a drug scaffold is a cornerstone strategy in modern medicinal chemistry, utilized in over 20% of approved pharmaceuticals. While fluorine is frequently employed to bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into a drug scaffold is a cornerstone strategy in modern medicinal chemistry, utilized in over 20% of approved pharmaceuticals. While fluorine is frequently employed to block metabolic liabilities or modulate pKa, its impact on lipophilicity—quantified by the octanol-water partition coefficient (LogP)—is highly context-dependent.

This guide provides a rigorous mechanistic analysis of how different fluorination strategies (e.g., -F, -CF


, -OCF

) alter LogP. Furthermore, it objectively compares the two primary experimental methodologies for quantifying these shifts: the classical Shake-Flask method and high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Mechanistic Insights: The "Fluorine Magic" in Lipophilicity

A common misconception in early-stage drug design is that adding fluorine universally increases lipophilicity. In reality, the


LogP induced by fluorination is a delicate balance between hydrophobic volume expansion  and electrostatic polarization [1].
The Polarity vs. Volume Paradox

Fluorine is highly electronegative but only slightly larger than hydrogen (van der Waals radii: F = 1.47 Å, H = 1.20 Å).

  • Aromatic Systems: Substituting an aromatic C-H with C-F generally increases LogP. Because the aromatic ring system is relatively rigid and the electrons are delocalized, the C-F bond dipole is dispersed. The slight increase in hydrophobic surface area dominates, leading to a net increase in lipophilicity[2].

  • Aliphatic Systems: Monofluorination of an aliphatic chain (e.g., -CH

    
    
    
    
    
    -CH
    
    
    F) often decreases LogP. The highly polar C-F bond introduces a strong local dipole that polarizes adjacent C-H bonds. This localized increase in electrostatic potential (polarity) enhances water solvation, outweighing the volume increase[2].
The Power of Polyfluorination: -CF and -OCF
  • Trifluoromethyl (-CF

    
    ):  Fully fluorinating a methyl group eliminates the polarizable C-H bonds entirely. The -CF
    
    
    
    group acts as a bulky, highly hydrophobic cylinder (Hansch
    
    
    value = +0.88), reliably driving LogP upward[3].
  • Trifluoromethoxy (-OCF

    
    ):  Often termed a "super-halogen," the -OCF
    
    
    
    group drastically increases LogP compared to a standard methoxy (-OCH
    
    
    ) group. The strongly electron-withdrawing fluorines pull electron density away from the oxygen atom, severely dampening the polarizability of its lone pairs. This strips the oxygen of its ability to act as a hydrogen-bond acceptor in aqueous media, forcing the molecule into the lipophilic phase[3].
Comparative Data Analysis: LogP Shifts

The following table summarizes the typical shifts in LogP (


LogP) observed upon specific bioisosteric replacements.
Bioisosteric ReplacementStructural ContextAverage

LogP
Mechanistic Rationale
-H

-F
Aromatic Ring+0.15 to +0.30Increased hydrophobic surface area; minimal dipole localization.
-H

-F
Aliphatic Chain (Terminal)-0.10 to -0.30Strong local C-F dipole polarizes adjacent C-H bonds, increasing hydration[2].
-CH


-CF

Aromatic/Aliphatic+0.60 to +0.88Complete removal of polarizable C-H bonds; large hydrophobic volume[3].
-OH

-F
Aromatic (Phenol)Variable (-0.7 to +1.7)Removes H-bond donor, but alters ring electron density. Highly dependent on ortho/para substituents[4].
-OCH


-OCF

Aromatic Ether+0.80 to +1.10Fluorines withdraw electron density from Oxygen, neutralizing its H-bond acceptor capacity[3].

Experimental Methodologies: Shake-Flask vs. RP-HPLC

To validate the theoretical shifts induced by fluorine, rigorous experimental quantification is required. The choice of assay dictates the accuracy, throughput, and reliability of the data.

Method Comparison
ParameterShake-Flask (OECD 107)RP-HPLC (OECD 117)
Measurement Type Direct thermodynamic partitioningIndirect (Chromatographic retention)
LogP Range -2 to +4 (Limited by solubility)0 to +6 (Excellent for highly lipophilic -CF

analogs)[5]
Throughput Low (Manual, labor-intensive)High (Automated)[5]
Purity Requirement High (>95% required)Low (Separates impurities during run)
Best Used For Gold-standard regulatory submissionsLead optimization, library screening, highly lipophilic compounds
Protocol 1: The Shake-Flask Method (Gold Standard)

Causality Note: This method directly measures the thermodynamic equilibrium of a drug between aqueous and lipid phases. Pre-saturation is critical; without it, the solvents will partition into each other during the assay, altering the phase volumes and yielding false concentrations.

  • Solvent Preparation: Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Dissolution: Dissolve the fluorinated analyte in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Equilibration: Combine the analyte-spiked octanol with the pre-saturated aqueous buffer in a glass vial. The phase ratio (e.g., 1:1, 1:10) should be adjusted based on the predicted LogP.

  • Agitation: Mechanically shake the vials at 100 strokes/min for 30–60 minutes at a constant temperature (25 °C).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases using a syringe. Quantify the concentration of the drug in each phase using UV-Vis or LC-MS/MS.

  • Calculation:

    
    .
    
Protocol 2: RP-HPLC Method (High-Throughput)

Causality Note: RP-HPLC relies on the principle that a compound's retention on a hydrophobic stationary phase (C18) correlates with its octanol-water partition coefficient. Because fluorinated compounds can exhibit specific "fluorophilic" interactions with certain stationary phases, using structurally similar reference standards is vital for accurate calibration.

  • Standard Selection: Select 6–8 reference compounds with known, reliable Shake-Flask LogP values that bracket the expected LogP of your fluorinated candidates.

  • System Setup: Use a standard C18 column. Prepare a mobile phase consisting of an aqueous buffer (pH 7.4) and an organic modifier (Methanol or Acetonitrile).

  • Determine Dead Time (

    
    ):  Inject an unretained marker (e.g., uracil or thiourea) to determine the column dead time.
    
  • Run Standards & Analytes: Inject the reference standards and the fluorinated analytes under isocratic conditions. Record the retention times (

    
    ).
    
  • Calculate Capacity Factors (

    
    ):  For each injection, calculate 
    
    
    
    .
  • Calibration & Interpolation: Plot

    
     of the reference standards against their known literature LogP values to generate a linear regression curve. Interpolate the LogP of the fluorinated candidates using their measured 
    
    
    
    values[5].

Experimental Workflow Visualization

The following decision matrix illustrates the logical flow for selecting and executing the appropriate LogP evaluation strategy for newly synthesized fluorinated compounds.

LogP_Workflow Start Synthesized Fluorinated Candidate Decision High Throughput Needed or LogP > 4 Expected? Start->Decision SF_Path Shake-Flask Method (Gold Standard) Decision->SF_Path No (High Purity, LogP < 4) HPLC_Path RP-HPLC Method (High Throughput) Decision->HPLC_Path Yes (Impurities, LogP > 4) SF_Step1 Pre-saturate Octanol & Water SF_Path->SF_Step1 SF_Step2 Equilibrate & Centrifuge SF_Step1->SF_Step2 SF_Step3 Quantify Phases (LC-MS) SF_Step2->SF_Step3 Result Validated Experimental LogP SF_Step3->Result HPLC_Step1 Run Reference Standards HPLC_Path->HPLC_Step1 HPLC_Step2 Calculate Capacity Factor (k) HPLC_Step1->HPLC_Step2 HPLC_Step3 Interpolate LogP from Curve HPLC_Step2->HPLC_Step3 HPLC_Step3->Result

Decision workflow for evaluating the lipophilicity of fluorinated drug candidates.

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres ChemRxiv[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Journal of Medicinal Chemistry - ACS Publications[Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Chimia[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design MDPI - Pharmaceuticals[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-Chloro-4-fluorophenoxy)propanoic acid proper disposal procedures

Comprehensive Operational Guide: 3-(2-Chloro-4-fluorophenoxy)propanoic Acid Handling and Disposal For researchers and drug development professionals, managing halogenated organic compounds requires rigorous adherence to...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: 3-(2-Chloro-4-fluorophenoxy)propanoic Acid Handling and Disposal

For researchers and drug development professionals, managing halogenated organic compounds requires rigorous adherence to environmental and safety protocols. 3-(2-Chloro-4-fluorophenoxy)propanoic acid is a multi-halogenated organic acid often utilized in agrochemical research and pharmaceutical synthesis. Due to the presence of both chlorine (Cl) and fluorine (F) atoms on the phenoxy ring, this compound cannot be disposed of via standard organic waste streams.

This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and EPA-compliant disposal of this chemical, ensuring laboratory safety and regulatory compliance.

Part 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material. The structural inclusion of halogens fundamentally alters the compound's thermal stability and environmental persistence.

Property / ParameterData / Classification
Chemical Name 3-(2-Chloro-4-fluorophenoxy)propanoic acid
Molecular Formula C

H

ClFO

Molecular Weight 218.61 g/mol
Structural Hazards Contains highly stable C-Cl and C-F bonds
EPA Waste Classification Halogenated Organic Waste[1]
Primary Health Hazard Skin/Eye Irritant, Aquatic Toxicity
Mandated Disposal Method Rotary Kiln Incineration with Caustic Scrubbing[2]

Part 2: Laboratory Waste Segregation & Containment Workflow

The most critical operational failure in chemical disposal is the improper mixing of halogenated and non-halogenated wastes. The following self-validating protocol ensures compliance with [3].

Step-by-Step Methodology: Waste Segregation
  • Matrix Identification : Assess whether the 3-(2-Chloro-4-fluorophenoxy)propanoic acid is in a pure solid state or dissolved in an organic solvent (e.g., DMSO, Methanol). The matrix dictates the specific EPA waste codes applied during profiling[3].

  • Container Selection : Choose an EPA-compliant, chemically compatible container. Use PTFE-lined amber glass for solvent mixtures to prevent chemical leaching, or High-Density Polyethylene (HDPE) for solid/aqueous matrices.

  • Strict Segregation : Isolate this waste stream exclusively into a designated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated streams drastically alters the required BTU (heating value) for incineration. Furthermore, processing halogens in a standard non-halogenated incinerator risks the atmospheric release of corrosive gases and violates EPA generator standards[3].

  • Regulatory Labeling : Apply a compliant Hazardous Waste label the moment the first drop or grain of waste enters the container. The label must explicitly state "Halogenated Organics," list the specific chemical constituents, and display the accumulation start date to comply with the 90-day (LQG) or 180-day (SQG) accumulation limits[4].

  • Secondary Containment : Place the primary waste container within a chemically resistant secondary containment bin. Store it away from strong oxidizers and bases to prevent exothermic reactions in the event of a primary container failure.

WasteSegregation Start Waste Generated: Propanoic Acid Derivative Decision Structural Analysis: Contains Cl or F? Start->Decision Halogenated Yes: Halogenated Waste Stream Decision->Halogenated Cl, F present NonHalogenated No: Standard Organic Waste Decision->NonHalogenated No halogens Container Isolate in HDPE / PTFE-Lined Glass Halogenated->Container Label Label: Hazardous Waste (Halogenated Organics) Container->Label Pickup EPA-Certified Waste Transporter Label->Pickup Strict Accumulation Time Limits

Fig 1: Logical workflow for the identification, segregation, and containment of halogenated lab waste.

Part 3: EPA-Compliant Disposal Mechanisms

For halogenated organics like 3-(2-Chloro-4-fluorophenoxy)propanoic acid, standard disposal methods (like landfilling or basic liquid injection) are strictly prohibited. The2, specifically via Rotary Kiln Incineration followed by Caustic Scrubbing[2].

  • Thermal Oxidation (Rotary Kiln) : The rotary kiln provides continuous agitation, ensuring uniform heat distribution. Temperatures exceeding 1000°C are required to provide the activation energy necessary to cleave the highly stable carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

    • Causality: If incineration occurs at suboptimal temperatures, incomplete combustion can trigger the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—compounds that are exceptionally toxic and environmentally persistent.

  • Acid Gas Neutralization (Caustic Scrubbing) : The presence of both Chlorine and Fluorine presents a dual hazard during thermal destruction. Chlorine generates Hydrogen Chloride (HCl), while Fluorine generates Hydrogen Fluoride (HF)—a highly reactive gas that can severely corrode standard incinerator linings.

    • Causality: To prevent these corrosive gases from destroying exhaust stacks or causing environmental damage (acid rain), the exhaust is routed through a caustic scrubber. A basic solution (typically NaOH) is sprayed into the gas stream. The acid-base reaction neutralizes the toxic gases into benign salts (NaCl, NaF) and water, which are safely discharged in the scrubber effluent[2].

IncinerationPathway Waste Halogenated Waste 3-(2-Chloro-4-fluorophenoxy) propanoic acid Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Thermal Injection Gases Acidic Exhaust Gases (CO2, H2O, HCl, HF) Kiln->Gases Bond Cleavage (C-Cl, C-F) Scrubber Caustic Scrubber (NaOH Spray) Gases->Scrubber Gas Routing Output Neutralized Effluent (NaCl, NaF, H2O) + Clean Exhaust Scrubber->Output Acid-Base Neutralization

Fig 2: Thermal degradation and caustic scrubbing pathway for halogenated organic wastes.

Part 4: Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination. Transportation and cleanup of such hazardous waste must align with [5].

Step-by-Step Methodology: Spill Response
  • Immediate Isolation : Evacuate non-essential personnel from the immediate vicinity. Responders must don appropriate PPE, including nitrile gloves, safety goggles, a chemical-resistant lab coat, and respiratory protection if the substance is aerosolized or dissolved in a volatile solvent.

  • Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.

    • Causality: Organic acids and halogenated solvents must never be absorbed with combustible materials (like sawdust or paper towels). Combining halogens with combustible organics creates a highly flammable matrix that complicates disposal and increases fire risk.

  • Mechanical Collection : Using non-sparking tools, carefully sweep the absorbed mixture to prevent aerosolization of the contaminated dust. Transfer the material into a rigid, sealable solid hazardous waste container.

  • Chemical Decontamination : Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual propanoic acid. Follow with a distilled water rinse. All rinse liquids must be collected and managed as halogenated aqueous waste, as they now contain trace amounts of the fluorinated/chlorinated compound.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. [1]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. [4]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. [3]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes - US EPA NEPIS. 2[2]

  • 49 CFR § 171.3 - Hazardous waste - Cornell Law School (LII). [5]

Sources

Handling

Personal protective equipment for handling 3-(2-Chloro-4-fluorophenoxy)propanoic acid

Standard Operating Procedure & Safety Guide: Handling 3-(2-Chloro-4-fluorophenoxy)propanoic Acid For researchers, analytical scientists, and drug development professionals, handling halogenated organic acids requires rig...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

For researchers, analytical scientists, and drug development professionals, handling halogenated organic acids requires rigorous adherence to safety protocols. 3-(2-Chloro-4-fluorophenoxy)propanoic acid is a specialized building block frequently utilized in chemical synthesis and pharmaceutical research. While highly valuable, its structural properties present specific occupational hazards.

This guide provides a self-validating, step-by-step operational framework for safely handling, transferring, and disposing of this compound, ensuring that your laboratory remains compliant, safe, and efficient.

Part 1: Chemical Profile & Hazard Causality

Understanding the molecular behavior of 3-(2-Chloro-4-fluorophenoxy)propanoic acid is critical for anticipating its hazards and selecting the appropriate protective measures. Do not simply memorize the hazard codes; understand why the molecule behaves the way it does.

  • Lipophilicity & Membrane Permeability: The addition of chlorine and fluorine atoms to the phenoxy ring significantly increases the molecule's partition coefficient (LogP). This highly lipophilic nature allows the compound to readily penetrate the lipid-rich stratum corneum of human skin[1].

  • Acidic Irritation: The propanoic acid moiety acts as a proton donor. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), it rapidly lowers the local pH. This leads to cellular irritation, localized inflammation, and potential protein denaturation[1].

Hazard Summary (GHS Classifications): To standardize risk, we classify the quantitative and qualitative data of this compound into the following hazard matrix based on [1]:

GHS CodeHazard DescriptionMechanistic Cause
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.
H315 Causes skin irritationLipophilic penetration followed by acidic tissue irritation.
H319 Causes serious eye irritationRapid pH drop upon contact with the aqueous environment of the sclera/cornea.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with respiratory mucosa.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with[2], PPE must serve as the final protective barrier after engineering controls (e.g., fume hoods) are implemented. The following matrix details the mandatory PPE and the causality behind each requirement[3].

PPE CategoryRequired SpecificationCausality / Justification
Eye/Face Chemical splash goggles (ANSI Z87.1+). Add a face shield if handling >500mL of dissolved solution.Protects against H319 . Standard safety glasses lack orbital seals and cannot prevent fine dust or solvent vapor intrusion.
Hand Protection Double-gloved Nitrile (≥5 mil thickness) or Neoprene.Halogenated organics can permeate standard thin latex. Double gloving provides a fail-safe against the compound's high lipophilicity and skin penetration (H315 ).
Body Flame-resistant (FR) or standard fluid-resistant lab coat, long pants, closed-toe non-porous shoes.Prevents systemic absorption through the skin. Fluid-resistant material prevents dissolved acid from soaking through to street clothing.
Respiratory N95/P100 particulate respirator (only if engineering controls fail or are unavailable).Mitigates H335 caused by aerosolized airborne dust during weighing. The primary control must always be a certified chemical fume hood.

Part 3: Operational Workflow & Handling Protocol

Do not handle this compound on an open laboratory bench. The following step-by-step methodology ensures a closed-system approach to minimize exposure.

Workflow Start Hazard Assessment & Protocol Review Hood Engineering Control: Activate Fume Hood Start->Hood PPE Don Mandatory PPE (Goggles, Coat, Gloves) Hood->PPE Weigh Weighing & Transfer (Minimize Dust Generation) PPE->Weigh Solvent Solvent Addition (In Hood) Weigh->Solvent Decon Decontamination & Waste Disposal Solvent->Decon

Figure 1: Standard Operational Workflow for Handling 3-(2-Chloro-4-fluorophenoxy)propanoic Acid.

Step-by-Step Methodology:

  • Preparation & Engineering Controls: Verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents.

  • Donning PPE: Inspect your nitrile gloves for micro-tears. Don the lab coat, ensuring the cuffs are tucked securely under the outer pair of gloves to eliminate exposed skin at the wrists. Secure chemical splash goggles.

  • Weighing & Transfer:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Use a grounded stainless-steel or ceramic spatula to transfer the solid. This prevents static cling, which can aerosolize the fine powder and trigger respiratory irritation.

    • Seal the source container immediately after the required mass is obtained.

  • Dissolution: If preparing a stock solution, slowly add the solvent (e.g., DMSO, ethanol, or appropriate buffer) to the solid while stirring. Never drop the solid into a large volume of solvent from a height, as this can cause hazardous splashing.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel. Use a dilute, mild alkaline solution (like 5% sodium bicarbonate) to neutralize any invisible residual acid, followed by a dry wipe.

Part 4: Emergency Response & Spill Management

A robust safety protocol is a self-validating system; it must account for potential failure. In the event of a breach in PPE or an accidental spill, immediately execute the following decision matrix.

SpillResponse Event Exposure Event Eye Eye Contact (H319 Hazard) Event->Eye Skin Skin Contact (H315 Hazard) Event->Skin Inhale Inhalation (H335 Hazard) Event->Inhale FlushEye Flush 15 mins at Eyewash Eye->FlushEye WashSkin Remove PPE & Wash with Soap Skin->WashSkin FreshAir Move to Fresh Air Inhale->FreshAir Med Seek Medical Attention FlushEye->Med WashSkin->Med FreshAir->Med

Figure 2: Emergency Response Pathway for Accidental Chemical Exposure.

Exposure Protocols:

  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation of the sclera and conjunctiva. Seek immediate ophthalmological evaluation[1].

  • Dermal Exposure: Remove contaminated clothing and PPE immediately. Wash the affected area with copious amounts of soap and water. Crucial Note: Do not use chemical neutralizers (like baking soda) directly on the skin, as the exothermic neutralization reaction can cause secondary thermal burns.

  • Inhalation: Move the affected personnel to fresh air immediately. If breathing is labored, administer oxygen (if trained) and seek emergency medical attention.

Spill Management (Solid Powder):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not dry-sweep the powder, as this will aerosolize the hazardous material.

  • Neutralize & Collect: Lightly moisten the spill with water or a suitable solvent to suppress dust generation. Carefully scoop the material into a chemically compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by standard soap and water.

Part 5: Disposal & Environmental Logistics

Halogenated organic acids pose a significant risk to aquatic ecosystems and microbial treatment facilities. They must never be disposed of down the laboratory drain.

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, outer gloves, paper towels) in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 3-(2-Chloro-4-fluorophenoxy)propanoic acid must be segregated into "Halogenated Organic Liquid Waste" carboys. Do not mix this stream with heavy metals or strong oxidizing waste streams, as incompatible mixtures can generate pressurized gas or heat.

  • Compliance: Coordinate with your facility's Environmental Health and Safety (EHS) department for final incineration by a licensed hazardous waste contractor, ensuring full compliance with local and federal EPA regulations.

References

  • National Institutes of Health (NIH) / PubChem. "3-Phenoxypropionic acid | C9H10O3 | CID 81596 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR Part 1910, Subpart I: Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Personal Protective Equipment (PPE) Toolkit - OneLab REACH." CDC Laboratory Training. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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